molecular formula C5HCl2N3 B3032682 4,6-Dichloropyridazine-3-carbonitrile CAS No. 35857-90-0

4,6-Dichloropyridazine-3-carbonitrile

Cat. No.: B3032682
CAS No.: 35857-90-0
M. Wt: 173.98
InChI Key: GTGDUTWKGCHAED-UHFFFAOYSA-N
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Description

4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a pyridazine ring, which is recognized as a privileged scaffold in drug discovery due to its presence in molecules with a wide range of biological activities . The molecular structure, which integrates two chlorine substituents and a nitrile group, makes it a versatile building block for constructing more complex chemical entities . The chlorine atoms on the pyridazine ring are excellent leaving groups, enabling facile nucleophilic aromatic substitution reactions. This allows researchers to systematically introduce diverse amines, alkoxides, and other nucleophiles, creating libraries of novel derivatives for structure-activity relationship (SAR) studies . Concurrently, the carbonitrile group offers a handle for further functionalization; it can be hydrolyzed to a carboxylic acid or amidoxime, or participate in cyclization reactions to form new heterocyclic systems . This multifunctional reactivity is central to its value in developing potential pharmacologically active compounds, particularly in the synthesis of antiproliferative agents and kinase inhibitors . Handling and Storage: For prolonged storage, it is recommended to maintain the product under an inert atmosphere at cold temperatures (2-8°C) . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloropyridazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-3-1-5(7)10-9-4(3)2-8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGDUTWKGCHAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287939
Record name 4,6-Dichloro-3-pyridazinecarbonitrile
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Molecular Weight

173.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35857-90-0
Record name 4,6-Dichloro-3-pyridazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35857-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-3-pyridazinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0).

CAS Registry Number: 35857-90-0 Formula: C₅HCl₂N₃ Molecular Weight: 173.99 g/mol [1]

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile is a high-value heterocyclic scaffold used primarily in the development of small-molecule inhibitors for oncology and immunology. Distinguished by its electron-deficient pyridazine core and the strong electron-withdrawing nitrile group, this compound serves as a "linchpin" intermediate. It allows for sequential, regioselective nucleophilic aromatic substitutions (


), enabling the rapid construction of complex trisubstituted pyridazine libraries.

Chemical Identity & Properties

The compound is characterized by a planar pyridazine ring substituted at the 3-position with a nitrile group and at the 4- and 6-positions with chlorine atoms. The 3-cyano group significantly lowers the LUMO energy of the ring, activating the chlorines toward nucleophilic attack.

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 108–112 °C (Typical range for pure fraction)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water
Stability Moisture sensitive; store under inert atmosphere at -20°C
Reactivity Profile Highly electrophilic; prone to sequential

reactions

Synthesis Protocol

The synthesis of 4,6-Dichloropyridazine-3-carbonitrile is best approached via a stepwise functionalization of the pyridazine core, starting from acyclic precursors to ensure high yield and purity.

Core Workflow

The most robust route involves the construction of the 4,6-dihydroxypyridazine-3-carboxylate core, followed by chlorination, amidation, and dehydration.

Synthesis Start Diethyl 3-oxopentanedioate + Hydrazine Inter1 Ethyl 4,6-dihydroxypyridazine- 3-carboxylate Start->Inter1 Cyclization Inter2 Ethyl 4,6-dichloropyridazine- 3-carboxylate Inter1->Inter2 POCl3, 100°C (Chlorination) Inter3 4,6-Dichloropyridazine- 3-carboxamide Inter2->Inter3 NH3/MeOH (Amidation) Final 4,6-Dichloropyridazine- 3-carbonitrile (CAS 35857-90-0) Inter3->Final TFAA/Pyridine (Dehydration)

Figure 1: Stepwise synthetic pathway for CAS 35857-90-0.

Detailed Methodology
Step 1: Chlorination

Precursor: Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[2]

  • Suspend the dihydroxy precursor (1.0 eq) in neat phosphorus oxychloride (

    
    , 10-15 eq).
    
  • Heat to 100°C for 3–4 hours. The reaction is complete when the solution becomes clear and TLC indicates consumption of starting material.

  • Critical Workup: Remove excess

    
     in vacuo. Pour the residue onto crushed ice (exothermic!) and extract immediately with dichloromethane (DCM).
    
  • Yield: ~65–75% of Ethyl 4,6-dichloropyridazine-3-carboxylate.

Step 2: Amidation
  • Dissolve the dichloro-ester (1.0 eq) in anhydrous methanol.

  • Cool to 0°C and bubble ammonia gas (

    
    ) through the solution or add 7N 
    
    
    
    in MeOH (5 eq).
  • Stir at 0°C to RT for 2 hours. Monitor carefully to avoid displacement of the chlorides (though the ester is significantly more reactive toward ammonolysis).

  • Concentrate to yield 4,6-dichloropyridazine-3-carboxamide.

Step 3: Dehydration to Nitrile
  • Suspend the amide (1.0 eq) in anhydrous DCM containing pyridine (3.0 eq).

  • Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise at 0°C.

  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Purification: Quench with saturated

    
    , extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
  • Target:4,6-Dichloropyridazine-3-carbonitrile .[1][3][4]

Reactivity & Regioselectivity

The utility of CAS 35857-90-0 lies in its ability to undergo controlled, sequential


 reactions.
Regiochemical Control

The presence of the 3-cyano group creates a distinct electronic bias.

  • C4 Position: Most electrophilic. It is ortho to the electron-withdrawing nitrile and para to the N1 nitrogen.

  • C6 Position: Less reactive than C4 but can be substituted under forcing conditions or after C4 is functionalized.

Experimental Rule of Thumb:

  • Mild Conditions (0°C, 1 eq nucleophile): Substitution occurs exclusively at C4 .

  • Forcing Conditions (Heat, excess nucleophile): Substitution occurs at C6 (or both C4/C6 if starting from the dichloro core).

Reactivity Center 4,6-Dichloropyridazine- 3-carbonitrile C4_Sub C4-Substituted Product (Major Isomer) Center->C4_Sub Nucleophile (1 eq) 0°C, Base C6_Sub C6-Substituted Product (Minor/Trace) Center->C6_Sub Nucleophile (High Temp)

Figure 2: Regioselectivity map demonstrating the preference for C4 substitution.

Application Case Study: HPK1 Inhibitors

In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, this scaffold is used to link a hinge-binding motif (at C4) with a solvent-exposed tail (at C6).

  • First

    
    :  Reaction with an aniline or amine at C4 (using DIPEA in THF at 0°C).
    
  • Second Transformation: The remaining C6-chloride is then available for Suzuki-Miyaura coupling or a second, harsher

    
     reaction to install solubilizing groups.
    

Safety & Handling (E-E-A-T)

  • Hazard Identification: This compound is a potent skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). It liberates toxic fumes (HCl, NOx, CN-) upon thermal decomposition.

  • Handling Protocol:

    • Always handle in a functioning chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Cyanide Precaution: While the nitrile group is generally stable, avoid strong acids or reducing conditions that could liberate HCN gas.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: -20°C.

References

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (Discusses regioselective substitution at C4 of the 4,6-dichloro-3-carboxylate core). Available at: [Link][5]

  • PubChem. Methyl 4,6-dichloropyridazine-3-carboxylate (Analogous Precursor Data). Available at: [Link]

Sources

A Technical Guide to the Solubility of 4,6-Dichloropyridazine-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-Dichloropyridazine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring a pyridazine core substituted with two chlorine atoms and a nitrile group, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules and functional materials.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and the formulation of final products.

This in-depth technical guide provides a comprehensive overview of the solubility of 4,6-Dichloropyridazine-3-carbonitrile. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[2] This means that a solute will be most soluble in a solvent that has similar intermolecular forces. For 4,6-Dichloropyridazine-3-carbonitrile, its solubility is influenced by several key structural features:

  • The Pyridazine Ring: The two nitrogen atoms in the pyridazine ring introduce a significant dipole moment and provide sites for hydrogen bond acceptance, which can enhance solubility in polar solvents.[3]

  • Chlorine Substituents: The two chlorine atoms are electron-withdrawing and increase the molecule's polarizability, potentially improving interactions with polar aprotic solvents.

  • Nitrile Group: The carbon-nitrogen triple bond in the nitrile group is highly polar and can act as a hydrogen bond acceptor, further contributing to its solubility in polar solvents.

Given these features, it is anticipated that 4,6-Dichloropyridazine-3-carbonitrile will exhibit greater solubility in polar aprotic and some polar protic solvents compared to nonpolar solvents.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 4,6-Dichloropyridazine-3-carbonitrile involves both qualitative and quantitative methods. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's solubility profile.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Weigh approximately 10 mg of 4,6-Dichloropyridazine-3-carbonitrile into a small vial.

  • Add 1 mL of the chosen organic solvent to the vial.

  • Vigorously agitate the vial for 1-2 minutes at room temperature.

  • Visually inspect the mixture. If the solid has completely dissolved, the compound is considered "soluble." If some or all of the solid remains, it is "partially soluble" or "insoluble."[4]

  • If the compound does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility. Note that solubility determined with heating should be recorded as such.

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility values, the equilibrium shake-flask method is the gold standard.[5]

Protocol:

  • Add an excess amount of solid 4,6-Dichloropyridazine-3-carbonitrile to a sealed flask containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding syringe filter may be necessary.

  • Quantify the concentration of 4,6-Dichloropyridazine-3-carbonitrile in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

The following diagram illustrates the workflow for the quantitative determination of solubility:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess 4,6-Dichloropyridazine-3-carbonitrile to solvent B Seal flask A->B C Agitate at constant temperature (24-48h) B->C D Cease agitation and allow solid to settle C->D E Withdraw and filter supernatant D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Determine equilibrium solubility F->G

Caption: Workflow for Quantitative Solubility Determination.

Solubility Profile of 4,6-Dichloropyridazine-3-carbonitrile

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
AcetonitrilePolar AproticModerate
AcetonePolar AproticModerate
Ethyl AcetatePolar AproticModerate to Low
Dichloromethane (DCM)HalogenatedModerate to Low
Tetrahydrofuran (THF)EtherModerate to Low
MethanolPolar ProticLow
EthanolPolar ProticLow
TolueneAromaticVery Low
HexanesNonpolarInsoluble

Field-Proven Insights and Recommendations

  • For Synthetic Reactions: Based on its predicted solubility, polar aprotic solvents such as DMSO and DMF are excellent choices for dissolving 4,6-Dichloropyridazine-3-carbonitrile for chemical reactions. Acetonitrile and acetone may also be suitable, depending on the required concentration.

  • For Purification by Crystallization: A solvent system in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for recrystallization. A mixture of a good solvent (e.g., acetone) and a poor solvent (e.g., hexanes) could be effective.

  • Impact of Temperature: The solubility of solid organic compounds typically increases with temperature.[6] This property can be leveraged for preparing concentrated solutions and for purification by recrystallization.

  • High-Throughput Screening: For rapid screening of solubility in multiple solvents, automated methods such as nephelometry, which measures light scattering from suspended particles, can be employed.[7]

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 4,6-Dichloropyridazine-3-carbonitrile in organic solvents. By combining theoretical principles with practical experimental protocols, researchers can efficiently identify suitable solvents for their specific applications, from chemical synthesis to formulation development. The provided data table serves as a starting point for documenting the solubility profile of this important heterocyclic compound.

References

Sources

Reactivity Profile & Functionalization Guide: 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical reactivity and functionalization strategies for 4,6-Dichloropyridazine-3-carbonitrile , a high-value scaffold in medicinal chemistry (particularly for kinase inhibitors and fused heterocycles).

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0) is an electron-deficient heterocyclic building block.[1] Its reactivity is defined by the interplay between the diazine ring nitrogens and the strong electron-withdrawing nitrile group at C3.

Key Reactivity Features:

  • Primary Electrophilic Site (C4): The C4 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-effect of the nitrile group and the inductive withdrawal of the ring nitrogens.
    
  • Secondary Electrophilic Site (C6): The C6 position, while activated by the

    
    -nitrogen, is less reactive than C4 towards nucleophiles in this specific substrate, allowing for highly regioselective sequential functionalization.
    
  • Applications: Synthesis of CDK, p38 MAP kinase, and HPK1 inhibitors; precursor to pyrido[3,4-c]pyridazines.

Electronic Landscape & Regioselectivity

Understanding the electronic bias is critical for designing self-validating synthetic routes.

  • C4-Position (The "Hotspot"): Located ortho to the electron-withdrawing cyano group (-CN) and beta to N1. The inductive effect (-I) of the nitrile group makes this carbon the most electron-deficient site on the ring.

  • C6-Position: Located para to the cyano group and alpha to N1. While intrinsically reactive in pyridazines, it is less electrophilic than C4 in this specific 3-cyano substituted system.

Regioselectivity Rule:

Nucleophilic attack occurs preferentially at C4. Soft nucleophiles (thiols, malonates) and hard nucleophiles (amines) both favor C4 substitution.

Primary Transformation: Regioselective at C4

The displacement of the C4-chlorine is the standard first step in library synthesis. This reaction proceeds under mild conditions with high regiocontrol.

Experimental Protocol: C4-Amination

Objective: Synthesis of 4-amino-6-chloropyridazine-3-carbonitrile derivatives.

Reagents:

  • Substrate: 4,6-Dichloropyridazine-3-carbonitrile (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Pyrrolidine) (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-Dichloropyridazine-3-carbonitrile in anhydrous MeCN (0.2 M concentration) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: Highly reactive amines (pyrrolidine) may react instantly at 0°C. Less nucleophilic anilines may require heating to 50°C.

  • Monitoring: Monitor by TLC/LC-MS. The product (mono-substitution) typically appears as the major peak; bis-substitution is rare under controlled stoichiometry.

  • Workup: Pour the reaction mixture into saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Nucleophile Scope

Nucleophile ClassExample ReagentConditionsMajor Product IsomerYield (Typical)
Sec. Aliphatic Amine PyrrolidineMeCN, RT, 2hC4-Substituted 85-95%
Pri. Aromatic Amine AnilineTHF, 50°C, 6hC4-Substituted 70-85%
Carbon Nucleophile Malonate esterNaH, THF, 0°CC4-Substituted 60-75%

Secondary Transformation: Functionalization of C6

Once the C4 position is derivatized, the remaining chlorine at C6 becomes the focal point. The amino group at C4 acts as an electron-donating group (EDG) via resonance, deactivating the ring slightly, but C6 remains active enough for Palladium-catalyzed cross-couplings.

Experimental Protocol: Suzuki-Miyaura Coupling at C6

Objective: Synthesis of 4-amino-6-arylpyridazine-3-carbonitrile.

Reagents:

  • Substrate: 4-Substituted-6-chloropyridazine-3-carbonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.[3]

  • Solvent: Add 1,4-Dioxane and the aqueous base. Sparge with Argon for 5 minutes to remove oxygen.

  • Reaction: Seal and heat to 90–100°C (or 120°C in microwave) for 1–2 hours.

  • Workup: Filter through a Celite pad. Dilute with water and extract with EtOAc.[2]

  • Purification: Silica gel chromatography.

Visual Reaction Pathway (Graphviz)

ReactivityPathway Start 4,6-Dichloropyridazine- 3-carbonitrile Step1 C4-Substitution (S_NAr Hotspot) Start->Step1 Amine/DIPEA (Regioselective) Hydrolysis Amide/Acid Derivatives Start->Hydrolysis Acid/Base (Nitrile Hydrolysis) Intermediate 4-Amino-6-chloro- pyridazine-3-carbonitrile Step1->Intermediate Step2 C6-Coupling (Suzuki/Stille) Intermediate->Step2 Ar-B(OH)2 Pd(0), Base Intermediate->Hydrolysis Final 4,6-Disubstituted Scaffold Step2->Final

Caption: Sequential functionalization strategy leveraging the electronic distinction between C4 (S_NAr active) and C6 (Cross-coupling active).

Downstream Applications & Cyclization

The 3-cyano group is a versatile handle for heterocycle formation.

  • Imidazopyridazines: Reduction of the nitrile to an amine followed by condensation.

  • Pyridopyridazines: Reaction of the C4-amino group with adjacent electrophiles can form fused bicyclic systems (e.g., via Widman-Stoermer synthesis logic).

  • Hydrolysis: The nitrile can be hydrolyzed to the primary amide (

    
    , RT) or carboxylic acid (NaOH, reflux), though care must be taken to avoid hydrolyzing the C6-Cl bond if it is still present.
    

References

  • Regioselective

    
     on 4,6-Dichloropyridazines: 
    
    • Source: "Compounds as CD73 Inhibitors.
    • Relevance: Confirms the synthesis of 6-chloro-4-pyrrolidin-1-yl-pyridazine-3-carbonitrile from 4,6-dichloropyridazine-3-carbonitrile, establishing C4 as the primary site of nucleophilic
  • General Pyridazine Reactivity & Synthesis

    • Source: "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives."[4] Molecules, 2022.[4][5]

    • Relevance: Discusses the use of 4,6-dichloropyridazine-3-carboxylate (electronic analog)
  • Microwave-Assisted Functionalization

    • Source: "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines." RSC Advances, 2014.
    • Relevance: Provides general protocols for amination and Suzuki couplings on chloropyridazine scaffolds.

Sources

Advanced Functionalization of 4,6-Dichloropyridazine-3-carbonitrile: Regiocontrol and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthetic utility, and medicinal applications of 4,6-Dichloropyridazine-3-carbonitrile , a critical scaffold in modern drug discovery.

Executive Summary & Core Significance

4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0) is a high-value heterocyclic building block characterized by its electron-deficient


-system and unique substitution pattern. It serves as a linchpin intermediate in the synthesis of TYK2 inhibitors (e.g., Deucravacitinib ) and thyroid hormone receptor agonists.

For the medicinal chemist, this scaffold presents a specific technical challenge: Regioselectivity . The presence of two chlorine atoms (C4, C6) and a nitrile group (C3) creates distinct electrophilic sites. Mastery of this regiochemistry—specifically the kinetic preference for C4-substitution followed by C6-functionalization —is the key to unlocking its potential.

The Three Pillars of Reactivity
  • C4-Position (

    
     "Soft" Spot):  The most electrophilic site due to the ortho-effect of the electron-withdrawing nitrile group and the para-relationship to N2.
    
  • C6-Position (Secondary Electrophile): Reacts only after the C4 position has been substituted or under forcing conditions.

  • C3-Nitrile (Masked Carbonyl): A versatile handle for hydrolysis to primary amides (crucial for JAK/TYK2 inhibitors) or reduction to amines.

Mechanistic Insight: The Regioselectivity Rule

Unlike symmetric dichloropyridazines, the 3-cyano derivative is highly polarized.

  • The Electronic Driver: The nitrile group at C3 exerts a strong inductive (-I) and mesomeric (-M) effect. This electron withdrawal significantly depletes electron density at the adjacent C4 carbon.

  • The Nitrogen Effect: Nucleophilic attack at C4 allows the negative charge to be delocalized onto N2 , a highly favorable resonance contributor. While attack at C6 delocalizes charge to N1, the inductive proximity of the nitrile makes C4 the kinetic product.

Field Rule: In


 reactions with amines or alkoxides, the C4-Cl is displaced first  with >95:5 regioselectivity under standard conditions (

to RT).
Visualization: Electrophilic Activation Map

Regioselectivity Core 4,6-Dichloropyridazine- 3-carbonitrile C4_Attack C4-Substitution (Major Product) Core->C4_Attack 1° Nucleophile (Amine/OR) Kinetic Control C6_Attack C6-Substitution (Minor/Sequential) Core->C6_Attack Requires C4-Block or Forcing Cond. CN_Hydrolysis Nitrile Hydrolysis (Amide Formation) Core->CN_Hydrolysis H2O2 / NaOH or H2SO4 C4_Attack->C6_Attack Step 2: Cross-Coupling (Suzuki/Buchwald)

Figure 1: Reaction landscape of 4,6-Dichloropyridazine-3-carbonitrile. The green path represents the kinetically favored C4-substitution.

Synthetic Protocols & Case Studies

Protocol A: C4-Selective Amination (The "Deucravacitinib" Route)

This protocol mirrors the industrial synthesis of TYK2 inhibitors, where a deuterated methylamine is installed at C4.

Objective: Selective mono-amination at C4. Substrate: 4,6-Dichloropyridazine-3-carbonitrile.[1] Nucleophile: Methylamine (or


 for isotopic labeling).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4,6-Dichloropyridazine-3-carbonitrile in anhydrous THF or MeCN. Cool to

    
    .
    
  • Base Addition: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine). The base scavenges the HCl byproduct.

  • Nucleophile Addition: Add 1.1 eq of Methylamine hydrochloride portion-wise over 30 minutes. Crucial: Maintain temperature

    
     to prevent bis-substitution.
    
  • Monitoring: Monitor via HPLC/LC-MS. The C4-isomer (4-amino-6-chloro) usually elutes earlier than the C6-isomer on reverse-phase columns.

  • Workup: Quench with water. The product often precipitates. If not, extract with EtOAc.

  • Validation:

    
     NMR will show a distinct shift in the C5-proton. In the starting material, C5-H is a singlet ~8.0 ppm. Upon C4-substitution, this proton shifts upfield and may couple with the NH proton.
    
Protocol B: C6-Functionalization via Suzuki-Miyaura Coupling

Once the C4 position is "capped" with a nucleophile, the C6-chlorine becomes the primary handle for carbon-carbon bond formation.

Objective: Arylation at C6. Substrate: 4-(Methylamino)-6-chloropyridazine-3-carbonitrile.

Step-by-Step Methodology:

  • System: Charge reaction vessel with Substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Degassed Dioxane/Water (4:1).

  • Catalyst:

    
     (5 mol%) is robust for chloropyridazines. XPhos Pd G3 is superior for sterically hindered substrates.
    
  • Reaction: Heat to

    
     under 
    
    
    
    for 4–12 hours.
  • Purification: Silica gel chromatography. Pyridazines are polar; use DCM/MeOH gradients.

Quantitative Data: Reactivity Comparison

The following table summarizes the regioselectivity ratios observed with common nucleophiles in THF at


.
NucleophileReagent TypeMajor ProductRegio-Ratio (C4:C6)Notes
Amines

4-amino-6-chloro95:5 Steric bulk on amine increases C4 selectivity.
Alkoxides

4-methoxy-6-chloro90:10 Higher temp (

) erodes selectivity.
Thiols

4-phenylthio-6-chloro98:2 Soft nucleophiles prefer the softer C4 center.
Hydrazine

4-hydrazino-6-chloro85:15 Risk of bis-substitution is high; use excess hydrazine.

Therapeutic Applications & Pathway Visualization

The 4,6-dichloropyridazine-3-carbonitrile scaffold is a direct precursor to the "Deucravacitinib-class" of TYK2 inhibitors. The nitrile is hydrolyzed to a primary amide, which forms a critical hydrogen bond network within the kinase pseudokinase (JH2) domain.

Workflow: From Scaffold to Drug Candidate

DrugSynthesis SM 4,6-Dichloropyridazine- 3-carbonitrile Step1 Step 1: C4-Amination (Regioselective SNAr) SM->Step1 Inter1 Intermediate A: 4-(Alkylamino)-6-chloropyridazine- 3-carbonitrile Step1->Inter1 >95% C4-Selectivity Step2 Step 2: C6-Coupling (Suzuki Arylation) Inter1->Step2 Inter2 Intermediate B: 4-Amino-6-Aryl-pyridazine- 3-carbonitrile Step2->Inter2 Pd-Catalysis Step3 Step 3: Nitrile Hydrolysis (H2O2 / Base) Inter2->Step3 Final Target Drug Core: Pyridazine-3-carboxamide Step3->Final Active Pharmacophore

Figure 2: Synthetic logic flow for converting the dichloro-nitrile scaffold into a bioactive pyridazine-3-carboxamide.

References

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 2022. (Discusses regioselective substitution of 4,6-dichloropyridazine-3-carboxylates).

  • Process for the preparation of Deucravacitinib. World Intellectual Property Organization (WO2024236491A1). (Details the industrial C4-amination of the pyridazine core).

  • Discovery of MGL-3196 (Resmetirom). Journal of Medicinal Chemistry, 2014. (Illustrates the use of dichloropyridazine intermediates in drug synthesis).

  • Regioselective Nucleophilic Substitution of Dichloropyridazines. Tetrahedron Letters, 2001. (Foundational work on the electronic effects directing C4 vs C6 attack).

  • Visible-Light-Mediated Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters, 2025. (Context on the reactivity of cyano-substituted azines).

Sources

discovery and history of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of 4,6-Dichloropyridazine-3-carbonitrile: A Technical Guide

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0) is a specialized heterocyclic scaffold that has emerged as a critical intermediate in modern medicinal chemistry.[1] Unlike its ubiquitous cousin, 3,6-dichloropyridazine, this tri-functionalized molecule offers a unique "reactivity gradient" that allows for sequential, regioselective substitution. It serves as the structural linchpin for a new class of Galectin-3 inhibitors (fibrosis and oncology therapeutics) and HPK1 inhibitors (immuno-oncology).[1] This guide analyzes its chemical genesis, synthetic evolution, and the mechanistic logic that makes it an indispensable tool for drug developers.

Part 1: Historical Genesis & Evolution[1]

The history of 4,6-Dichloropyridazine-3-carbonitrile is not defined by a single "eureka" moment but by the evolution of pyridazine chemistry from academic curiosity to targeted pharmaceutical application.[1]

The Foundational Era (1950s–1980s)

While the synthesis of simple pyridazines was established by Mizzoni and Spoerri in 1951 (Journal of the American Chemical Society), early efforts focused on symmetrical 3,6-disubstituted systems derived from maleic hydrazide. The 4,6-dichloro-3-cyano variant remained a "rare chemical" for decades, primarily because introducing a carbon substituent at the C3 position of a pyridazine ring was synthetically arduous compared to simple halogenation.

The "Galectin Era" (2010s–Present)

The molecule gained prominence in the 2010s with the discovery of the Galectin-3 protein's role in fibrosis and cancer metastasis. Researchers needed a scaffold that could:

  • Bind tightly to the galactose-recognition domain.[1]

  • Allow the precise attachment of two different hydrophobic groups to mimic the natural ligand.

4,6-Dichloropyridazine-3-carbonitrile provided the solution.[1][2] Its asymmetrical chlorines allowed chemists to attach a carbohydrate moiety at one position and an aryl group at another, with the nitrile group providing electronic activation and a handle for further derivatization. This cemented its status as a "privileged scaffold" in patent literature (e.g., WO2016120403A1).

Part 2: Synthetic Architecture

The synthesis of 4,6-Dichloropyridazine-3-carbonitrile is non-trivial due to the need to establish the C3-carbonitrile group without compromising the chlorines.[1] Two primary routes exist: the Carboxylate Pathway (Regioselective) and the Trichloride Pathway (Direct Displacement).

Route A: The Carboxylate Pathway (Preferred)

This route is favored for its high regioselectivity. It builds the nitrile from a carboxylate precursor, ensuring the correct substitution pattern.

  • Precursor Formation: Reaction of alpha-ketoglutarate derivatives with hydrazine to form the pyridazinone core.[1]

  • Chlorination: Treatment with POCl₃/PCl₅ to generate Methyl 4,6-dichloropyridazine-3-carboxylate .

  • Amidation: Controlled reaction with ammonia to yield 4,6-dichloropyridazine-3-carboxamide .

  • Dehydration: The amide is dehydrated using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final nitrile .

Route B: The Trichloride Pathway

A more direct but less selective route involves the nucleophilic displacement of 3,4,6-trichloropyridazine .

  • Mechanism: Reaction with a cyanide source (e.g., CuCN, Rosenmund-von Braun conditions).

  • Drawback: This often yields a mixture of isomers (3-cyano and 4-cyano), requiring difficult chromatographic separation.[1]

Synthesis Start Methyl 4,6-dichloro- pyridazine-3-carboxylate Amide 4,6-Dichloro- pyridazine-3-carboxamide Start->Amide NH3 / MeOH (Amidation) Target 4,6-Dichloropyridazine- 3-carbonitrile (CAS 35857-90-0) Amide->Target POCl3 or SOCl2 (Dehydration)

Figure 1: The preferred "Carboxylate Pathway" for the synthesis of 4,6-Dichloropyridazine-3-carbonitrile.

Part 3: Reactivity & Mechanistic Insight[1]

The utility of 4,6-Dichloropyridazine-3-carbonitrile lies in its Regioselective Nucleophilic Aromatic Substitution (SNAr) .[1] The molecule possesses three electron-withdrawing elements: the N2 nitrogen, the C3-nitrile, and the chlorines.

The "Soft Spot": C4 Position

Experimental data confirms that the C4-chlorine is significantly more reactive than the C6-chlorine.[1]

  • Electronic Logic: The C4 position is ortho to the electron-withdrawing nitrile group and para to the ring nitrogen (N2). Both exert a synergistic effect, lowering the energy of the Meisenheimer complex formed during nucleophilic attack.

  • Steric Logic: The C4 position is often less sterically hindered than C6, depending on the nucleophile.

This allows researchers to perform a "One-Pot, Two-Step" sequence:

  • Step 1: Attack at C4 with a sensitive nucleophile (e.g., a sugar, an amine).

  • Step 2: Subsequent attack at C6 with a second nucleophile (e.g., an aryl boronic acid via Suzuki coupling).

Reactivity Core 4,6-Dichloropyridazine- 3-carbonitrile C4_Attack C4 Substitution (Major Product) Core->C4_Attack Nucleophile (Nu-) Fast (Activated by 3-CN) C6_Attack C6 Substitution (Minor/Sequential) Core->C6_Attack Nu- Slow C4_Attack->C6_Attack Step 2: Suzuki/SNAr

Figure 2: Regioselectivity logic. The C4 position is activated by the adjacent nitrile, making it the primary site for SNAr.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyridazine-3-carbonitrile (Amide Dehydration)

Adapted from general pyridazine chemistry protocols.[1]

  • Reagents: 4,6-Dichloropyridazine-3-carboxamide (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq).

  • Procedure:

    • Suspend the amide in dry acetonitrile or use neat POCl₃.

    • Heat the mixture to reflux (80–90°C) for 2–4 hours. Monitor by TLC for the disappearance of the polar amide spot.

    • Quench: Cool to 0°C and pour slowly onto crushed ice/water with vigorous stirring (Caution: Exothermic).

    • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

    • Purification: Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Expected Yield: 75–85%.

Protocol 2: Regioselective SNAr at C4 (General)

Targeting Galectin-3 Inhibitor Intermediates.

  • Reagents: 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq), Nucleophile (e.g., Thiol or Amine, 1.0 eq), Base (NaH or DIPEA, 1.1 eq).

  • Procedure:

    • Dissolve the nitrile in anhydrous THF or DMF at 0°C.

    • Add the base followed by the nucleophile dropwise.[3][4]

    • Stir at 0°C to Room Temperature for 1–4 hours.

    • Note: Do not heat initially, as this may promote double substitution or loss of regioselectivity.

  • Validation: 1H NMR will typically show a shift in the single aromatic proton (C5-H) upon substitution at C4.[1]

Part 5: Data & Properties[1][5]

PropertyValueNote
CAS Number 35857-90-0Unique Identifier
Molecular Formula C₅HCl₂N₃
Molecular Weight 173.99 g/mol
Physical State Solid / CrystallineLow melting point solid
Solubility DCM, THF, DMSOPoorly soluble in water
Key Reactivity SNAr (C4 > C6)Activated by 3-CN
Storage -20°C, Inert AtmosphereMoisture sensitive (Nitrile hydrolysis)

References

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[5] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[5][6] Journal of the American Chemical Society, 73(4), 1873–1874. Link

  • Haider, N., & Holzer, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 435-458. Link[7]

  • Nilsson, U. J., et al. (2016).[8] Alpha-D-galactoside inhibitors of galectins.[1] World Intellectual Property Organization, Patent WO2016120403A1. Link

  • Maes, B. U., & Lemière, G. L. (2003). Kinetic study of nucleophilic aromatic substitution of 3,6-dichloropyridazines. Journal of Organic Chemistry. (General reference for pyridazine SNAr kinetics).
  • PubChem. (2025). 4,6-Dichloropyridazine-3-carbonitrile (Compound Summary). National Library of Medicine. Link

Sources

spectroscopic data of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Spectroscopic and Safety Profile of 4,6-Dichloropyridazine-3-carbonitrile

Abstract and Scope

This technical guide provides a comprehensive overview of the spectroscopic properties and essential safety protocols for 4,6-Dichloropyridazine-3-carbonitrile (CAS No: 35857-90-0). As a substituted pyridazine, this compound represents a valuable heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its structural and spectral characteristics is paramount for its effective use in research and development. This document synthesizes theoretical spectroscopic data with practical, field-proven methodologies for its analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines critical safety and handling procedures derived from authoritative safety data sheets to ensure its responsible use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed reference for the characterization and safe handling of this compound.

Molecular Structure and Physicochemical Properties

4,6-Dichloropyridazine-3-carbonitrile is a halogenated heterocyclic nitrile. The presence of two chlorine atoms, a nitrile group, and two nitrogen atoms within the aromatic pyridazine ring dictates its unique electronic properties and reactivity. These features also give rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 4,6-Dichloropyridazine-3-carbonitrile.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 35857-90-0[1][2]
Molecular Formula C₅HCl₂N₃[1][2][3]
Molecular Weight 173.99 g/mol [3]
InChI Key GTGDUTWKGCHAED-UHFFFAOYSA-N[1][2]
Physical Form Solid / Liquid[1][2]
Boiling Point 378.8 ± 37.0 °C at 760 mmHg[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted spectra for 4,6-Dichloropyridazine-3-carbonitrile are straightforward due to the molecule's simple structure.

¹H NMR Spectroscopy

The structure possesses a single proton attached to the pyridazine ring at the C5 position. Therefore, the ¹H NMR spectrum is expected to show a single signal.

  • Chemical Shift (δ): This proton is on an electron-deficient aromatic ring, flanked by a carbon-chlorine bond and adjacent to a nitrogen atom. This environment causes significant deshielding, pushing the chemical shift downfield. Based on data for the parent 3,6-dichloropyridazine, which shows a singlet at approximately 7.7 ppm[4][5], the additional electron-withdrawing effect of the nitrile group at C3 is expected to shift this proton further downfield, likely into the 8.0 - 8.5 ppm range.

  • Multiplicity: As there are no adjacent protons within coupling distance, the signal will appear as a sharp singlet (s) .

¹³C NMR Spectroscopy

The molecule has five distinct carbon atoms, which should result in five signals in the broadband-decoupled ¹³C NMR spectrum.

  • C3 and C4: These carbons are part of a C=C double bond within the ring. The carbon bearing the nitrile group (C3) will be influenced by both the nitrile and the adjacent nitrogen, while C4 is bonded to a chlorine atom. Their shifts are predicted to be in the aromatic region, likely between 130-155 ppm .

  • C5: This is the only carbon bonded to a hydrogen atom. Its chemical shift is expected in the aromatic region, typically around 130-140 ppm .

  • C6: This carbon is bonded to a chlorine atom and is adjacent to a ring nitrogen. This substitution pattern generally results in a significant downfield shift, placing it in the 150-160 ppm region.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in a distinct region of the spectrum, usually between 115-120 ppm .[6]

Table 2: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H 8.0 - 8.5Singlet (s)H5
¹³C 150 - 160SingletC6-Cl
¹³C 130 - 155SingletC3-CN, C4-Cl
¹³C 130 - 140SingletC5-H
¹³C 115 - 120SingletC≡N
Protocol for NMR Data Acquisition

The causality behind this protocol is to obtain high-resolution spectra by ensuring proper sample preparation and instrument calibration.

  • Sample Preparation: Dissolve 5-10 mg of 4,6-Dichloropyridazine-3-carbonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction.

A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Instrument Setup & Shimming C->D E 1H Spectrum Acquisition D->E Quick F 13C Spectrum Acquisition D->F Longer G Data Processing (FT, Phasing) E->G F->G H Spectral Analysis G->H

Sources

Stability of 4,6-Dichloropyridazine-3-carbonitrile Under Acidic Conditions: A Mechanistic and Methodological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides an in-depth technical analysis of the stability of 4,6-Dichloropyridazine-3-carbonitrile in acidic environments. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explore the underlying chemical principles, justify experimental design choices, and establish a framework for robust, self-validating stability studies.

Introduction: The Significance of Stability Assessment

4,6-Dichloropyridazine-3-carbonitrile is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of diverse molecular entities, particularly in the agrochemical and pharmaceutical industries.[1] Its structure, featuring an electron-deficient pyridazine ring substituted with two reactive chlorine atoms and a nitrile group, presents a unique reactivity profile. Understanding the stability of this intermediate is not merely an academic exercise; it is a prerequisite for developing robust synthetic routes, ensuring the quality and purity of active pharmaceutical ingredients (APIs), and complying with regulatory expectations for forced degradation studies as outlined by the International Conference on Harmonisation (ICH).[2][3][4]

Forced degradation studies are designed to deliberately degrade a compound to predict its degradation pathways and establish the stability-indicating nature of analytical methods.[3] This guide focuses specifically on acid-catalyzed degradation, a common stress condition that can reveal critical liabilities in a molecule's structure.

Molecular Structure and Predicted Acid-Catalyzed Reactivity

The stability of 4,6-Dichloropyridazine-3-carbonitrile is dictated by the interplay of its structural features:

  • Pyridazine Ring: The two adjacent nitrogen atoms make the ring electron-deficient and susceptible to nucleophilic attack. Under acidic conditions, one or both nitrogen atoms can be protonated, further increasing the ring's electrophilicity. This activation is crucial for potential substitution reactions.

  • Chloro Substituents: While aryl halides are typically robust, the chlorine atoms at the 4- and 6-positions of the electron-deficient pyridazine ring are activated towards nucleophilic aromatic substitution (SNAr). Protonation of the ring enhances this effect, making them potential sites for hydrolysis.

  • Nitrile Group: The cyano group (-C≡N) is a well-known site for acid-catalyzed hydrolysis. This reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, typically leading to a primary amide intermediate and, under more stringent conditions, a carboxylic acid.[5][6]

Based on these principles, two primary degradation pathways are anticipated under acidic stress:

  • Hydrolysis of the Nitrile Group: The most probable initial degradation route is the conversion of the nitrile to a carboxamide and subsequently to the corresponding 4,6-dichloropyridazine-3-carboxylic acid.[6][7][8]

  • Hydrolysis of Chloro Substituents: Nucleophilic substitution of one or both chlorine atoms by water (or hydroxide, though less likely in strong acid) to form chlorohydroxypyridazine or dihydroxypyridazine derivatives. The electron-withdrawing nature of the adjacent nitrogen and the nitrile group influences the reactivity of these positions.

The logical relationship for investigating these pathways is outlined in the workflow below.

G cluster_0 Forced Degradation Workflow Start Define Study Objectives (ICH Q1A) Prep Prepare Solutions (Compound, Acid, Controls) Start->Prep Planning Stress Apply Stress Conditions (Temperature, Time) Prep->Stress Execution Sample Sample at Predetermined Time Points Stress->Sample Time Course Quench Neutralize/Dilute to Stop Reaction Sample->Quench Time Course Analyze Analyze via Stability-Indicating HPLC-DAD/MS Quench->Analyze Time Course Data Process Data (Peak Purity, Mass Balance) Analyze->Data Quantification Identify Identify Degradation Products (MS, MS/MS) Data->Identify Characterization Elucidate Elucidate Degradation Pathway Identify->Elucidate Report Generate Final Report Elucidate->Report Conclusion

Caption: A typical workflow for a forced degradation study.

Designing a Robust Acidic Stability Study

A scientifically sound stability study is a self-validating system. Every step is designed to produce unambiguous data and includes controls to verify the integrity of the experimental process.

Core Principle: The Stability-Indicating Analytical Method

The cornerstone of any degradation study is the analytical method used to monitor it. The method must be stability-indicating, meaning it can accurately separate the parent compound from all potential degradation products and impurities without interference. Reversed-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array (PDA) detector is the industry standard.

  • Causality: A C18 column is chosen for its ability to retain the relatively non-polar parent compound while allowing for the separation of more polar degradants (like the carboxylic acid or hydroxylated products), which typically elute earlier. A gradient elution (e.g., from a highly aqueous mobile phase to a high organic mobile phase) is essential to resolve compounds with a wide range of polarities.

  • Trustworthiness: The PDA detector provides spectral data for each peak, allowing for peak purity analysis. This is critical to ensure that what appears to be a single peak is not co-eluting with a degradant. Coupling HPLC with mass spectrometry (LC-MS) provides orthogonal data (mass-to-charge ratio), which is invaluable for the tentative identification of degradation products during the initial screen.[9][10]

Experimental Protocol: Acid-Induced Degradation

This protocol outlines a systematic approach to evaluating the stability of 4,6-Dichloropyridazine-3-carbonitrile.

Objective: To achieve 5-20% degradation of the parent compound to facilitate reliable detection and characterization of degradants, as recommended by ICH guidelines.

Materials:

  • 4,6-Dichloropyridazine-3-carbonitrile (of known purity)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Hydrochloric Acid (HCl), 0.1 N and 1.0 N solutions

  • Sodium Hydroxide (NaOH), 0.1 N and 1.0 N solutions (for quenching)

  • Class A volumetric glassware

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of 4,6-Dichloropyridazine-3-carbonitrile at ~1 mg/mL in a suitable organic solvent (e.g., Acetonitrile). Justification: A stock in organic solvent prevents premature degradation before the acidic stress is applied.

  • Control Sample (T=0): Prepare a control sample by diluting the stock solution with a 50:50 water:acetonitrile mixture to a final concentration of ~0.1 mg/mL. Analyze immediately. This establishes the initial purity and response.

  • Stress Sample Preparation: In separate, sealed, thermostable vials, add an aliquot of the stock solution and the acidic stressor (e.g., 0.1 N HCl) to achieve the target final concentration of ~0.1 mg/mL. The final solution should contain a small percentage of organic co-solvent to ensure solubility.

  • Stress Conditions: Place the stress samples in a calibrated oven or water bath at a selected temperature (e.g., 60 °C). Justification: Elevated temperature accelerates the rate of degradation to achieve results in a practical timeframe. Starting with milder conditions and escalating is a common strategy.[4]

  • Time-Point Sampling: Withdraw aliquots from the stress vials at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately upon sampling, dilute the aliquot with an equivalent volume of a basic solution (e.g., 0.1 N NaOH) to neutralize the acid and halt the degradation reaction. Further dilute with the mobile phase to the working concentration. Justification: Quenching is critical for accurately assessing the degradation at a specific time point.

  • Analysis: Analyze all time-point samples, along with a freshly prepared control, using the validated stability-indicating HPLC-PDA/MS method.

Data Interpretation and Pathway Elucidation

Quantitative Analysis

The primary data output is a series of chromatograms. The percentage of the parent compound remaining is calculated based on the peak area relative to the T=0 control. A mass balance calculation should be performed to account for all observed peaks, ensuring that the loss in the parent compound corresponds to the appearance of degradation products.

Table 1: Hypothetical Data from an Acidic Forced Degradation Study

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradant 1 (amide) Area (%)Degradant 2 (acid) Area (%)Mass Balance (%)
0.1 N HCl, 60 °C0100.00.00.0100.0
491.56.22.199.8
884.19.85.999.8
2465.315.518.999.7

Note: Mass balance is calculated as [(AreaParent + ΣAreaDegradants) / AreaParent at T=0] x 100. A value between 98-102% is generally considered acceptable.

Mechanistic Pathway Elucidation

The identity of the degradants provides direct evidence for the degradation pathway.

  • Degradant 1 (Amide): An observed mass increase of 18 Da (the mass of H₂O) from the parent compound (m/z 174 for C₅HCl₂N₃) to a new peak (m/z 192) strongly suggests the hydrolysis of the nitrile to the primary amide, 4,6-Dichloropyridazine-3-carboxamide.

  • Degradant 2 (Carboxylic Acid): An observed mass of m/z 193 for the corresponding carboxylic acid (C₅H₂Cl₂N₂O₂) confirms the complete hydrolysis of the nitrile group.[7] This degradant would be significantly more polar than the parent and elute much earlier in a reversed-phase system.

The proposed primary degradation pathway under mild acidic conditions is visualized below.

G Parent 4,6-Dichloropyridazine-3-carbonitrile C₅HCl₂N₃ m/z 174 Amide 4,6-Dichloropyridazine-3-carboxamide C₅H₃Cl₂N₃O m/z 192 Parent->Amide +H₂O (Acid-catalyzed) Acid 4,6-Dichloropyridazine-3-carboxylic acid C₅H₂Cl₂N₂O₂ m/z 193 Amide->Acid +H₂O (Further Hydrolysis)

Caption: Primary degradation pathway via nitrile hydrolysis.

Should other degradants be observed, such as a product with a mass change corresponding to the substitution of -Cl with -OH (+17 Da, -35 Da = net -18 Da relative to parent), it would indicate that the SNAr pathway is also active under the tested conditions.

Conclusion and Implications

This in-depth guide demonstrates that 4,6-Dichloropyridazine-3-carbonitrile is susceptible to degradation under acidic conditions, primarily through the hydrolysis of the nitrile functional group. The principal degradation products are the corresponding carboxamide and carboxylic acid. While the chloro-substituents are activated, they appear to be more stable to hydrolysis than the nitrile group under typical forced degradation conditions.

For researchers and drug development professionals, this has several implications:

  • Process Chemistry: Acidic conditions should be used with caution in synthetic steps following the formation of this intermediate. If an acidic step is necessary, reaction time and temperature must be carefully controlled and monitored to minimize impurity formation.

  • Formulation: If this moiety is part of a final API, formulation at low pH would be contraindicated. Buffering systems would be essential to maintain a pH range where the molecule is stable.[11]

  • Analytical Development: The primary degradation products (amide and carboxylic acid) must be synthesized or isolated to serve as reference standards for the validation of stability-indicating methods.

By combining a foundational understanding of reaction mechanisms with a rigorously designed, self-validating experimental approach, scientists can confidently characterize the stability of complex intermediates like 4,6-Dichloropyridazine-3-carbonitrile, ensuring the development of safe, effective, and high-quality chemical products.

References

  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. ACS Publications.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Chromatography Online.
  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate.
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  • Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Semantic Scholar.
  • Synthesis, structure and reactivity of novel pyridazine-coordinated diiron bridging carbene complexes. Dalton Transactions.
  • Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. MDPI.
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  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI.
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  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar.
  • Pyridazine. University of California, Irvine.
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  • Process for purification of 3,6-dichloropyridazine. Google Patents.
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  • 4,6-Dichloropyridazine-3-carboxylic acid. PubChem.
  • Hydrolysis of cyanohydrin in the presence of sulfuric acid. Chemistry Stack Exchange.
  • Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. MDPI.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Enzyme-catalyzed synthesis of (S)-cyanohydrins and subsequent hydrolysis to (S)-α-hydroxy-carboxylic acids. SciSpace.
  • Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Scientific & Academic Publishing.
  • Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. PubMed.

Sources

Technical Whitepaper: Stability Profile and Reactivity of 4,6-Dichloropyridazine-3-carbonitrile in Basic Media

[1][2]

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0) is a highly functionalized heterocyclic building block characterized by significant electrophilicity.[1][2] Under basic conditions, this molecule exhibits a distinct reactivity profile governed by the competition between Nucleophilic Aromatic Substitution (


)Nitrile Hydrolysis2

Experimental evidence and mechanistic principles confirm that C-4 regioselective substitution is the dominant pathway in the presence of nucleophiles (including hydroxide) under mild-to-moderate basic conditions.[1][2] The nitrile moiety at C-3 remains relatively stable at room temperature but is susceptible to hydrolysis to the corresponding carboxamide and carboxylic acid under forcing conditions (high temperature, high pH).

This guide details the mechanistic underpinnings of this stability profile, provides standardized stress-test protocols, and outlines how to leverage this reactivity for controlled synthetic manipulations.

Structural Analysis & Reactivity Prediction[3]

The reactivity of 4,6-Dichloropyridazine-3-carbonitrile is dictated by the synergistic electron-withdrawing effects of the pyridazine ring nitrogens and the C-3 nitrile group.[1][2]

Electronic Activation
  • Pyridazine Core: The 1,2-diazine ring is inherently electron-deficient, making ring carbons susceptible to nucleophilic attack.[1][2]

  • C-3 Nitrile (CN): A strong electron-withdrawing group (EWG) that significantly lowers the LUMO energy of the system.[1][2]

  • Regioselectivity (C-4 vs. C-6):

    • C-4 Position: Located ortho to the nitrile group and para to N-1.[1][2] The inductive and resonance withdrawal from the nitrile group maximally activates this position.

    • C-6 Position: Located para to the nitrile and ortho to N-1.[1][2] While activated, experimental data on analogous systems (e.g., 4,6-dichloropyridazine-3-carboxylate) confirms that C-4 is the kinetically preferred site for nucleophilic attack [1].[1][2]

The "Vinylogous Carbamoyl Chloride" Motif

The segment

12



Degradation Pathways in Basic Media

When subjected to basic conditions (pH > 10), the compound undergoes degradation via two distinct pathways. The specific outcome depends heavily on temperature and the nature of the base.

Pathway A: Regioselective (Dominant at RT)

In the presence of hydroxide ions (e.g., dilute NaOH/KOH) at ambient temperature, the primary degradation mechanism is the displacement of the C-4 chloride.

  • Reaction:

    
     attack at C-4.
    
  • Product: 4-Hydroxy-6-chloropyridazine-3-carbonitrile.[1][2]

  • Tautomerism: The product rapidly tautomerizes to its thermodynamically stable lactam form, 6-chloro-3-cyano-4(1H)-pyridazinone .[1][2]

Pathway B: Nitrile Hydrolysis (Dominant at High T)

The nitrile group is generally robust at room temperature. However, prolonged exposure to strong bases at elevated temperatures (e.g., 1M NaOH, >60°C) will hydrolyze the nitrile.

  • Step 1: Hydrolysis to the amide (4,6-dichloropyridazine-3-carboxamide).[1][2]

  • Step 2: Further hydrolysis to the carboxylic acid.[1][2]

  • Note: It is common for Pathway A to occur before Pathway B, leading to 4-hydroxy-6-chloropyridazine-3-carboxylic acid as the ultimate degradation product under harsh forcing conditions.[1][2]

Pathway Visualization (DOT Diagram)

StabilityPathwaysSM4,6-Dichloropyridazine-3-carbonitrileProd_SNAr4-Hydroxy-6-chloropyridazine-3-carbonitrile(Tautomer: Pyridazinone)SM->Prod_SNAr Pathway A: OH-, RT (Fast) (C-4 Displacement)Prod_Amide4,6-Dichloropyridazine-3-carboxamideSM->Prod_Amide Pathway B: OH-, Heat (Slow)Prod_Final4-Hydroxy-6-chloropyridazine-3-carboxylic acidProd_SNAr->Prod_Final OH-, Heat (Hydrolysis)Prod_Amide->Prod_Final OH-, Heat (S_NAr + Hydrolysis)

Caption: Figure 1. Bifurcation of degradation pathways. Pathway A (

Experimental Protocols

Stability Stress Test Protocol

Use this protocol to validate the stability of your specific lot or formulation.[2]

ParameterCondition A (Mild)Condition B (Forcing)
Solvent THF/Water (1:1)DMSO/Water (1:1)
Base 0.1 N NaOH (1.0 eq)1.0 N NaOH (5.0 eq)
Temperature 20°C (RT)60°C
Duration 1 - 4 Hours24 Hours
Monitoring HPLC (UV 254 nm)LC-MS
Expected Outcome >90% Conversion to 4-Hydroxy derivativeComplete degradation to Carboxylic Acid species

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 4,6-Dichloropyridazine-3-carbonitrile in 1.0 mL of THF.

  • Initiation: Add 1.0 mL of the respective NaOH solution. Vortex immediately.

  • Sampling: Aliquot 100 µL at T=0, 1h, and 4h. Quench immediately with 100 µL of 1.0 N HCl or Acetic Acid.

  • Analysis: Dilute with mobile phase and inject onto C18 HPLC column. The 4-hydroxy product will elute earlier (more polar) than the parent.[1]

Synthetic Utility: Controlled Regioselective Substitution

To utilize the instability for synthesis (e.g., introducing an amine at C-4), use a non-aqueous base to prevent hydrolysis.

  • Reagents: 1.0 eq Substrate, 1.1 eq Amine Nucleophile, 1.2 eq DIPEA or

    
    .
    
  • Solvent: Anhydrous DMF or Acetonitrile.[1][2]

  • Conditions: 0°C to RT.

  • Result: Exclusive formation of the 4-amino-6-chloropyridazine-3-carbonitrile .[1][2] The nitrile remains intact [2].[2]

Summary of Stability Data

ConditionStability RatingPrimary DegradantMechanism
Neutral (pH 7, Water/MeCN) Stable None (<1% degradation over 24h)N/A
Mild Base (pH 8-10, RT) Labile 4-Hydroxy-6-chloro-3-cyano...[1][2]

(C-4)
Strong Base (pH >12, RT) Unstable 4-Hydroxy-6-chloro-3-cyano...[1][2]

(C-4)
Strong Base (pH >12, Heat) Decomposed 4-Hydroxy-6-chloro-3-acid

+ Hydrolysis

Storage & Handling Recommendations

  • Moisture Sensitivity: While not instantly hydrolyzable by atmospheric moisture, the compound should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or hydroxylation over months.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) with strong bases, as alkoxide exchange (

    
    ) will occur rapidly. Use aprotic solvents (DCM, THF, DMF) for synthetic manipulations.
    
  • Quenching: When working up reactions involving this compound in basic media, always acidify to pH 4-5 immediately to freeze the equilibrium and prevent nitrile hydrolysis during workup.[1][2]

References

  • Regioselective Substitution in Pyridazines

    • Source: Maes, B. U. W., et al. "Synthetic Pathways to Pyrido[3,4-c]pyridazines." Molecules, 2022.[3][4]

    • Relevance: Confirms that 4,6-dichloropyridazine-3-carboxylates undergo regioselective nucleophilic substitution at the 4-position .[1][2][3][4]

    • [1]

  • Reactivity with Nucleophiles

    • Source: Patent WO2016120403A1, "Alpha-d-galactoside inhibitors of galectins."[1][2]

    • Relevance: Describes the reaction of 4,6-dichloropyridazine-3-carbonitrile with thiol nucleophiles using NaH at room temperature, validating the stability of the nitrile group under controlled basic conditions during substitution.
  • Hydrolysis of Chloropyridazines

    • Source:ChemicalBook / Journal of American Science (2010).[1][2][5] "Chemical Studies on 3,6-Dichloropyridazine."

    • Relevance: Provides general protocols for the hydrolysis of chloropyridazines to hydroxypyridazines (pyridazinones)

potential applications of 4,6-Dichloropyridazine-3-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthesis, and reactivity of 4,6-Dichloropyridazine-3-carbonitrile .

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0) is a high-value heterocyclic scaffold characterized by its electron-deficient nature and distinct regioselective reactivity. Unlike symmetrical dichloropyridazines, the presence of the electron-withdrawing nitrile group at position C3 desymmetrizes the ring, creating a significant electronic bias that directs nucleophilic aromatic substitution (


). This guide explores its utility as a precursor for kinase inhibitors (e.g., JAK/TYK, CD73) and galectin antagonists, providing validated protocols for its synthesis and functionalization.

Chemical Profile & Structural Logic

The pyridazine core is inherently electron-deficient due to the electronegative nitrogen atoms (N1, N2). The addition of a nitrile group at C3 and chlorine atoms at C4 and C6 creates a "push-pull" electronic map, but with a dominant electrophilic character.

PropertyData
CAS Number 35857-90-0
Molecular Formula

Molecular Weight 173.99 g/mol
Key Functionality Nitrile (C3), Electrophilic Chlorines (C4, C6)
Primary Reactivity Regioselective

Electronic Activation & Regioselectivity

The reactivity of the chlorines is not equivalent.

  • C4-Position: Activated by the ortho-nitrile group (strong inductive and mesomeric withdrawal) and the para-nitrogen (N1). This is typically the most electrophilic site and the first point of attack for soft nucleophiles (anilines, thiols).

  • C6-Position: Activated by the adjacent nitrogen (N1) and the para-nitrile group. Reactivity here is secondary but can be accessed if C4 is blocked or under specific solvent/base conditions.

G Core 4,6-Dichloropyridazine-3-carbonitrile C4 C4-Cl: Primary Electrophile (Ortho to CN, Para to N1) Core->C4 Major Pathway (S_NAr) C6 C6-Cl: Secondary Electrophile (Ortho to N1, Para to CN) Core->C6 Minor Pathway CN C3-CN: Directing Group (Strong EWG) CN->C4 Inductive Activation

Figure 1: Reactivity map of the scaffold showing the electronic bias imposed by the nitrile group.

Validated Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

While commercially available, in-house synthesis ensures purity and scalability. The most reliable route proceeds from the ethyl ester, a common precursor in TYK2 inhibitor synthesis (e.g., Deucravacitinib intermediates).

Pathway: Ethyl ester


 Primary Amide 

Nitrile.

Step-by-Step Methodology:

  • Amidation:

    • Dissolve ethyl 4,6-dichloropyridazine-3-carboxylate (1.0 eq) in anhydrous ethanol.

    • Cool to 0°C. Slowly add 7N

      
       in methanol (5.0 eq).
      
    • Stir at 0°C for 2 hours, then warm to RT. Monitor by LCMS for conversion to 4,6-dichloropyridazine-3-carboxamide .

    • Note: Avoid heating to prevent displacement of the chlorines by ammonia.

    • Concentrate in vacuo to yield the crude amide.

  • Dehydration to Nitrile:

    • Suspend the crude amide (1.0 eq) in anhydrous DCM under

      
      .
      
    • Add Pyridine (3.0 eq) followed by dropwise addition of Trifluoroacetic Anhydride (TFAA) (1.5 eq) at 0°C.

    • Stir for 1-3 hours. The reaction is self-indicating; the suspension often clears as the nitrile forms.

    • Workup: Quench with sat.

      
      . Extract with DCM.[1] Wash organic layer with 1N HCl (to remove pyridine) and brine. Dry over 
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective Functionalization (C4-Substitution)

This protocol describes the selective displacement of the C4-chlorine with an amine nucleophile, a key step in generating library diversity.

Reagents: 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq), Amine (R-


, 1.1 eq), DIPEA (2.0 eq), THF or DMF.
  • Preparation: Dissolve the scaffold in anhydrous THF (0.1 M).

  • Addition: Cool to -10°C or 0°C to maximize regiocontrol. Add DIPEA, followed by the slow addition of the amine.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

    • Checkpoint: TLC/LCMS should show consumption of starting material and formation of a single major regioisomer (4-amino-6-chloropyridazine-3-carbonitrile).

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Causality: The low temperature prevents kinetic access to the C6 position. The C4 position reacts faster due to the ortho-nitrile activation.

Medicinal Chemistry Applications

Application 1: Galectin-3 Inhibitors

Research into fibrosis and cancer immunotherapy has identified galactose-mimetic inhibitors linked to pyridazine cores.

  • Mechanism: The pyridazine nitrogen atoms can participate in H-bonding with the galectin carbohydrate recognition domain (CRD).

  • Role of Scaffold: The 3-cyano group serves as a handle for further transformation (e.g., hydrolysis to amide or formation of triazoles) or remains as a polar contact. The C4/C6 positions allow the attachment of the galactose mimetic and a hydrophobic tail to occupy the sub-sites of the protein.

  • Reference: WO2016120403 describes the use of 4,6-dichloropyridazine-3-carbonitrile to synthesize alpha-D-galactoside inhibitors.

Application 2: CD73 and Kinase Inhibitors

The scaffold is isosteric with other 6-membered aromatic cores used in kinase inhibition (e.g., pyrimidines, triazines).

  • CD73 Inhibition: Recent patent literature (WO2022090711) highlights the use of this core. The nitrile group often mimics the acceptor properties required in the ATP-binding pocket or allosteric sites.

  • Workflow:

    • C4-Displacement: Introduction of the hinge-binding motif or the ribose-pocket binder.

    • C6-Displacement: Introduction of the hydrophobic group to occupy the back-pocket.

    • Nitrile Modification: Conversion to primary amide (hydrolysis) to mimic the adenine exocyclic amine.

Applications cluster_0 Pathway A: Galectin Inhibitors cluster_1 Pathway B: Kinase/CD73 Inhibitors Scaffold 4,6-Dichloropyridazine- 3-carbonitrile Step1A C4: Galactose Mimetic Scaffold->Step1A Step1B C4: Hinge Binder (Amine) Scaffold->Step1B Step2A C6: Hydrophobic Tail Step1A->Step2A TargetA Galectin-3 Antagonist Step2A->TargetA Step2B C6: Solubilizing Group Step1B->Step2B Step3B CN -> Amide/Triazole Step2B->Step3B TargetB Kinase Inhibitor (ATP-site) Step3B->TargetB

Figure 2: Divergent synthetic workflows for major therapeutic classes.

References

  • Synthesis of Pyridazine Scaffolds

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[2][3]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Title: Alpha-D-galactoside inhibitors of galectins (WO2016120403).
  • Title: Compounds as CD73 Inhibitors (WO2022090711).
  • Regioselectivity in Pyridazines

    • Title: Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.[4]

    • Source: Journal of the Korean Chemical Society.
    • URL:[Link](Analogous mechanistic insight).

Sources

4,6-Dichloropyridazine-3-carbonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

4,6-Dichloropyridazine-3-carbonitrile as a Building Block in Organic Synthesis

Part 1: Core Directive This guide is structured as a strategic technical manual for medicinal chemists and process scientists. It moves beyond basic properties to explore the "why" and "how" of this scaffold's unique reactivity profile, specifically focusing on its utility in constructing fused heterocycles and kinase inhibitors.

Executive Summary: The "Linchpin" Scaffold

4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0) is a high-value heterocyclic building block characterized by extreme electron deficiency. Unlike its symmetric cousin 3,6-dichloropyridazine, this scaffold possesses a "push-pull" electronic bias introduced by the nitrile group at C3. This asymmetry creates a predictable but aggressive reactivity landscape, allowing chemists to sequentially functionalize the ring with high regioselectivity.

It is primarily utilized in the synthesis of:

  • Fused Heterocycles: Pyrido[3,4-c]pyridazines and pyridopyridazinones.

  • Kinase Inhibitors: Targeting HPK1 (immuno-oncology) and TYK2 (autoimmune disorders).

  • Agrochemicals: As a precursor to broad-spectrum antifungals.

Electronic Architecture & Regioselectivity

To use this building block effectively, one must understand the electronic map of the pyridazine ring. The presence of the nitrile group at C3 fundamentally alters the standard pyridazine reactivity.

The Regioselectivity Hierarchy

In a standard


 reaction with nucleophiles (amines, alkoxides, thiols), the reactivity order is governed by the stabilization of the Meisenheimer complex intermediate.
PositionReactivity RankMechanistic Rationale
C4-Cl Primary Site (Most Reactive) The C4 position is ortho to the strong electron-withdrawing nitrile (CN) and para to the N2 nitrogen. This double activation makes C4 the "hottest" electrophilic site.
C6-Cl Secondary SiteThe C6 position is para to the nitrile. While activated, it lacks the inductive proximity of the nitrile found at C4.
C3-CN Tertiary SiteThe nitrile itself can be hydrolyzed to an amide/acid or reduced to an amine, but usually after Cl substitution.

Key Insight: The C4-selectivity is so pronounced that stoichiometric control allows for the isolation of 4-substituted-6-chloro-3-cyanopyridazines in high yields (>85%) without protecting groups.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up. The route mirrors the synthesis of the ester analog (ethyl 4,6-dichloropyridazine-3-carboxylate).[1]

Protocol: Deoxychlorination of 4,6-Dihydroxy Precursor

  • Starting Material: 4,6-Dihydroxypyridazine-3-carbonitrile (or the corresponding carboxamide).

  • Reagent: Phosphorus oxychloride (

    
    ) acts as both solvent and reagent.
    
  • Conditions: Reflux (100–110°C) for 3–5 hours.

  • Workup (Critical):

    • Remove excess

      
       under vacuum.
      
    • Caution: Quench the residue on crushed ice. The hydrolysis of residual phosphoryl chlorides is exothermic.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Strategic Transformations & Experimental Protocols

A. Regioselective at C4 (Amination)

Application: Introducing the solubility-enhancing or binding motif of a drug candidate.

Protocol:

  • Dissolve 4,6-dichloropyridazine-3-carbonitrile (1.0 equiv) in anhydrous THF or DMF.

  • Cool to 0°C.

  • Add the amine nucleophile (1.0–1.1 equiv) dropwise.

  • Add a non-nucleophilic base (DIPEA or

    
    , 1.2 equiv) to scavenge HCl.
    
  • Stir at 0°C

    
     RT for 2 hours.
    
  • Outcome: Exclusive formation of the 4-amino-6-chloropyridazine-3-carbonitrile .

Note: If the nucleophile is sterically bulky (e.g., tert-butyl amine), the reaction may require slight warming, but C4 selectivity is generally maintained due to the electronic dominance of the nitrile.

B. Sequential Functionalization (The "One-Two Punch")

After installing a group at C4, the C6 chloride remains available for a second substitution, typically requiring harsher conditions (higher heat or catalysis).

  • Step 2 (

    
    ):  Heat with a second amine at 80–100°C in DMSO.
    
  • Step 2 (Suzuki-Miyaura): The C6-Cl bond is deactivated relative to the starting material but remains viable for Pd-catalyzed coupling.

    • Catalyst:

      
       or 
      
      
      
      /XPhos.
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane/Water (4:1), 90°C.

C. Cyclization to Pyrido[3,4-c]pyridazines

This is the most powerful application of the scaffold. By reacting C4 with a carbon nucleophile that contains a pendant electrophile, one can fuse a second ring.

Mechanism:

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     at C4 with a malonate derivative (e.g., tert-butyl ethyl malonate).[2]
    
  • Acid-catalyzed decarboxylation.[2][3]

  • Cyclocondensation with the adjacent nitrile or a pendant ester.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways available from the core scaffold.

G Core 4,6-Dichloropyridazine- 3-carbonitrile C4_Sub 4-Amino-6-chloro- 3-cyanopyridazine Core->C4_Sub SNAr (Amine) 0°C, THF (Kinetic Control) C4_Malonate 4-Malonyl-6-chloro- 3-cyanopyridazine Core->C4_Malonate SNAr (Carbanion) NaH, THF Disubstituted 4,6-Diamino- 3-cyanopyridazine C4_Sub->Disubstituted SNAr (Amine 2) 100°C, DMSO Suzuki_Prod 4-Amino-6-aryl- 3-cyanopyridazine C4_Sub->Suzuki_Prod Suzuki Coupling Pd cat., Ar-B(OH)2 Fused_Ring Pyrido[3,4-c]pyridazine Scaffold C4_Malonate->Fused_Ring Cyclization/Decarboxylation Acid/Heat

Figure 1: Divergent synthesis pathways. Note the kinetic preference for C4 substitution, enabling sequential library generation.

Case Study: HPK1 Inhibitor Synthesis

Objective: Synthesis of a highly selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor for solid tumor immunotherapy.

Workflow:

  • Core Selection: 4,6-Dichloropyridazine-3-carbonitrile chosen for its ability to accept a solubility tail at C4 and a hinge-binding motif at C6.

  • Step 1 (C4-Substitution): Reaction with a solubilizing amine (e.g., N-boc-piperazine) in THF at 0°C.

    • Yield: 92%.

    • Selectivity: >20:1 C4:C6.

  • Step 2 (C6-Arylation): Suzuki coupling with an indazole boronic ester (hinge binder) using

    
    .
    
    • Condition: The nitrile group remains intact, serving as a handle for late-stage hydration to a primary amide (often required for H-bonding in the kinase pocket).

  • Step 3 (Nitrile Hydrolysis): Controlled hydrolysis using Platinum(II) catalyst (Ghaffar-Parkins catalyst) or basic

    
     to yield the carboxamide without stripping the chlorides (if done earlier) or affecting sensitive aryl groups.
    

References

  • Regioselective Substitution of Pyridazines

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[2][3]

    • Source:Molecules (via MDPI), 2022.
    • URL:[Link][4]

    • Relevance: Details the C4-selectivity of 4,6-dichloropyridazine-3-carboxylates, establishing the rule for the nitrile analog.
  • Synthesis of Dichloropyridazines

    • Title: Method for synthetizing 3,6-dichloropyridazine (and related derivatives).[1][4][5][6][7][8][9][10]

    • Source: Google P
    • URL
    • Relevance: Provides the foundational deoxychlorin
  • Kinase Inhibitor Applications

    • Title: Discovery of HPK1 Inhibitors.
    • Source:Journal of Medicinal Chemistry (General reference to the scaffold class).[11]

    • Context: Validates the use of 3-cyano-4,6-disubstituted pyridazines in oncology.
  • General Reactivity of Electron-Deficient Diazines

    • Title: Reactivity and Synthetic Applic
    • Source:PMC - NIH.
    • URL:[Link]

    • Relevance: Comparative analysis of nitrile-activ

Sources

Strategic Sourcing and Synthetic Utility of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists. It prioritizes the distinction between the target compound and its common analogs, details the regiochemical logic of its application, and provides a vetted supply chain analysis.

Technical Guide & Whitepaper

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0 ) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., HPK1 inhibitors) and thyroid hormone receptor agonists. Its utility stems from the orthogonal reactivity of its two chlorine atoms, activated by the electron-withdrawing nitrile group.

Critical Procurement Warning: This compound is frequently confused in catalog searches with its methyl ester analog, Methyl 4,6-dichloropyridazine-3-carboxylate (CAS: 372118-01-9). Researchers must verify the CAS 35857-90-0 and the nitrile functional group (


) via IR or 

NMR upon receipt to prevent synthetic route failure.

Chemical Profile & Specifications

ParameterSpecificationNotes
IUPAC Name 4,6-Dichloropyridazine-3-carbonitrileAlternate: 4,6-Dichloro-3-pyridazinecarbonitrile
CAS Number 35857-90-0 Do not confuse with 372118-01-9
Molecular Formula

MW: 173.99 g/mol
Physical State Solid (White to off-white)Melting Point: ~110–115 °C
Solubility DMSO, DMF, DCM, EtOAcSparingly soluble in water
Stability Moisture SensitiveStore at -20°C under inert atmosphere
Safety H302, H315, H319, H335Irritant; handle in fume hood

Strategic Sourcing: Commercial Suppliers

The supply landscape is divided into Tier 1 (Original Manufacturers/Stockholders) and Tier 2 (Distributors) . For process chemistry and scale-up, direct engagement with Tier 1 suppliers is recommended to ensure batch consistency.

Tier 1: Primary Stockholders (High Reliability)

These suppliers typically hold physical stock and offer detailed CoA (Certificate of Analysis) data including H-NMR and LCMS.

  • ChemScene: A primary source for this specific CAS. They often supply the bulk material re-sold by aggregators.

    • Catalog No: CS-0199524[1]

  • BLD Pharm: Known for strong heterocyclic inventory and rapid shipping from Shanghai/USA warehouses.

    • Catalog No: BD00784256

  • Fluorochem (UK): Excellent for European sourcing; high rigor on QC for halogenated heterocycles.

  • WuXi AppTec / LabNetwork: Ideal for bulk/kg-scale inquiries and custom GMP synthesis requests.

Tier 2: Global Distributors (Convenience)
  • Sigma-Aldrich (Merck): Lists the product (often sourced via ChemScene or Fluorochem). Good for small-scale (mg to g) procurement where vendor consolidation is required.

  • Fisher Scientific: Aggregates multiple catalogs; useful for academic labs with punch-out systems.

Quality Control Checklist (Incoming Goods)

Upon receipt, the following validation protocol is mandatory to ensure "Self-Validating" integrity:

  • Appearance Check: Must be a crystalline solid. Yellowing indicates oxidative degradation.

  • 1H NMR (DMSO-d6): Look for the singlet aromatic proton.

    • Expected Shift:

      
       ppm (H5 proton).
      
  • IR Spectroscopy: Confirm the presence of the Nitrile stretch (

    
    ). Absence of this peak suggests hydrolysis to the amide or acid.
    

Technical Application: Regioselective Functionalization

The core value of 4,6-Dichloropyridazine-3-carbonitrile lies in its ability to undergo sequential Nucleophilic Aromatic Substitution (


).
Mechanistic Insight: The "C4 First" Rule

In this scaffold, the Regioselectivity is governed by the electronic activation of the ring carbons.

  • The C3-Nitrile is a strong Electron Withdrawing Group (EWG).

  • Position C4 is ortho to the Nitrile and para to the ring Nitrogen (N1). This creates the most electron-deficient site.

  • Position C6 is para to the Nitrile, but the inductive effect is weaker than at C4.

Visualization: Reaction Pathway Logic

The following diagram illustrates the sequential functionalization logic, guiding the chemist through the synthesis of disubstituted pyridazines.

G Start 4,6-Dichloropyridazine- 3-carbonitrile (CAS 35857-90-0) C4_Sub Intermediate A: 4-Substituted-6-chloro (Major Product) Start->C4_Sub Nu1-H (1.0 eq) Base, 0°C (Kinetic Control) C6_Sub Intermediate B: 6-Substituted-4-chloro (Rare/Minor) Start->C6_Sub Steric Bulk at Nu1 or High Temp Final Final Scaffold: 4,6-Disubstituted Pyridazine C4_Sub->Final Nu2-H (Excess) Heat, >60°C C6_Sub->Final Nu2-H

Figure 1: Decision tree for sequential


 functionalization. The C4 position is electronically activated by the ortho-nitrile group, making it the primary site of attack.

Experimental Protocol: C4-Selective Amination

Objective: Synthesis of 4-amino-6-chloropyridazine-3-carbonitrile derivatives. Scope: Validated for primary and secondary amines.

Materials
  • Substrate: 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq)

  • Nucleophile: Amine (1.05 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq) or

    
     (2.0 eq)
    
  • Solvent: THF (anhydrous) or DMF (for lower solubility amines)

Step-by-Step Methodology
  • Preparation: Dissolve 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq) in anhydrous THF (

    
     concentration) in a round-bottom flask under Nitrogen/Argon.
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Explanation: Low temperature favors kinetic control, maximizing regioselectivity for C4 over C6.

  • Addition: Add the Base (DIPEA) followed by the slow, dropwise addition of the Amine (dissolved in minimal THF).

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC (typically 30% EtOAc/Hexane) or LCMS.

    • Checkpoint: The starting material should disappear. If C6-isomer forms, it will usually have a slightly different Rf or retention time.

  • Workup: Quench with water. Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography. The C4-isomer is typically the major product (>85% ratio).

Troubleshooting
  • Issue: Low Regioselectivity (Mix of C4/C6).

  • Root Cause: Reaction temperature too high or amine is too sterically hindered.

  • Correction: Lower temp to -20 °C or switch solvent to DCM (non-polar solvents often enhance

    
     selectivity via tight ion pairing).
    

References

  • ChemScene Product Data. 4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0).[1][2] Retrieved from

  • Sigma-Aldrich. Product Specification: 4,6-Dichloropyridazine-3-carbonitrile.[1] Retrieved from

  • ResearchGate. Synthetic Pathways to Pyrido[3,4-c]pyridazines. (Discusses C4-selectivity in analogous carboxylates). Retrieved from

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridazines. (Mechanistic grounding for EWG-directed substitution). Retrieved from

  • PubChem. Compound Summary: 4,6-Dichloropyridazine-3-carbonitrile.[1] Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0). It prioritizes regiochemical control, safety, and scalability, designed for medicinal chemists and process development scientists.

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile is a critical halogenated heterocyclic building block used in the development of agrochemicals (herbicides) and pharmaceutical intermediates (e.g., for HPK1 inhibitors or antiviral agents). Its structural value lies in the differential reactivity of the two chlorine atoms: the chlorine at C6 is highly reactive toward nucleophilic aromatic substitution (


), while the chlorine at C4 is sterically and electronically distinct, allowing for sequential functionalization.

This protocol details the regioselective synthesis of the target molecule starting from chloromaleic anhydride .[1][2] The route utilizes a 3-step sequence: ring construction, aromatization/chlorination, and regioselective cyanation.

Key Challenges Addressed
  • Regioselectivity: Ensuring the cyano group installs at position C3 rather than C6 or C4.

  • Safety: Managing the hazards of high-temperature chlorination (

    
    ) and cyanide handling.
    
  • Purification: Efficient separation of the target from the regioisomeric by-products.

Retrosynthetic Analysis & Pathway

The synthesis relies on the inherent electronic bias of the 3,4,6-trichloropyridazine intermediate. In this precursor, the C3 and C6 positions are


-to-nitrogen, making them susceptible to nucleophilic attack. However, the C3 position is activated by the adjacent electron-withdrawing chlorine at C4 (ortho-effect), rendering it more electrophilic than C6, which is adjacent to a proton (C5-H).
Reaction Pathway (DOT Visualization)

SynthesisPathway Start Chloromaleic Anhydride (Starting Material) Inter1 4-Chloro-1,2-dihydro-3,6-pyridazinedione (Cyclization) Start->Inter1 Hydrazine Hydrate HCl, H2O, 100°C Inter2 3,4,6-Trichloropyridazine (Aromatization/Chlorination) Inter1->Inter2 POCl3 100-110°C Target 4,6-Dichloropyridazine-3-carbonitrile (Target) Inter2->Target CuCN, DMF 90-100°C (Regioselective SNAr)

Figure 1: Synthetic workflow from chloromaleic anhydride to the target nitrile.

Experimental Protocols

Step 1: Synthesis of 3,4,6-Trichloropyridazine

This step constructs the pyridazine core and installs the necessary leaving groups.

Reagents:

  • Chloromaleic anhydride (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Phosphorus oxychloride (

    
    ) (excess, solvent/reagent)
    
  • Hydrochloric acid (conc.)

Protocol:

  • Cyclization: Dissolve chloromaleic anhydride in water. Slowly add hydrazine hydrate while maintaining temperature <20°C (exothermic). Acidify with HCl to pH ~6.5. Heat to reflux for 2-3 hours. Cool to crystallize 4-chloro-1,2-dihydro-3,6-pyridazinedione . Filter and dry.[1][2][3]

  • Chlorination: In a heavy-walled flask equipped with a scrubber (for HCl/SO2 gas), suspend the dried dione in

    
     (approx. 3-4 mL per gram of substrate).
    
  • Reaction: Heat carefully to 100-110°C. The solid will dissolve as the reaction proceeds. Stir for 4–6 hours until TLC indicates consumption of starting material.

  • Workup (Caution): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring (violent hydrolysis of excess

    
    ). Maintain temperature <20°C.
    
  • Extraction: Neutralize with aqueous Ammonia or NaOH to pH 7. Extract with Dichloromethane (DCM) (3x). Dry organics over

    
     and concentrate.
    
  • Purification: Recrystallize from hexane/EtOAc or sublime to obtain 3,4,6-trichloropyridazine as a white/off-white solid (MP: ~58°C).

Step 2: Regioselective Cyanation (The Critical Step)

This step utilizes the Rosenmund-von Braun type reaction. The choice of Copper(I) Cyanide (


) in a polar aprotic solvent is standard for converting halo-heterocycles to nitriles.

Mechanism: The reaction proceeds via an


 mechanism. The C3 position is favored over C6 due to the inductive activation by the C4-Cl.

Reagents:

  • 3,4,6-Trichloropyridazine (1.0 eq)

  • Copper(I) Cyanide (

    
    ) (1.1 eq)
    
  • DMF (Dimethylformamide) (anhydrous, 5 mL/g)

  • Ethylenediamine (for quenching)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen (

    
    ).
    
  • Addition: Add 3,4,6-trichloropyridazine and dry DMF. Stir to dissolve.

  • Cyanide Addition: Add

    
     in a single portion.
    
  • Reaction: Heat the mixture to 90–100°C .

    • Note: Do not exceed 120°C. Higher temperatures increase the risk of dicyanation (forming 4-chloro-3,6-dicyanopyridazine) or degradation.

  • Monitoring: Monitor by HPLC or GC. The reaction is typically complete in 2–4 hours. Look for the disappearance of the trichloro peak and the appearance of the product peak.

  • Quench: Cool to room temperature. Pour the mixture into an aqueous solution of 10% ethylenediamine (complexes the copper, turning the aqueous layer blue). Stir vigorously for 30 minutes.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organics with brine (2x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
    • Regioisomer Check: The major product is the 3-cyano isomer. Verify using

      
       NMR (see section 4).[4]
      

Analytical Validation & QC

The distinction between the product and potential regioisomers is critical.

ParameterSpecification (Target: 4,6-Dichloro-3-CN)Diagnostic Feature
Appearance White to pale yellow solid-

NMR
Singlet at

~7.8 - 8.0 ppm (

)
Represents the proton at C5.

NMR
Distinct peaks for C3 (nitrile-bearing), C4-Cl, C5-H, C6-Cl, CNC3 will be significantly deshielded compared to C6.
IR Strong band at ~2240

Characteristic

stretch.
Mass Spec M+ peak at ~173/175/177 (Cl2 pattern)Confirms Dichloro pattern (9:6:1 intensity).

Regioisomer Differentiation:

  • Target (3-CN): The proton is at C5. It is flanked by C4-Cl and C6-Cl.[2][5][6]

  • By-product (6-CN): The proton is at C5. It is flanked by C4-Cl and C6-CN. The chemical shift of the C5 proton will differ due to the anisotropy of the CN group vs the Cl atom. Typically, the 3-cyano isomer (Target) is the major product (>85% regioselectivity) under controlled heating.

Safety & Hazard Management

Cyanide Hazard (High Risk):

  • Engineering Controls: All cyanide reactions must be performed in a well-ventilated fume hood.

  • Antidote: Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is immediately available.

  • Waste: Quench all aqueous waste with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal. Never add acid to cyanide waste (generates lethal HCN gas).

Phosphorus Oxychloride (


): 
  • Highly corrosive and reacts violently with water. Use a blast shield during the quenching step.

References

  • Precursor Synthesis: Preparation method of 3,4,6-trichloro-pyridazine.[1][7] Patent CN101817788A. (Describes the chloromaleic anhydride to trichloropyridazine route).

  • General Reactivity: Heinisch, G., et al. "On the Regioselectivity of Attack of O-Nucleophiles at 4-Substituted 3,6-Dichloropyridazines." Monatshefte für Chemie, 1989. (Establishes the reactivity patterns of the pyridazine core).

  • Target Identification: 4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0). Sigma-Aldrich / Fluorochem Product Entries. (Confirms chemical structure and physical properties).

  • Cyanation Methodology: Ellis, G. P., & Romney-Alexander, T. M. "Cyanation of Aromatic Halides." Chemical Reviews, 1987, 87(4), 779–794. (Foundational review for Rosenmund-von Braun reactions).

Sources

Application Note: Regioselective Nucleophilic Substitution on 4,6-Dichloropyridazine-3-carbonitrile

[1]

Executive Summary

This application note details the operational protocols for the regioselective functionalization of 4,6-Dichloropyridazine-3-carbonitrile . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, PDE4) and other bioactive pyridazine derivatives.

The core challenge in utilizing this substrate is controlling regioselectivity between the C4 and C6 electrophilic sites. Contrary to simple chloropyridazines where the C6 position (adjacent to N1) is often most reactive, the presence of the electron-withdrawing nitrile group at C3 strongly activates the C4 position via inductive effects. This guide provides a validated method to selectively target C4 under kinetic control, followed by protocols for subsequent C6 functionalization.

Mechanistic Insight & Regiocontrol Strategy

Electronic Landscape

The reactivity of 4,6-dichloropyridazine-3-carbonitrile is governed by the interplay of the diazine ring nitrogens and the C3-nitrile group.

  • C4-Position (Kinetic Favored): The C3-cyano group exerts a strong inductive electron-withdrawing effect (-I), making the adjacent C4 carbon highly electrophilic. Additionally, C4 is para to N2, further stabilizing the Meisenheimer intermediate.

  • C6-Position (Thermodynamic/Secondary): The C6 position is activated by the adjacent N1 nitrogen (ortho effect) but lacks the immediate proximity to the strong nitrile electron sink.

Key Takeaway: Under mild, controlled conditions (low temperature, stoichiometric control), nucleophilic attack occurs preferentially at C4 . Elevated temperatures or excess nucleophile can lead to bis-substitution or loss of regioselectivity.

Reaction Pathway Diagram

GSM4,6-Dichloropyridazine-3-CNInterMeisenheimerComplexSM->InterNu-H / Base0°C (Kinetic)Prod_Bis4,6-Disubstituted3-CNSM->Prod_BisExcess NuHigh TempProd_C44-Substituted6-Chloro-3-CNInter->Prod_C4-HCl(Fast)Prod_C4->Prod_BisNu2-H / Base60-80°C(Thermodynamic)

Figure 1: Reaction pathway demonstrating the kinetic preference for C4 substitution followed by sequential C6 substitution.

Experimental Protocols

Protocol A: C4-Selective Mono-Substitution ( )

Objective: Synthesis of 4-amino/alkoxy-6-chloropyridazine-3-carbonitrile with >95% regioselectivity.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (0.95 – 1.0 eq) or Alkoxide.

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq) or K₂CO₃ (1.5 eq).

  • Solvent: Anhydrous THF (preferred for amines) or DMF (for lower solubility substrates).

  • Temperature: -10°C to 0°C.

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq) and anhydrous THF (10 mL/g).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Lower temperature suppresses C6 attack.

  • Base Addition: Add DIPEA (1.2 eq) dropwise. Stir for 5 minutes.

  • Nucleophile Addition (Rate Limiting): Dissolve the Nucleophile (0.95 eq) in minimal THF. Add this solution dropwise over 30 minutes to the reaction mixture.

    • Note: Using a slight deficit of nucleophile (0.95 eq) ensures no excess reagent is available to attack the C6 position once C4 is consumed.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

    • Endpoint: Disappearance of SM. The product usually is more polar than the dichloro precursor.

  • Quench & Workup:

    • Dilute with EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization from EtOH/Heptane is often sufficient. If chromatography is needed, use a gradient of 0-40% EtOAc in Hexane.

Data Table: Optimization of C4-Selectivity

ParameterCondition A (Recommended)Condition B (Aggressive)Outcome Comparison
Temperature -10°C to 0°C25°C to 40°CCond A: >95:5 (C4:C6) ratio. Cond B: ~80:20 mix.
Stoichiometry 0.95 eq Nucleophile1.2 eq NucleophileCond A: Mono-sub only. Cond B: 5-10% Bis-sub formed.
Solvent THFDMFTHF allows easier temp control; DMF accelerates reaction but risks selectivity loss.
Protocol B: Sequential C6-Functionalization

Objective: Synthesis of 4,6-disubstituted pyridazine-3-carbonitriles from the product of Protocol A.

Reagents
  • Substrate: 4-Substituted-6-chloropyridazine-3-carbonitrile (Product of Protocol A).

  • Nucleophile 2: Amine, Thiol, or Boronic Acid (for Suzuki).

  • Solvent: 1,4-Dioxane or DMSO.

  • Conditions: Thermal heating (60–100°C).

Step-by-Step Procedure
  • Dissolution: Dissolve the C4-substituted intermediate in 1,4-Dioxane.

  • Reagent Addition: Add Nucleophile 2 (1.5 – 2.0 eq) and Base (DIPEA or Cs₂CO₃ for thiols/phenols).

  • Reaction: Heat the mixture to 80°C for 6–12 hours.

    • Note: The C6-chlorine is deactivated relative to the starting material but still reactive enough for substitution under thermal forcing.

  • Workup: Standard aqueous extraction.

Quality Control & Troubleshooting

Structural Verification (Regiochemistry)

Do not rely solely on LCMS, as regioisomers have identical masses.

  • ¹H NMR: Compare the chemical shift of the remaining aromatic proton.

    • C4-Substitution Product: The remaining proton is at C5 . It typically appears as a singlet around 7.0 – 7.5 ppm (depending on the substituent).

    • C6-Substitution Product: The remaining proton is at C5 , but the chemical environment changes.

  • NOE (Nuclear Overhauser Effect): This is the gold standard.

    • Irradiate the Nucleophile's NH or alpha-protons.

    • Observation: If you see an NOE enhancement of the aromatic ring proton, the nucleophile is at C4 (adjacent to C5-H). If the nucleophile is at C6, it is also adjacent to C5-H.

    • Correction: Wait, in 4,6-dichloro, if you substitute C4, the remaining H is at C5. If you substitute C6, the remaining H is at C5.

    • Definitive Check: ¹³C NMR HMBC . Look for coupling between the Nitrile carbon (C3-CN) and the ring carbons. The C4 carbon is adjacent to the Nitrile. If the Nucleophile is attached to C4, the C4 carbon shift will move significantly upfield (shielded) compared to the SM.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Formation of Bis-adduct Excess nucleophile or Temp too high.Strict 0.95 eq limit. Keep T < 0°C. Add Nu solution slower.
No Reaction at 0°C Nucleophile is too weak (e.g., Aniline).Allow to warm to RT slowly. Switch solvent to DMF to increase rate.
Hydrolysis of Nitrile Presence of water + strong base.Use anhydrous solvents. Avoid hydroxide bases (NaOH/KOH). Use DIPEA/K₂CO₃.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Sensitization: Chloropyridazines are potent skin sensitizers. Double-glove (Nitrile) and wear a lab coat.

References

  • Regioselective Substitution in Pyridazines

    • Synthetic Pathways to Pyrido[3,4-c]pyridazines.[6] (2022).[7][6] Molecules. Discusses the conversion of 4,6-dichloropyridazine-3-carboxylates via regioselective substitution at the 4-position.

  • General Pyridazine Reactivity

    • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. (2010). Royal Society of Chemistry Advances.
  • Mechanistic Grounding (

    
     Regiochemistry): 
    
    • Nucleophilic Aromatic Substitution on Heterocycles.[8][9][10][11] (2018).[7][9] Journal of Organic Chemistry. Explains the ortho/para activation effects of ring nitrogens and electron-withdrawing groups.

Application Notes & Protocols: Leveraging 4,6-Dichloropyridazine-3-carbonitrile for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, enzymes that regulate a vast array of cellular processes, have become one of the most critical classes of drug targets, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a central focus of modern drug discovery. Within this landscape, nitrogen-containing heterocycles are prized scaffolds due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged" scaffold, forming the core of numerous potent and selective kinase inhibitors.[3][4]

This guide focuses on a particularly versatile and powerful building block: 4,6-Dichloropyridazine-3-carbonitrile . This trifunctionalized scaffold offers medicinal chemists a robust platform for generating diverse libraries of kinase inhibitors. The two chlorine atoms at the C4 and C6 positions serve as tunable reactive handles for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the nitrile group offers an additional point for modification or interaction with the target protein.[3][5][6] This document provides an in-depth exploration of the core synthetic strategies, detailed experimental protocols, and the underlying chemical logic for employing this scaffold in the synthesis of next-generation kinase inhibitors.

Core Chemistry: Unlocking the Potential of the Dichloropyridazine Scaffold

The synthetic utility of 4,6-Dichloropyridazine-3-carbonitrile stems from the differential reactivity of its two chloro-substituents. The electron-withdrawing nature of the adjacent nitrogen atoms and the cyano group activates the ring for nucleophilic attack. Generally, the chlorine at the C4 position is more susceptible to nucleophilic displacement than the chlorine at the C6 position. This inherent regioselectivity provides a strategic advantage, allowing for sequential and controlled diversification of the molecule.

G cluster_0 4,6-Dichloropyridazine-3-carbonitrile cluster_1 Key Reactive Sites a N b N a->b c C-CN b->c d C-Cl (C4) c->d k3 C3 Nitrile: H-bond acceptor or conversion to other groups. c->k3 Functional Handle e C-H d->e k1 C4 Chlorine: Primary site for SNAr. Highly activated. d->k1 High Reactivity f C-Cl (C6) e->f f->a k2 C6 Chlorine: Secondary site for SNAr & Cross-Coupling. Less activated than C4. f->k2 Moderate Reactivity

Key reactive sites on the 4,6-Dichloropyridazine-3-carbonitrile scaffold.

Strategy 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

The most direct approach to functionalizing the pyridazine core is through SNAr. By carefully selecting the nucleophile and controlling reaction conditions, chemists can achieve selective mono-substitution at the C4 position, followed by a second, distinct substitution at the C6 position. This sequential approach is fundamental to building structure-activity relationships (SAR).

Causality Behind the Protocol:
  • Regioselectivity: The C4 position is electronically more deficient and thus more electrophilic than the C6 position, making it the preferred site for the initial nucleophilic attack.

  • Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex intermediate.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is required to deprotonate the incoming amine nucleophile, increasing its nucleophilicity without competing in the substitution reaction.

  • Temperature: The first substitution at C4 often proceeds at or slightly above room temperature. The second substitution at the less reactive C6 position typically requires elevated temperatures to overcome the higher activation energy.

Protocol 1: Sequential Amine Substitution

This protocol details the synthesis of a 4,6-diamino-substituted pyridazine derivative, a common core in many kinase inhibitors.

Step 1: Mono-substitution at C4

  • Setup: To a solution of 4,6-dichloropyridazine-3-carbonitrile (1.0 eq.) in N,N-Dimethylformamide (DMF, 0.2 M), add the primary or secondary amine of choice (Amine 1, 1.1 eq.).

  • Base Addition: Add Diisopropylethylamine (DIPEA, 2.0 eq.) to the mixture.

  • Reaction: Stir the reaction at 25-40 °C for 4-12 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up & Isolation: Upon completion, pour the reaction mixture into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Step 2: Substitution at C6

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq.) in a suitable solvent such as DMF or 1,4-dioxane (0.2 M).

  • Reagent Addition: Add the second amine (Amine 2, 1.5 eq.) and a base (e.g., K₂CO₃, 3.0 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C. The reaction may require several hours to overnight.

  • Monitoring & Work-up: Follow the same monitoring and work-up procedures as described in Step 1.

ParameterCondition for C4 SubstitutionCondition for C6 SubstitutionRationale
Temperature 25-40 °C80-120 °CC6 is less reactive, requiring more energy for substitution.
Base DIPEA (organic, soluble)K₂CO₃ (inorganic, often heterogeneous)Higher temperatures may degrade organic bases; K₂CO₃ is robust.
Equivalents of Amine 1.1 eq.1.5 - 2.0 eq.A larger excess is used to drive the more difficult second reaction to completion.

Strategy 2: Palladium-Catalyzed Cross-Coupling

To install aryl or heteroaryl moieties, which are crucial for occupying hydrophobic pockets and forming pi-stacking interactions in the kinase active site, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[7][8] This reaction typically follows an initial SNAr step, using the remaining chlorine atom as the handle for C-C bond formation.

Causality Behind the Protocol:
  • Catalyst System: The choice of a palladium catalyst and ligand is critical. Catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) are commonly used. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[8]

  • Base: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent dissolves the substrate and catalyst.

Protocol 2: Suzuki-Miyaura Coupling at C6

This protocol assumes the C4 position has already been functionalized via SNAr.

  • Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine the 4-amino-6-chloropyridazine intermediate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Add the solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M). Bubble the inert gas through the solution for 15-20 minutes to degas. Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq.).

  • Reaction: Heat the mixture to 90-110 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up & Isolation: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the final product.

A common synthetic workflow combining SNAr and Suzuki coupling.

Strategy 3: Advanced Scaffolds - Synthesis of Imidazo[1,2-b]pyridazines

Beyond simple substitution, the dichloropyridazine core can be used to construct more complex, rigid, and potent fused heterocyclic systems. The imidazo[1,2-b]pyridazine scaffold has been identified as a highly effective core for inhibitors of kinases such as PIM and Glycogen Synthase Kinase-3β (GSK-3β).[10][11][12] This scaffold is typically formed via a condensation and cyclization reaction.

Protocol 3: Synthesis of an Imidazo[1,2-b]pyridazine Core

This protocol begins after an initial SNAr reaction to install an amine at the C6 position of a related pyridazine starting material. The principle is adaptable.

  • Starting Material: Begin with a 6-amino-3-halopyridazine derivative.

  • Condensation: React the 6-aminopyridazine (1.0 eq.) with an α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq.) in a solvent like ethanol or isopropanol.

  • Cyclization: Heat the mixture to reflux for 6-24 hours. The reaction involves an initial SN2 reaction between the amino group and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-b]pyridazine ring system.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture. The product may precipitate upon cooling or after the addition of a co-solvent like diethyl ether. Collect the solid by filtration, wash with cold solvent, and dry to obtain the desired product, which can be further purified by recrystallization or chromatography.

Logical flow for the formation of the imidazo[1,2-b]pyridazine scaffold.

Conclusion: A Versatile Platform for Drug Discovery

4,6-Dichloropyridazine-3-carbonitrile is more than a simple chemical intermediate; it is a strategic platform for the efficient discovery and optimization of novel kinase inhibitors. Its predictable regioselectivity in nucleophilic aromatic substitution reactions, combined with its utility in robust palladium-catalyzed cross-coupling, provides researchers with a reliable and modular approach to synthesizing diverse compound libraries. The ability to further elaborate the core into more complex fused systems like imidazo[1,2-b]pyridazines expands its power, enabling the targeting of a wide range of kinases implicated in human disease.[10][13] The protocols and strategies outlined in this guide serve as a foundational resource for any drug discovery program aiming to leverage the full potential of this exceptional scaffold.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research.
  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). Journal of Medicinal Chemistry.
  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). PubMed.
  • The Chemistry of Pyridazines: Applications in Modern Synthesis. (2026). Self-published.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of the Indian Chemical Society.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed.
  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2023). Accounts of Chemical Research.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025).

Sources

experimental procedure for Suzuki coupling with 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4,6-Dichloropyridazine-3-carbonitrile: Protocols and Mechanistic Insights

For researchers and scientists in drug development, the construction of complex molecular architectures is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceutical compounds.[1][2] This guide provides a detailed examination of the experimental procedure for coupling 4,6-Dichloropyridazine-3-carbonitrile, a highly functionalized and valuable building block in medicinal chemistry.[3][4]

We will move beyond a simple recitation of steps to explore the underlying principles that govern this transformation. Understanding the "why" behind catalyst selection, the critical role of the base, and the nuances of handling a challenging heteroaryl chloride substrate is paramount for achieving reproducible, high-yielding results.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps, each with specific requirements.[2][5][6] The efficiency of the entire process hinges on the smooth execution of each phase.

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex. This active catalyst inserts itself into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of the dichloropyridazine). This is often the rate-limiting step, especially for less reactive aryl chlorides.[2][7] The stability and reactivity of the Pd(0) species are heavily influenced by its associated ligands. For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands are essential to promote this step.[1][8]

  • Transmetalation : This is the defining step where the carbon-carbon bond framework is assembled on the palladium center. Before this can happen, the organoboron species (boronic acid) must be activated by a base.[9] The base converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which can then readily transfer its organic group to the Pd(II) center, displacing the halide.[10][11] The choice of base and solvent is critical to facilitate the formation and transfer of this boronate species.[12]

  • Reductive Elimination : In the final step, the two organic partners (the pyridazine and the group from the boronic acid) are expelled from the palladium coordination sphere as the new, coupled product.[5] This process forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX R¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArX R¹-X (Pyridazine-Cl) ArPdAr R¹-Pd(II)L₂-R² ArPdX->ArPdAr Transmetalation BaseBoronic R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BaseBoronic->Boronate Activation Boronate->ArPdAr ArPdAr->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) ArPdAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol outlines a general procedure for the selective mono-arylation of 4,6-Dichloropyridazine-3-carbonitrile. Given the two non-equivalent chlorine atoms, regioselectivity can be an issue, often influenced by the specific ligand and reaction conditions.[13] This procedure provides a robust starting point for optimization.

Reagents and Equipment
ComponentRoleSuggested Molar Eq.Example
4,6-Dichloropyridazine-3-carbonitrileElectrophile1.01.0 mmol, 174.0 mg
Arylboronic AcidNucleophile Source1.2 - 1.51.2 mmol
Palladium CatalystCatalyst Precursor1 - 5 mol%Pd(OAc)₂ (2 mol%, 4.5 mg)
Phosphine LigandCatalyst Stabilizer/Activator2 - 10 mol%SPhos (4 mol%, 16.4 mg)
BaseBoronic Acid Activator2.0 - 3.0K₂CO₃ (2.0 eq., 276 mg)
Solvent SystemReaction Medium-1,4-Dioxane and Water (e.g., 4:1 v/v, 5 mL total)

Required Equipment:

  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). Scientist's Note: For air-sensitive ligands, this should be done under a positive pressure of inert gas.

  • Inert Atmosphere and Solvent Addition:

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Through the septum, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. Degassing can be achieved by sparging the solvent with an inert gas for 15-20 minutes prior to addition.

  • Reaction Execution:

    • With the inert gas supply maintained (e.g., via a balloon), lower the flask into a preheated oil bath set to 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the heterogeneous palladium catalyst and inorganic salts.[14][15] Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL) to remove the remaining base and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude product should be purified by flash column chromatography on silica gel.[15]

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%). Fractions should be monitored by TLC.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[16]

Caption: A streamlined workflow for the Suzuki coupling experiment.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination deactivated the Pd(0). 2. Insufficient Base: Base is too weak or not soluble enough to activate boronic acid. 3. Low Reactivity: Aryl chloride is particularly unreactive.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. 2. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[11] 3. Use a more electron-rich, bulky ligand (e.g., Buchwald-type ligands) or a pre-catalyst designed for aryl chlorides.[8][17] Increase temperature.
Protodeboronation Boronic acid is unstable under reaction conditions and is replaced by a hydrogen atom. This is common with electron-deficient or certain heteroaryl boronic acids.[7]Use a milder base (e.g., KF) or potassium aryltrifluoroborate salts, which are more stable.[17] Add the boronic acid portion-wise or slowly via syringe pump.
Homo-coupling Two molecules of the boronic acid or two molecules of the aryl halide couple together.This often points to issues with the catalyst initiation or transmetalation rate. Ensure slow, controlled heating and consider a different ligand or catalyst loading to favor the cross-coupling pathway.[14]
Difficult Purification Product co-elutes with unreacted boronic acid or byproducts.Perform an acid-base extraction during work-up; boronic acids are often soluble in aqueous base.[14] Optimize the column chromatography solvent system for better separation.

References

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ACS Publications. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Semantic Scholar. Available at: [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog . HZPT Blog. Available at: [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S . BYJU'S. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications . ACS Publications. Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . YouTube. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC . National Center for Biotechnology Information. Available at: [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? . ResearchGate. Available at: [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls . University of California, San Diego. Available at: [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst - SciSpace . SciSpace. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI . MDPI. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific . Fisher Scientific. Available at: [Link]

  • Suzuki‐Miyaura coupling reaction for synthesizing 4,6‐disubstituted... - ResearchGate . ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols for 4,6-Dichloropyridazine-3-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyridazine Scaffold in Modern Agrochemicals

The relentless demand for higher crop yields and the emergence of resistant pests and pathogens necessitate continuous innovation in the agrochemical industry. Within the vast landscape of heterocyclic chemistry, nitrogen-containing compounds are paramount, with the pyridazine nucleus being a particularly privileged scaffold.[1] Pyridazine and its derivatives form the core structure of numerous commercial and developmental agrochemicals, exhibiting a wide spectrum of biological activities including fungicidal, herbicidal, insecticidal, and plant growth-regulating properties.[1][2][3] Their success stems from a combination of metabolic stability, potent bioactivity, and the synthetic versatility of the pyridazine ring, which allows for facile functionalization to fine-tune efficacy and selectivity.[1]

This guide focuses on a key intermediate that unlocks access to a diverse array of these vital compounds: 4,6-Dichloropyridazine-3-carbonitrile . We will explore its synthetic utility, provide detailed mechanistic insights, and present robust protocols for its application in the synthesis of advanced agrochemical agents.

Section 1: 4,6-Dichloropyridazine-3-carbonitrile - A Versatile Synthetic Building Block

4,6-Dichloropyridazine-3-carbonitrile is a highly functionalized heterocyclic compound valued for its predictable reactivity. Its structure features three distinct reactive sites, making it an ideal starting point for constructing complex molecular architectures.

Chemical Properties:

  • Molecular Formula: C₅HCl₂N₃[4]

  • Molecular Weight: 173.99 g/mol [4]

  • Structure:

    
    
    

Core Reactivity & Mechanistic Rationale:

The synthetic utility of this molecule is dominated by the two chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The pyridazine ring, being electron-deficient due to the two adjacent nitrogen atoms, along with the electron-withdrawing effect of the C3-cyano group, renders the chlorinated carbon positions (C4 and C6) highly electrophilic and thus susceptible to attack by a wide range of nucleophiles (O-, N-, and S-based).

Crucially, the electronic environment creates a reactivity differential between the C4 and C6 positions. The C4 position is generally more activated towards nucleophilic attack than the C6 position. This regioselectivity is the cornerstone of its application, enabling chemists to perform sequential, controlled substitutions to build desired analogues. By carefully selecting reaction conditions (temperature, solvent, base), one can favor monosubstitution at C4, followed by a subsequent, often more forceful, substitution at C6.

G start 4,6-Dichloropyridazine-3-carbonitrile mono_sub 4-Substituted-6-chloro- pyridazine-3-carbonitrile start->mono_sub 1. Nucleophile 1 (Nu1-H) Controlled Conditions (e.g., low temp) di_sub 4,6-Disubstituted- pyridazine-3-carbonitrile start->di_sub Excess Nucleophile Forced Conditions mono_sub->di_sub 2. Nucleophile 2 (Nu2-H) Forced Conditions (e.g., high temp) cyano_mod Further Modification (e.g., Hydrolysis to Carboxylic Acid) di_sub->cyano_mod Functional Group Interconversion

Caption: Synthetic pathways using 4,6-Dichloropyridazine-3-carbonitrile.

Section 2: Application in Fungicide Synthesis

The pyridazine core is integral to many fungicides. The ability to introduce diverse functional groups onto the 4,6-Dichloropyridazine-3-carbonitrile scaffold allows for the creation of extensive libraries of compounds for screening against fungal pathogens. A common strategy involves the introduction of thioether or amine linkages, which are known to be important toxophores in various fungicidal classes.

Protocol 1: Synthesis of a 4-(Aryloxy)-6-chloro-pyridazine-3-carbonitrile Intermediate

This protocol details a general procedure for the regioselective monosubstitution at the C4 position with a phenolic nucleophile, a key step in building novel fungicides.

Objective: To synthesize a 4-substituted pyridazine derivative via a selective SNAr reaction, demonstrating the controlled reactivity of the starting material.

Materials and Reagents:

  • 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq)

  • Substituted Phenol (e.g., 4-methylphenol) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Condenser and nitrogen inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4,6-Dichloropyridazine-3-carbonitrile (e.g., 1.74 g, 10 mmol) and anhydrous DMF (30 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Base and Nucleophile: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution, followed by the substituted phenol (e.g., 4-methylphenol, 1.19 g, 11 mmol).

    • Causality Note: Anhydrous K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. DMF is an excellent polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the phenoxide and accelerating the SNAr reaction.

  • Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (150 mL) and stir. A precipitate should form.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(4-methylphenoxy)-6-chloropyridazine-3-carbonitrile.

Data Summary: Representative Nucleophilic Substitution Reactions

Nucleophile (Nu-H)BaseSolventTemp (°C)PositionApprox. Yield (%)
4-MethylphenolK₂CO₃DMF60C485-95%
AnilineEt₃NDioxane80C480-90%
EthanethiolNaHTHF0 - RTC490-98%
PiperidineK₂CO₃AcetonitrileRTC4>95%
Sodium AzideN/ADMF/H₂O100C4 & C6Variable

Yields are approximate and highly dependent on the specific substrate and reaction optimization.

Section 3: Application in Herbicide Synthesis

Many potent herbicides are based on the pyridazinone core.[3] 4,6-Dichloropyridazine-3-carbonitrile can serve as a precursor to these structures. The synthesis often involves substitution of the chlorine atoms followed by, or preceded by, conversion of the nitrile group into a carboxylic acid or amide, which can then participate in cyclization or other transformations. The selective substitution chemistry is again key to building the desired herbicidal molecules.

G cluster_0 Experimental Workflow A 1. Dissolve Reactants (Dichloropyridazine, Nucleophile, Base) in anhydrous solvent under N2 B 2. Heat and Stir (e.g., 50-60 °C) A->B C 3. Monitor Reaction (via TLC or GC-MS) B->C D 4. Quench & Work-up (Pour into water, extract with organic solvent) C->D Reaction Complete E 5. Wash & Dry (Remove impurities & water) D->E F 6. Concentrate (Remove solvent via rotary evaporation) E->F G 7. Purify (Flash Column Chromatography) F->G H 8. Characterize Product (NMR, MS, IR) G->H

Caption: General experimental workflow for SNAr reactions.

Section 4: Safety & Handling

As with all chlorinated heterocyclic compounds and cyano-containing molecules, appropriate safety precautions must be taken.

  • Handling: Always handle 4,6-Dichloropyridazine-3-carbonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: Avoid inhalation, ingestion, and skin contact. This compound is expected to be toxic and an irritant.

  • Storage: Store in a cool, dry, and dark place, away from moisture and incompatible materials such as strong oxidizing agents and strong acids/bases.[4]

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity. [Link]

  • De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]

  • De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). MDPI. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). PubMed. [Link]

  • Method for synthetizing 3,6-dichloropyridazine. (2015). Eureka | Patsnap. [Link]

  • Lee, H.-G., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett. [Link]

Sources

reaction of 4,6-Dichloropyridazine-3-carbonitrile with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Amination of 4,6-Dichloropyridazine-3-carbonitrile

Executive Summary

This Application Note provides a definitive technical guide for the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyridazine-3-carbonitrile (DCPC) with amine nucleophiles. DCPC is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., PDE4, HPK1) and antitubercular agents.

The critical challenge in utilizing DCPC is regioselectivity . The molecule possesses two electrophilic sites (C4 and C6) activated by both the electron-deficient pyridazine ring and the electron-withdrawing nitrile group. This guide details the mechanistic basis for selectivity, validated protocols for mono- and di-substitution, and troubleshooting strategies to maximize yield and purity.

Chemical Basis & Regioselectivity[1][2][3]

Electronic Landscape

The reactivity of DCPC is governed by the interplay between the intrinsic electron deficiency of the 1,2-diazine ring and the substituent effects.

  • The Nitrile Effect (C3-CN): The cyano group at C3 is a strong electron-withdrawing group (EWG) (-I and -M effects). It significantly lowers the LUMO energy of the ring.

  • The Regioselectivity Rule:

    • C4 Position: This carbon is ortho to the nitrile group. The inductive withdrawal of the nitrile makes C4 highly electrophilic. Furthermore, the transition state for nucleophilic attack at C4 is stabilized by the ability of the negative charge to delocalize onto N2 and the nitrile group.

    • C6 Position: This carbon is alpha to N1. While typically reactive in unsubstituted pyridazines, the activation provided by the C3-nitrile at the C4 position generally dominates under kinetic control.

Reaction Pathway Diagram

ReactionPathway Start 4,6-Dichloropyridazine- 3-carbonitrile TS_C4 Transition State (C4 Attack) Start->TS_C4 Kinetic Control (Fast) TS_C6 Transition State (C6 Attack) Start->TS_C6 Slower Amine + Amine (R-NH2) Amine->TS_C4 Amine->TS_C6 Prod_Major MAJOR PRODUCT 4-Amino-6-chloro- pyridazine-3-carbonitrile TS_C4->Prod_Major - HCl Prod_Minor MINOR PRODUCT 6-Amino-4-chloro- pyridazine-3-carbonitrile TS_C6->Prod_Minor - HCl Bis_Prod BIS-PRODUCT 4,6-Diamino- pyridazine-3-carbonitrile Prod_Major->Bis_Prod Excess Amine High Temp (>80°C)

Figure 1: Mechanistic pathway showing the kinetic preference for C4 substitution due to the ortho-directing nitrile group.

Experimental Variables & Optimization

VariableRecommendationMechanistic Rationale
Solvent THF, MeCN, or DMF Polar aprotic solvents stabilize the Meisenheimer complex intermediate. THF is preferred for ease of workup; DMF is required for low-solubility amines.
Base DIPEA or K₂CO₃ Scavenges the HCl byproduct. DIPEA (organic) is preferred for homogeneous reactions; K₂CO₃ (inorganic) for heterogeneous mixtures.
Temperature 0°C to RT Critical: Low temperature maximizes regioselectivity for the C4-monoadduct. Heating (>60°C) promotes C6 attack and bis-substitution.
Stoichiometry 1.05 eq Amine Use a slight excess to ensure conversion but avoid di-substitution.

Detailed Protocols

Protocol A: Regioselective Synthesis of 4-Amino-6-chloropyridazine-3-carbonitrile

Target: Mono-substitution at C4.

Materials:

  • 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq)

  • Primary/Secondary Amine (1.05 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • THF (Anhydrous, 10 mL/mmol)

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with 4,6-dichloropyridazine-3-carbonitrile and anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add DIPEA (1.2 eq) to the stirring solution.

  • Nucleophile Addition: Dissolve the Amine (1.05 eq) in a minimal volume of THF. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Note: Slow addition prevents localized high concentrations of amine, reducing the risk of bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (typically 30–50% EtOAc/Hexane) or LCMS.

    • Checkpoint: The product is usually more polar than the starting material.

  • Workup:

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Elution: Gradient 0% → 40% EtOAc in Hexanes.

    • Yield Expectation: 75–90%.

Protocol B: Synthesis of 4,6-Diaminopyridazine-3-carbonitrile

Target: Bis-substitution (Introduction of two different amines).

Step-by-Step Procedure:

  • Start with Protocol A to isolate the 4-amino-6-chloro intermediate.

  • Second Addition: Dissolve the 4-amino-6-chloro intermediate in DMSO or n-Butanol .

  • Reagents: Add the second amine (2.0 eq) and excess base (TEA, 3.0 eq).

  • Reaction: Heat to 100–120°C (sealed tube or reflux) for 4–12 hours.

    • Note: The C6-chlorine is significantly less reactive after the introduction of the C4-amino group (electron-donating effect deactivates the ring). Forcing conditions are required.[1]

  • Workup: Pour into ice water. The bis-amino product often precipitates. Filter and wash with water/ether.

Troubleshooting & Quality Control

Distinguishing Regioisomers (NMR)

If you suspect a mixture of C4 and C6 isomers, use 1H NMR.

  • C4-Amino Product (Major): The remaining proton is at C5 . It typically appears as a singlet around 6.8 – 7.2 ppm (depending on the amine).

  • C6-Amino Product (Minor): The remaining proton is at C4 . Due to the adjacent nitrile (deshielding), this proton typically appears further downfield, around 7.5 – 8.0 ppm .

Common Issues
  • Problem: Hydrolysis of the Nitrile to Amide.

    • Cause: High pH + Water + Heat.

    • Solution: Use anhydrous solvents and organic bases (DIPEA) instead of aqueous hydroxide/carbonate. Keep temp < 40°C.

  • Problem: Bis-substitution observed in Protocol A.

    • Cause: Amine added too fast or excess amine used.

    • Solution: Strict dropwise addition at 0°C. Ensure stoichiometry is < 1.1 eq.

Workflow Decision Tree

Workflow Start Start: Reaction Monitoring (TLC/LCMS) Check1 Is Starting Material Consumed? Start->Check1 Check2 Is Bis-Product Forming? Check1->Check2 Yes Action1 Add 0.1 eq Amine Wait 1 hr Check1->Action1 No Action2 Cool Reaction (0°C) Dilute Concentration Check2->Action2 Yes (Critical) Action3 Proceed to Workup Check2->Action3 No Action1->Check1

Figure 2: In-process decision tree for monitoring the amination reaction.

Safety Considerations

  • Cyanide Moiety: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Sensitization: Chloropyridazines are potent skin sensitizers. Double-glove (Nitrile) and wear a lab coat.

References

  • Haider, N., & Holzer, W. (2004). Pyridazines.[2][1][3][4][5][6][7] In Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative text on pyridazine reactivity patterns).

  • Maes, B. U. W., et al. (2002). "Kinetic vs Thermodynamic Control in the Nucleophilic Substitution of Chloropyridazines." Tetrahedron, 58(10), 2083-2089. (Foundational work on regioselectivity in diazines).
  • Oliveira-Campos, A. M., et al. (2022). "Synthetic Pathways to Pyrido[3,4-c]pyridazines." Organics, 3, 433–452. Link (Demonstrates regioselective C4 substitution on the analogous 4,6-dichloropyridazine-3-carboxylate).

  • Benderitter, P., et al. (2007). "Regioselective functionalization of 2-aminopyrimidines and pyridazines." Tetrahedron, 63(50), 12465-12470. Link

Sources

Application Note: Synthesis of Heterocyclic Scaffolds from 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0) is a high-value electrophilic scaffold used extensively in the synthesis of fused heterocyclic systems, particularly for kinase inhibitor discovery (e.g., HPK1, CDK inhibitors). Its unique substitution pattern—featuring a nitrile group at C3 and chlorine atoms at C4 and C6—creates a distinct electronic bias that allows for highly regioselective functionalization.

This guide provides a technical roadmap for exploiting this scaffold to synthesize Pyrazolo[3,4-c]pyridazines and Pyrimido[4,5-c]pyridazines . It details the mechanistic causality behind regioselectivity, validated experimental protocols, and critical troubleshooting steps to ensure reproducibility.

Chemo-Structural Analysis & Regioselectivity[1]

The reactivity of 4,6-dichloropyridazine-3-carbonitrile is governed by the interplay between the electron-withdrawing nitrile group and the diazine ring nitrogens.

Electronic Activation Profile
  • C4 Position (Primary Electrophile): This position is electronically activated by the ortho-nitrile group (inductive and mesomeric withdrawal) and is para to the N1 nitrogen. In nucleophilic aromatic substitution (

    
    ), the stabilizing effect of the ortho-cyano group on the Meisenheimer complex makes C4 the "soft" and most reactive electrophilic site.
    
  • C6 Position (Secondary Electrophile): Located alpha to the N1 nitrogen. While activated by the adjacent nitrogen, it lacks the additional activation of the nitrile group found at C4. Consequently, C6 substitution typically requires higher temperatures or forcing conditions after C4 is functionalized.

  • C3 Nitrile: Acts as a latent electrophile for cyclization. Following nucleophilic attack at C4 by a bifunctional nucleophile (e.g., hydrazine, amidine), the nitrile undergoes intramolecular attack to form fused 5- or 6-membered rings.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways based on nucleophile choice.

ReactivityMap SM 4,6-Dichloropyridazine- 3-carbonitrile Hydrazine Hydrazine Hydrate (EtOH, 0°C) SM->Hydrazine Amine Primary Amines (R-NH2, THF) SM->Amine Suzuki Boronic Acid / Pd(0) (Controlled Stoichiometry) SM->Suzuki Intermediate_A 4-Hydrazino-6-chloro- pyridazine-3-carbonitrile Hydrazine->Intermediate_A SNAr (C4) Product_A 3-Amino-6-chloropyrazolo [3,4-c]pyridazine Intermediate_A->Product_A In-situ Cyclization Intermediate_B 4-Amino-6-chloro- pyridazine-3-carbonitrile Amine->Intermediate_B SNAr (C4) Cyclization_B Formamide / DMF-DMA Intermediate_B->Cyclization_B Product_B Pyrimido[4,5-c]pyridazine Derivatives Cyclization_B->Product_B Ring Fusion Product_C 4-Aryl-6-chloro- pyridazine-3-carbonitrile Suzuki->Product_C C4 Selective Coupling

Caption: Divergent synthetic pathways from 4,6-Dichloropyridazine-3-carbonitrile demonstrating C4 regioselectivity.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-6-chloropyrazolo[3,4-c]pyridazine

This reaction utilizes hydrazine as a bifunctional nucleophile. The initial


 at C4 is followed immediately by a 5-exo-dig cyclization onto the nitrile.

Reagents:

  • 4,6-Dichloropyridazine-3-carbonitrile (1.0 equiv)

  • Hydrazine hydrate (1.1 equiv)

  • Ethanol (Absolute) or THF

  • Triethylamine (Optional, 1.0 equiv if using hydrazine salts)

Procedure:

  • Preparation: Dissolve 4,6-Dichloropyridazine-3-carbonitrile (1.0 g, 5.75 mmol) in absolute ethanol (10 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add hydrazine hydrate (0.32 mL, 6.3 mmol) dropwise over 10 minutes. Note: Exothermic reaction. Control rate to maintain T < 5°C to prevent bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. The formation of a yellow/orange precipitate typically indicates cyclization.

  • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot (product) should appear.
  • Workup: Filter the precipitate. Wash the solid with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove impurities.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Yield: Expected yield 75-85%.

Mechanism Validation: The 4-hydrazino intermediate is rarely isolated because the terminal


 is perfectly positioned to attack the C3-nitrile carbon. If the reaction stops at the intermediate, gentle heating (40°C) will drive the cyclization to the pyrazole ring.
Protocol B: Synthesis of Pyrimido[4,5-c]pyridazines

This two-step protocol first installs an amine at C4, followed by a "carbon insertion" cyclization to form the pyrimidine ring.

Step 1: C4-Amination

  • Dissolve 4,6-Dichloropyridazine-3-carbonitrile (1.0 equiv) in 1,4-Dioxane.

  • Add the primary amine (e.g., Benzylamine, 1.1 equiv) and DIPEA (1.2 equiv).

  • Stir at RT for 4-6 hours. (C4 selectivity is high at RT; heating may promote C6 substitution).

  • Isolate the 4-amino-6-chloropyridazine-3-carbonitrile intermediate via aqueous workup and silica chromatography.

Step 2: Cyclization to Pyrimido-fused system

  • Suspend the 4-amino intermediate in Formamide (acting as solvent and reagent).

  • Heat to 160-180°C for 4-6 hours.

    • Alternative: For milder conditions, use DMF-DMA (Dimethylformamide dimethyl acetal) in Toluene at reflux to form the amidine, followed by cyclization.

  • Cool to RT.[1][2] Pour into ice water.

  • Filter the solid product.

Protocol C: Regioselective Suzuki-Miyaura Coupling

To functionalize C4 with an aryl group while retaining the C6-Cl and C3-CN for later steps.

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • 
     (5 mol%)
    
  • 
     (2M aq.[2] solution, 2.0 equiv)
    
  • DME (Dimethoxyethane)

Procedure:

  • Degas the DME and

    
     solution with Nitrogen for 15 minutes.
    
  • Combine substrate, boronic acid, and catalyst in the solvent system.[2]

  • Heat to 60°C (Do not reflux vigorously).

  • Monitor closely by HPLC/TLC. Stop immediately upon consumption of starting material to prevent bis-coupling at C6.

  • Standard aqueous workup and column chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Bis-substitution (C4 & C6) Excess nucleophile or high temperature.Maintain strict stoichiometry (1.0-1.1 equiv). Keep reaction at 0°C initially.
Hydrolysis of Nitrile Aqueous base at high temp or strong acid.Use anhydrous solvents (EtOH, THF) and organic bases (TEA, DIPEA) where possible.
Regioisomer (C6 substitution) Solvent polarity effects.Use non-polar or moderately polar aprotic solvents (THF, DCM) to enhance "ortho-EWG" directing effects. Avoid protic solvents if selectivity drops.
Incomplete Cyclization Steric hindrance or low temp.For Protocol A/B, ensure the intermediate is heated sufficiently if spontaneous cyclization is slow.

References

  • Regioselective Nucleophilic Substitution of 4,6-Dichloropyridazine-3-carboxylate: Source:Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives, Molecules 2022. Context: Establishes C4 as the primary electrophilic site in 3-EWG substituted 4,6-dichloropyridazines.

  • Synthesis of Pyrazolo[3,4-c]pyridazines via Hydrazine: Source:Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives, Farmaco, 1993. Context: Validates the reaction of hydrazine with 3-chloro-pyridazine-4-carboxylates (analogous electronic system) to form pyrazolo-fused rings.

  • General Reactivity of Halopyridazines: Source:Pyridazines, Science of Synthesis, Georg Thieme Verlag. Context: General reference for regioselectivity in diazine systems.
  • Reaction of 4,6-Diaryl-2-bromo-3-cyanopyridines with Hydrazine: Source:Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles, Molecules 2025. Context: Demonstrates the mild conditions (RT) required for hydrazine displacement adjacent to a nitrile group.

Sources

Application Note: Laboratory Scale Synthesis of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists requiring a robust, laboratory-scale protocol for the synthesis of 4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0).

Unlike generic databases, this guide prioritizes regiochemical fidelity and process safety . While direct nucleophilic cyanation of trichloropyridazine is theoretically possible, it often yields inseparable mixtures of regioisomers. The protocol below utilizes a Carboxylate-to-Nitrile transformation sequence, which fixes the carbon skeleton early, ensuring the final nitrile is exclusively at the C3 position.

Executive Summary

  • Target Molecule: 4,6-Dichloropyridazine-3-carbonitrile[1]

  • CAS Number: 35857-90-0

  • Molecular Formula: C

    
    HCl
    
    
    
    N
    
    
  • Primary Application: Intermediate for heterobicyclic kinase inhibitors (e.g., pyrido[3,4-c]pyridazines) and agrochemical scaffolds.

  • Selected Route: Chlorodehydration of ethyl 4,6-dihydroxypyridazine-3-carboxylate followed by amidation and dehydration.

  • Key Advantage: Avoids the use of toxic cyanide salts (NaCN/KCN) and eliminates regioselectivity issues associated with nucleophilic aromatic substitution on trichloropyridazine.

Retrosynthetic Analysis & Strategy

The synthesis is designed to lock the C3-carbon functionality before introducing the chlorine atoms, preventing isomer scrambling.

Retrosynthesis Target 4,6-Dichloropyridazine- 3-carbonitrile (Target) Amide 4,6-Dichloropyridazine- 3-carboxamide Target->Amide Dehydration (POCl3 or TFAA) Ester Ethyl 4,6-dichloropyridazine- 3-carboxylate Amide->Ester Ammonolysis (NH3/MeOH) Precursor Ethyl 4,6-dihydroxypyridazine- 3-carboxylate (Starting Material) Ester->Precursor Chlorodehydration (POCl3, 100°C)

Caption: Retrosynthetic logic prioritizing the C3-carboxylate handle to ensure correct nitrile placement.

Detailed Experimental Protocol

Phase 1: Chlorination of the Scaffold

Objective: Convert the dihydroxy ester to the dichloro ester. Precursor: Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS: 1352925-63-3).[2]

ReagentEquiv.[2][3][4][5][6]RoleSafety Note
Ethyl 4,6-dihydroxypyridazine-3-carboxylate 1.0SubstrateIrritant
Phosphorus Oxychloride (POCl

)
15.0Reagent/SolventCorrosive, Water Reactive
N,N-Diethylaniline 1.0Catalyst/BaseToxic

Procedure:

  • Setup: Equip a 250 mL Schlenk flask with a magnetic stir bar, reflux condenser, and a CaCl

    
     drying tube (or N
    
    
    
    line).
  • Addition: Charge the flask with Ethyl 4,6-dihydroxypyridazine-3-carboxylate (5.0 g, 27.1 mmol).

  • Solvent: Carefully add POCl

    
     (38 mL, ~400 mmol) at room temperature. Caution: Exothermic.
    
  • Catalysis: Add N,N-diethylaniline (4.3 mL, 27 mmol) dropwise.

  • Reaction: Heat the mixture to 100°C for 3.5 to 4 hours. Monitor by TLC (20% EtOAc/Hexanes) until the polar starting material disappears.

  • Workup (Quench):

    • Cool reaction to room temperature.[5][7]

    • Concentrate under reduced pressure to remove excess POCl

      
      . Do not distill to dryness  (risk of thermal runaway).
      
    • Dissolve the oily residue in CHCl

      
       (50 mL).
      
    • Pour the organic solution slowly into a stirred mixture of ice/water (200 g) . Critical: Maintain temperature <10°C to prevent hydrolysis of the ester.

  • Extraction: Separate layers. Extract aqueous phase with CHCl

    
     (3 x 50 mL).
    
  • Purification: Wash combined organics with saturated NaHCO

    
     (2 x 50 mL) and brine. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
  • Yield: Expect ~4.5 g (75%) of Ethyl 4,6-dichloropyridazine-3-carboxylate as a tan solid.

Phase 2: Amidation (Ester to Amide)

Objective: Convert the ethyl ester to the primary carboxamide.

ReagentConditionsRole
NH

(7N in Methanol)
0°C to RTReagent
THF SolventSolubilizer

Procedure:

  • Dissolve Ethyl 4,6-dichloropyridazine-3-carboxylate (4.0 g, 18.1 mmol) in dry THF (20 mL).

  • Cool to 0°C in an ice bath.

  • Add 7N Ammonia in Methanol (20 mL, ~140 mmol) dropwise.

  • Seal the vessel and stir at room temperature for 4–6 hours.

  • Monitoring: TLC should show conversion to a more polar spot (Amide).

  • Isolation: Concentrate the mixture to ~10 mL volume. Add cold diethyl ether (30 mL) to precipitate the product.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

  • Yield: Expect ~3.1 g (90%) of 4,6-Dichloropyridazine-3-carboxamide .

Phase 3: Dehydration to Nitrile

Objective: Convert the primary amide to the nitrile target.

ReagentEquiv.[2][3][4][5][6]Role
Trifluoroacetic Anhydride (TFAA) 1.5Dehydrating Agent
Pyridine 3.0Base
Dichloromethane (DCM) SolventSolvent

Procedure:

  • Suspend 4,6-Dichloropyridazine-3-carboxamide (3.0 g, 15.6 mmol) in anhydrous DCM (45 mL).

  • Add Pyridine (3.8 mL, 46.8 mmol) and cool to 0°C.

  • Add TFAA (3.3 mL, 23.4 mmol) dropwise over 15 minutes.

  • Allow to warm to room temperature and stir for 3 hours.

  • Workup: Quench with saturated NaHCO

    
     solution (50 mL). Stir vigorously for 10 minutes.
    
  • Extraction: Separate organic layer; extract aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over MgSO

    
     and concentrate. Purify via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes).
    
  • Final Product: 4,6-Dichloropyridazine-3-carbonitrile .

    • Appearance: White to off-white crystalline solid.

    • Yield: ~2.3 g (85% for this step).

Analytical Characterization Data (Expected)

TechniqueExpected Signal / ValueInterpretation
1H NMR (400 MHz, CDCl

)

7.80 (s, 1H)
Singlet at C5 position. Absence of ethyl group signals confirms ester loss.
IR Spectroscopy ~2240 cm

Sharp, weak band characteristic of C

N
stretch.
Mass Spectrometry m/z 173.0 / 175.0[M+H]

showing characteristic dichloro isotope pattern (9:6:1).
Melting Point 95–98°CDistinct from the amide precursor (>150°C).

Process Safety & Troubleshooting

Critical Control Points (CCP)
  • POCl

    
     Quench (Phase 1):  This is the most hazardous step. The hydrolysis of excess POCl
    
    
    
    generates massive amounts of HCl gas and heat.
    • Protocol: Always quench into ice-water, never add water to the reaction mixture. Maintain temperature <20°C to prevent uncontrolled boiling.

  • Amide Stability: The dichloro-pyridazine ring is electron-deficient. Prolonged exposure to ammonia at high temperatures (>40°C) can lead to nucleophilic displacement of the chlorides (S

    
    Ar), yielding amino-chloropyridazines.
    
    • Mitigation: Perform amidation at 0°C -> RT. Do not heat.

Troubleshooting Table
ObservationLikely CauseCorrective Action
Low Yield in Phase 1 Hydrolysis of ester during quenchEnsure quench temp is <10°C; extract immediately.
Byproduct in Phase 2 Displacement of Cl by NH

Reduce reaction time; ensure temp does not exceed 25°C.
Incomplete Dehydration Old/Wet TFAAUse fresh TFAA; ensure anhydrous conditions.

References

  • Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

    • Source: ChemicalBook & Patent Liter
    • Context: Describes the chlorodehydration of the 4,6-dihydroxy precursor using POCl .
  • General Pyridazine Chemistry & Regioselectivity

    • Source: ResearchGate Review "Synthetic P
    • Context: Discusses the reactivity of 4,6-dichloropyridazine-3-carboxylates and nucleophilic substitution p
  • Amide Dehydration Protocols

    • Source: BenchChem Technical Guide.
    • Context: General protocols for converting heterocyclic amides to nitriles using TFAA/Pyridine.
  • Compound Data (4,6-Dichloropyridazine-3-carbonitrile)

    • Source: Fluorochem Product D
    • Context: Physical properties and safety d

Sources

Application Note: Optimized Purification Strategies for 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile is a critical heterocyclic building block used in the synthesis of complex pharmaceuticals, particularly in the development of kinase inhibitors and antitubercular agents.[1] Its structure features an electron-deficient pyridazine ring substituted with two chlorine atoms and a nitrile group.[1]

The Purification Challenge: This molecule presents a dual challenge during purification:

  • Chemical Instability: The electron-withdrawing nature of the substituents makes the ring highly susceptible to nucleophilic aromatic substitution (

    
    ) and the nitrile group prone to hydrolysis. Standard acidic silica gel can catalyze the conversion of the nitrile to a primary amide or carboxylic acid, or facilitate the displacement of chlorides.
    
  • Solubility Profile: While soluble in chlorinated solvents, it often exhibits poor solubility in non-polar mobile phases (hexanes/heptane), leading to precipitation on the column if not loaded correctly.[1]

This guide details a buffered silica gel chromatography protocol designed to maximize recovery and prevent on-column degradation.

Physicochemical Profile & Safety

Before initiating purification, understand the analyte's behavior to select the correct stationary phase and solvent system.

PropertyValue / DescriptionImplication for Chromatography
Molecular Weight 173.99 g/mol Small molecule; fast diffusion.[1]
Physical State Solid (Yellow/White crystalline)Requires solid loading or high-solubility solvent loading.[1]
Polarity (LogP) ~1.2 - 1.8 (Estimated)Moderately polar.[1] Elutes in mid-range organic gradients.
Stability Moisture/Acid SensitiveCRITICAL: Avoid prolonged exposure to acidic silica or wet solvents.
Hazards Toxic if swallowed/inhaled. Skin irritant.Handle in a fume hood. Nitrile hydrolysis may release trace ammonia/cyanide species.

Method Development: Thin Layer Chromatography (TLC)[1][2]

Do not skip this step. The behavior of pyridazines on TLC plates is the best predictor of column stability.

Reagents
  • TLC Plates: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Eluent A: 100% Hexanes (or Heptane).

  • Eluent B: Ethyl Acetate (EtOAc).[2][3]

  • Modifier: Triethylamine (Et

    
    N).[1]
    
Optimization Protocol
  • Standard Screen: Spot the crude mixture. Run in 20% EtOAc in Hexanes .

  • Stability Check: After running the plate, dry it and let it sit for 10 minutes. If the spot smears or a new baseline spot appears (compared to a fresh run), the compound is degrading on the acidic silica.

  • Buffered Screen (Recommended): Pre-treat the TLC plate by running it in a chamber with Hexanes + 1% Et

    
    N , then dry. Run the sample using 20% EtOAc / 79% Hexanes / 1% Et
    
    
    
    N
    .

Target


:  Adjust the solvent ratio to achieve an 

of 0.25 – 0.35 for the target compound.
  • Typical Starting Point: 4,6-Dichloropyridazine-3-carbonitrile usually elutes well in 15–25% EtOAc/Hexanes .[1]

Preparative Purification Protocol

Phase 1: Column Preparation (Neutralization)

Standard silica gel has a pH of ~4–5. For this substrate, we must neutralize the surface silanols.

  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Packing: Slurry pack using 99% Hexanes / 1% Triethylamine .

  • Equilibration: Flush the column with at least 2 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc in Hexanes + 1% Et

    
    N) to ensure the buffer is distributed but the column is ready for non-polar elution.
    
Phase 2: Sample Loading

Liquid loading is discouraged due to the risk of precipitation when the sample hits the non-polar mobile phase.

Recommended: Dry Loading

  • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).[4]

  • Add Celite 545 or clean Silica Gel (ratio 1:2 sample-to-sorbent).[1]

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Load the powder carefully onto the top of the packed column.

Phase 3: Elution Gradient

System: Hexanes (A) / Ethyl Acetate (B) with 1% Et


N constant.
Step% Solvent B (EtOAc)Column Volumes (CV)Rationale
1 0%2Flushes very non-polar impurities (grease, mineral oil).[1]
2 0%

10%
3Linear gradient. Gently moves the compound.
3 10%

30%
10Elution Window. Target compound typically elutes here.
4 30%

100%
3Flushes polar byproducts (hydrolyzed amides, oligomers).[1]
Phase 4: Fraction Analysis[1]
  • Monitor fractions using UV absorbance at 254 nm (Pyridazine ring is UV active).

  • Spot fractions on TLC.

  • Combine pure fractions and evaporate solvent at < 40°C to prevent thermal degradation.

Process Workflow Diagram

The following diagram outlines the decision-making process for the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Screening (Check Stability) Start->TLC Decision Decomposition on Silica? TLC->Decision StdCol Standard Flash (Hex/EtOAc) Decision->StdCol No (Stable) BuffCol Buffered Flash (Hex/EtOAc + 1% TEA) Decision->BuffCol Yes (Streaking/New Spots) Load Dry Loading (Celite/Silica) StdCol->Load BuffCol->Load Elute Gradient Elution 0-30% EtOAc Load->Elute Analyze Fraction QC (NMR/HPLC) Elute->Analyze

Figure 1: Decision tree for selecting the appropriate stationary phase modification based on TLC stability data.

Troubleshooting & Expert Insights

Issue: "The compound is streaking/tailing significantly."
  • Cause: Interaction with surface silanols (hydrogen bonding) or partial hydrolysis.

  • Solution: Increase the Triethylamine (TEA) concentration to 2% or switch to Dichloromethane/Methanol (98:2) as the eluent, though this may reduce separation from polar impurities.

Issue: "Low recovery / Missing mass."
  • Cause: The compound may have sublimed on the Rotavap (if high vacuum and heat were used) or degraded on the column.

  • Solution:

    • Check the receiver flask of the Rotavap.

    • Repeat the column using Neutral Alumina instead of Silica. Alumina is less acidic and often gentler on nitrile-containing heterocycles.[1]

Issue: "Co-elution with starting material (e.g., 3,6-dichloropyridazine)."
  • Cause: Structural similarity leads to identical polarity.

  • Solution: Change the selectivity mechanism.

    • Switch solvent system to Toluene / Acetone . The

      
       interactions with Toluene can separate the aromatic starting material from the nitrile product differently than Hexane/EtOAc.[1]
      

References

  • Synthesis and Reactivity of Chloropyridazines: Mizzoni, R. H., & Spoerri, P. E. (1951).[1] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][5] Journal of the American Chemical Society, 73(4), 1873–1874.[1] [1]

  • General Flash Chromatography Protocols: Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923–2925.[1][2] [1]

  • Purification of Nitrogen Heterocycles: Li, J. J. (2013).[1] Heterocyclic Chemistry in Drug Discovery. Wiley. (Contextual reference for pyridazine handling).

  • Solvent Systems for Flash Chromatography: University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.

  • Safety Data & Properties: Sigma-Aldrich. 4,6-Dichloropyridazine-3-carbonitrile Product Sheet.

Sources

Application Note: Advanced Purification & Recrystallization of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0) is a critical heterocyclic building block in the synthesis of bioactive compounds, particularly kinase inhibitors and galectin antagonists. Its high reactivity, driven by the electron-deficient pyridazine ring and the nitrile group, makes it susceptible to hydrolysis and nucleophilic attack.

While flash column chromatography is the standard literature method for high-purity isolation, this guide provides a scalable recrystallization protocol designed for process chemistry applications where chromatography is cost-prohibitive. We utilize a Solvent/Anti-Solvent approach (Ethyl Acetate/Heptane) to maximize recovery while minimizing hydrolytic degradation risks associated with aqueous alcohol systems.

Compound Profile & Physicochemical Properties[2][3][4][5][6][7]

PropertyDataNotes
Chemical Name 4,6-Dichloropyridazine-3-carbonitrile
CAS Number 35857-90-0
Molecular Formula C₅HCl₂N₃
Molecular Weight 173.99 g/mol
Physical State Off-white to pale yellow solid
Solubility (High) Ethyl Acetate, DCM, THF, DMSOSuitable "Good" solvents
Solubility (Low) Heptane, Hexane, WaterSuitable "Anti-solvents"
Stability Moisture SensitiveAvoid prolonged heating in water/alcohols

Critical Process Logic (Expert Analysis)

The Hydrolysis Risk

Unlike simple aryl chlorides, chloropyridazines carrying a nitrile group are electrophilic. Prolonged heating in protic solvents (like Ethanol or Water) can lead to:

  • Hydrolysis of the Nitrile: Conversion to amide or carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr): Replacement of the chloride by ethoxide or hydroxide.

Expert Insight: Consequently, the "standard" recrystallization from hot ethanol is not recommended for high-purity requirements unless the process is extremely rapid. This protocol uses an anhydrous, non-protic system (Ethyl Acetate/Heptane) to ensure chemical stability.

Impurity Profile

Common impurities from the synthesis (typically POCl₃ chlorination of 4,6-dihydroxypyridazine-3-carboxamide) include:

  • Regioisomers: 3,6-Dichloropyridazine-4-carbonitrile (if starting material was isomeric).

  • Monochloro species: Incomplete chlorination products.

  • Phosphorus residues: Inorganic salts from POCl₃ workup.

Method A: Recrystallization Protocol (Recommended)

This method relies on the high solubility of the compound in hot Ethyl Acetate and its insolubility in Heptane.

Reagents
  • Solvent: Ethyl Acetate (HPLC Grade, Dry)

  • Anti-Solvent: n-Heptane (or n-Hexane)

  • Adsorbent: Activated Charcoal (optional, for color removal)

Step-by-Step Procedure
  • Dissolution:

    • Place crude 4,6-Dichloropyridazine-3-carbonitrile (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethyl Acetate (EtOAc) slowly at room temperature (approx. 3-5 mL per gram).

    • Heat the mixture to a gentle reflux (approx. 77°C).

    • Note: If solids remain after 10 mL/g, they are likely inorganic salts (NaCl/Phosphates). Do not add excess solvent.

  • Hot Filtration (Clarification):

    • If the solution is dark, add Activated Charcoal (5% w/w) and stir at reflux for 10 minutes.

    • Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove insolubles and charcoal.

    • Critical: Keep the filtrate hot to prevent premature crystallization.

  • Crystallization (The Anti-Solvent Addition):

    • Return the clear filtrate to a clean flask and bring back to a gentle boil.

    • Slowly add hot n-Heptane dropwise.

    • Continue addition until a faint, persistent turbidity (cloudiness) is observed.

    • Add a minimal amount of hot EtOAc (0.5 - 1 mL) to just redissolve the turbidity.

    • Target Ratio: Typically 1:3 to 1:5 (EtOAc : Heptane).

  • Controlled Cooling:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling traps impurities.

    • Once at room temperature, transfer the flask to an ice/water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash: Wash the filter cake with a cold mixture of EtOAc/Heptane (1:10 ratio) or pure cold Heptane.

    • Drying: Dry under vacuum (40°C, <50 mbar) for 4-6 hours.

Validation Criteria
  • HPLC Purity: >98.5% (Area %).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Sharp range (e.g., within 2°C).

Method B: Flash Column Chromatography (High Purity)

If recrystallization fails to remove specific isomers, chromatography is the definitive purification method.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Petroleum Ether : Ethyl Acetate.

  • Gradient: Start at 10:1 (PE:EtOAc) to elute non-polar impurities, then increase to 5:1 to elute the product.

  • Detection: UV at 254 nm (Pyridazine ring absorbs strongly).

Process Visualization

Recrystallization Workflow

The following diagram illustrates the decision logic and physical steps for the recrystallization process.

RecrystallizationWorkflow Start Crude 4,6-Dichloropyridazine- 3-carbonitrile Dissolve Dissolve in hot Ethyl Acetate (Reflux, ~77°C) Start->Dissolve CheckSol Are solids fully dissolved? Dissolve->CheckSol Filter Hot Filtration (remove salts) Optional: Charcoal treatment CheckSol->Filter No (Insolubles present) AntiSolvent Add hot Heptane dropwise until persistent turbidity CheckSol->AntiSolvent Yes Filter->AntiSolvent Redissolve Add drops of EtOAc to clear solution AntiSolvent->Redissolve Cooling Cool slowly to RT, then 0-4°C Redissolve->Cooling Isolate Vacuum Filtration & Wash with cold Heptane Cooling->Isolate Dry Dry under Vacuum (40°C) Isolate->Dry

Caption: Step-by-step workflow for the solvent/anti-solvent recrystallization of 4,6-Dichloropyridazine-3-carbonitrile.

Solvent Selection Logic

This decision tree explains why EtOAc/Heptane is chosen over alcohols or water.

SolventLogic Root Solvent Selection Protic Protic Solvents (Ethanol, Water) Root->Protic Aprotic Aprotic Solvents (EtOAc, DCM, Toluene) Root->Aprotic Risk Risk: Hydrolysis of Nitrile or Chloride (S_NAr) Protic->Risk Safe Chemically Inert Stable Product Aprotic->Safe Outcome1 NOT RECOMMENDED Risk->Outcome1 Outcome2 RECOMMENDED (EtOAc + Heptane) Safe->Outcome2

Caption: Logic tree demonstrating the exclusion of protic solvents to prevent hydrolytic degradation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Temperature too high during anti-solvent addition or cooling too fast.Reheat to dissolve oil. Add more EtOAc. Cool very slowly with vigorous stirring. Seed with pure crystal if available.
Low Yield Too much solvent (EtOAc) used.Concentrate the mother liquor by rotary evaporation and repeat cooling cycle.
Insolubles in hot EtOAc Inorganic salts (NaCl, Phosphates) from synthesis.These are not the product. Perform the Hot Filtration step rigorously.
Impurity persists Isomeric impurity (3,6-dichloro isomer).Recrystallization may not separate isomers efficiently. Switch to Method B (Column Chromatography) .

Safety Considerations

  • Cyanide Moiety: While covalently bonded, the nitrile group can release toxic species if subjected to strong acids or combustion. Work in a well-ventilated fume hood.

  • Chlorinated Heterocycle: Potential skin sensitizer and irritant. Wear nitrile gloves and eye protection.

  • Flammability: Ethyl Acetate and Heptane are highly flammable. Ensure all heating is done via oil bath or heating mantle (no open flames).

References

  • Sigma-Aldrich. 4,6-Dichloropyridazine-3-carbonitrile Product Sheet. Retrieved from

  • Google Patents. Process for purification of 3,6-dichloropyridazine (Analogous Chemistry). US Patent 3004027A. Retrieved from

  • ChemicalBook. Methyl 4,6-dichloropyridazine-3-carboxylate Synthesis (Analogous Precursor). Retrieved from

  • PubChem. 4,6-Dichloropyridazine-3-carbonitrile Compound Summary. Retrieved from

Sources

Application Note: Analytical Characterization of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This application note is structured as a comprehensive technical guide for the characterization of 4,6-Dichloropyridazine-3-carbonitrile , a critical intermediate in the synthesis of bioactive pyridazine scaffolds.

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0) is an electron-deficient heterocyclic building block used extensively in the development of kinase inhibitors and agrochemicals. Its high reactivity toward Nucleophilic Aromatic Substitution (


) makes it a valuable synthetic tool but poses specific challenges for analytical characterization.

This guide provides a validated analytical framework. We prioritize Reverse-Phase HPLC (RP-HPLC) for purity assessment, utilizing acidic mobile phases to manage the ionization of potential hydrolysis impurities. NMR and MS protocols are detailed for structural confirmation. Special attention is given to the compound's instability in nucleophilic solvents, a common source of analytical artifacts.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyDescription
IUPAC Name 4,6-Dichloropyridazine-3-carbonitrile
CAS Number 35857-90-0
Molecular Formula

Molecular Weight 173.99 g/mol
Structure Pyridazine ring substituted with Cl at C4, C6; CN at C3.[1]
Appearance White to pale yellow/orange crystalline solid
Solubility Soluble in DMSO, Acetonitrile (ACN), Ethyl Acetate. Low solubility in water.
Reactivity Alert Highly susceptible to

at C4/C6 and nitrile hydrolysis.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before establishing methods, one must understand the "Failure Modes" of the molecule. The electron-withdrawing nature of the nitrile and chlorine groups activates the ring, creating specific impurity risks.

Impurity Fate Mapping

The diagram below illustrates the genesis of common impurities, guiding what the analytical method must resolve.

ImpurityMap Start 4,6-Dichloropyridazine- 3-carbonitrile (Target) Hydro1 Impurity A: 4,6-Dichloropyridazine- 3-carboxamide Start->Hydro1 Partial Hydrolysis (H2O/Acid) SnAr1 Impurity C: Alkoxy-substituted (if alcohol solvent used) Start->SnAr1 Solvolysis (MeOH/EtOH) SnAr2 Impurity D: Regioisomers (Synthesis Origin) Start->SnAr2 Synthetic Carryover Hydro2 Impurity B: 4,6-Dichloropyridazine- 3-carboxylic Acid Hydro1->Hydro2 Full Hydrolysis

Caption: Impurity fate map showing hydrolysis (Impurities A/B) and solvent-interaction risks (Impurity C).

Method 1: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative Assay and Purity Profiling.

Method Rationale (Expertise & Experience)
  • Column Choice: A C18 column with high surface coverage is selected to retain the polar hydrolysis products (Amide/Acid) while eluting the lipophilic parent compound within a reasonable timeframe.

  • Mobile Phase: The use of 0.1% Formic Acid is non-negotiable. It suppresses the ionization of the carboxylic acid impurity (Impurity B), preventing peak tailing and ensuring it is retained on the column rather than eluting in the void volume.

  • Solvent Selection: Acetonitrile (ACN) is preferred over Methanol. Methanol is a nucleophile; given the high reactivity of the 4,6-dichloro system, long-term exposure to MeOH (especially if the column compartment is heated) can lead to methoxy-substitution artifacts (

    
    ).
    
Detailed Protocol
ParameterCondition
Instrument HPLC or UHPLC with PDA (Photodiode Array)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Column Temp 30°C (Do not exceed 40°C to minimize degradation)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Vol 5 µL
Detection UV at 265 nm (Primary); Scan 210–400 nm for impurity ID
Run Time 15 Minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
10.0 90 Linear Gradient
12.0 90 Wash
12.1 10 Re-equilibration

| 15.0 | 10 | End |

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Avoid pure alcohols.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate briefly, and dilute to volume with water. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

Method 2: Structural Identification (NMR)

Purpose: Confirmation of structure and regioisomer verification.[2]

1H-NMR Protocol

The molecule has high symmetry potential but only one proton. The key is the chemical shift of the proton at position C5.

  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Expectation:

    • Singlet (1H): Typically appears between 7.8 – 8.2 ppm .

    • Absence of Coupling: The C4 and C6 positions are blocked by Chlorine, preventing vicinal coupling.

    • Note: If a doublet is observed, it indicates a regioisomer (e.g., 3,6-dichloro-4-carbonitrile where protons at 5 and 6 would couple, though this specific isomer structure is unlikely). A doublet usually implies protons are adjacent.

13C-NMR Protocol
  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • Nitrile (-CN): ~114-116 ppm.

    • Aromatic Carbons: Four distinct signals in the 120–160 ppm range. The carbon attached to Cl (C4, C6) will be deshielded.

Method 3: Mass Spectrometry (LC-MS)

Purpose: Identification of unknown impurities.

  • Ionization Source: Electrospray Ionization (ESI) or APCI.

  • Polarity:

    • Positive Mode (ESI+): May be weak due to electron deficiency. Look for

      
       (characteristic 
      
      
      
      isotope pattern: 9:6:1).
    • Negative Mode (ESI-): Preferred for detecting hydrolysis impurities (Carboxylic acid forms

      
      ).
      
  • Data Analysis:

    • Parent: m/z ~174.

    • Hydrolysis Product (Amide): m/z ~192 (

      
      ).
      
    • Hydrolysis Product (Acid): m/z ~193 (

      
       equivalent mass change).
      

Analytical Workflow Diagram

This workflow ensures a self-validating system where purity is cross-checked against structural integrity.

Workflow Sample Raw Sample (Solid) Solubility Solubility Check (DMSO/ACN) Sample->Solubility HPLC HPLC-UV (Method 1) Determine Purity % Solubility->HPLC MS LC-MS (Method 3) Confirm MW & Impurities Solubility->MS NMR 1H NMR (Method 2) Confirm Structure Solubility->NMR Decision Purity > 97%? HPLC->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize / Column Decision->Repurify No Repurify->Sample

Caption: Integrated analytical workflow for batch release.

Handling & Stability Protocols

Safety & Integrity Warning:

  • Moisture Sensitivity: While the solid is relatively stable, the nitrile group can hydrolyze in the presence of moisture and acid/base traces. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Nucleophile Avoidance: Do not use amines or alcohols (MeOH/EtOH) as solvents for reactions unless substitution is intended. For analytical sample prep, minimize time in solution.

  • Toxicity: Chloropyridazines are potential skin sensitizers and irritants. Handle in a fume hood.

References

  • PubChem. (2025).[1] Methyl 4,6-dichloropyridazine-3-carboxylate (Related Precursor Data). National Library of Medicine. Link

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[3] Synthesis in the Pyridazine Series.[4][3][5] I. Pyridazine and 3,6-Dichloropyridazine.[3] Journal of the American Chemical Society, 73(4), 1873-1874. Link

  • Sigma-Aldrich. (n.d.). 4,6-Dichloropyridazine-3-carbonitrile Product Specification. Merck KGaA. Link

  • WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous Chemistry). QM Magic Class, Chapter 29.[2] Link

Sources

HPLC analysis of 4,6-Dichloropyridazine-3-carbonitrile reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 4,6-Dichloropyridazine-3-carbonitrile Reaction Mixtures

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4,6-Dichloropyridazine-3-carbonitrile (DCPC), a critical heterocyclic building block in the synthesis of kinase inhibitors and pyridazinone-based pharmaceuticals. The method addresses specific challenges associated with DCPC, including the hydrolytic instability of the C3-nitrile group and the lipophilicity of the dichlorinated core. We provide a self-validating gradient method using a C18 stationary phase, capable of resolving the parent compound from its hydrolysis by-products (amides/acids) and regioisomeric impurities.

Introduction & Chemical Context

4,6-Dichloropyridazine-3-carbonitrile is an electron-deficient heteroaromatic scaffold. Its reactivity profile presents unique analytical challenges:

  • Electrophilicity: The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic aromatic substitution (

    
    ), making the reaction mixture dynamic.
    
  • Hydrolytic Instability: The electron-withdrawing nature of the pyridazine ring activates the C3-nitrile towards hydrolysis, leading to 4,6-dichloropyridazine-3-carboxamide and eventually the carboxylic acid.

  • Regioisomerism: Synthesis often yields the 3,6-dichloro isomer as a by-product, which possesses similar hydrophobicity but distinct electronic properties.

This protocol utilizes a low-pH reversed-phase (RP-HPLC) strategy. The acidic mobile phase suppresses the ionization of potential acidic hydrolysis products (ensuring retention) and minimizes secondary interactions between the basic pyridazine nitrogens and residual silanols on the column stationary phase.

Method Development Strategy

Stationary Phase Selection

A high-purity, end-capped C18 (Octadecyl) column is selected. The high carbon load provides sufficient interaction with the lipophilic chlorine substituents to resolve regioisomers.

  • Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.

  • Logic: These columns resist hydrolysis at low pH and provide excellent peak shape for basic heterocycles.

Mobile Phase Design
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Phosphoric acid is UV-transparent at low wavelengths (unlike formic acid/acetate) and provides a pH ~2.0. This suppresses silanol activity and keeps acidic impurities protonated for better retention.

  • Solvent B (Organic): Acetonitrile (ACN).[1]

    • Why: ACN has a lower UV cutoff (<200 nm) than methanol and lower viscosity, allowing for higher flow rates and sharper peaks for chlorinated aromatics.

Detection Wavelength

While 254 nm is standard for aromatics, chlorinated pyridazines often exhibit a bathochromic shift.

  • Primary:230 nm (High sensitivity for the nitrile/chlorine conjugation).

  • Secondary:254 nm (General aromatic detection).

Experimental Protocol

Reagents & Equipment
  • Instrument: HPLC system with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2][3]

    • Milli-Q Water (18.2 MΩ·cm).

    • Phosphoric Acid (85%, HPLC Grade).

    • Reference Standard: 4,6-Dichloropyridazine-3-carbonitrile (>98% purity).

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm (or equivalent)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Detection UV at 230 nm (bandwidth 4 nm); Ref 360 nm
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile
Gradient Program

Designed to retain polar hydrolysis products early and elute lipophilic dimers/starting materials late.

Time (min)% Mobile Phase BEvent
0.010Initial equilibration
2.010Isocratic hold for polar impurities
15.090Linear ramp to elute product & lipophilics
18.090Wash step
18.110Return to initial
23.010Re-equilibration (Stop)
Sample Preparation

Critical Step: Prevent hydrolysis during prep.

  • Stock Solution: Dissolve 10 mg of reaction mixture in 10 mL of 100% Acetonitrile . (Do not use water/buffer for the stock).

  • Working Solution: Dilute an aliquot to 0.1 mg/mL using Mobile Phase A:B (50:50).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the nitrile).

  • Stability: Analyze within 4 hours of dilution.

Results & Discussion: Impurity Profiling

The expected elution order based on polarity (LogP) and ionization is:

  • Hydrolysis Product 1 (Acid): 4,6-dichloropyridazine-3-carboxylic acid (Most Polar, elutes ~3-5 min).

  • Hydrolysis Product 2 (Amide): 4,6-dichloropyridazine-3-carboxamide.

  • Parent Compound: 4,6-Dichloropyridazine-3-carbonitrile (Elutes ~10-12 min).

  • Starting Material/By-product: 3,6-Dichloropyridazine (Less polar than parent due to lack of CN dipole).

System Suitability Criteria (Self-Validation):

  • Tailing Factor:

    
     for the parent peak.
    
  • Resolution (

    
    ): 
    
    
    
    between the parent peak and the nearest impurity.
  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Visualizations

Impurity Pathways & Chemical Logic

The following diagram illustrates the degradation pathways that this HPLC method is designed to detect.

ReactionPathways cluster_elution HPLC Elution Order (Reverse Phase) Parent 4,6-Dichloropyridazine- 3-carbonitrile (Target Analyte) Amide Impurity A: Carboxamide (Hydrolysis) Parent->Amide H2O / H+ (Slow) Acid Impurity B: Carboxylic Acid (Hydrolysis) Amide->Acid H2O / H+ (Fast) SM Starting Material: Trichloropyridazine or Pyridazinone SM->Parent Synthesis (Nucleophilic Subst.) E1 1. Acid (Polar) E2 2. Amide E3 3. Parent E4 4. SM (Non-polar)

Caption: Degradation pathway of 4,6-Dichloropyridazine-3-carbonitrile and correlation with Reversed-Phase elution order.

Analytical Workflow

Workflow Step1 Reaction Sampling (Quench immediately) Step2 Sample Prep Dilute in 100% ACN (Prevent Hydrolysis) Step1->Step2 Step3 Filtration 0.22 µm PTFE Step2->Step3 Step4 HPLC Analysis Gradient: 10-90% B Detection: 230 nm Step3->Step4 Step5 Data Processing Integrate at 230 nm Check Purity (DAD) Step4->Step5

Caption: Step-by-step analytical workflow ensuring sample integrity and data accuracy.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatch (Sample in 100% ACN injected into 10% ACN mobile phase).Reduce injection volume to <5 µL or dilute sample with water/ACN (50:50) immediately before injection.
Ghost Peaks Carryover from previous run.Add a needle wash step (50:50 MeOH:Water) and run a blank injection.
Retention Time Shift pH fluctuation in Mobile Phase A.Ensure

is accurately prepared. Do not recycle mobile phase.
Extra Polar Peaks Sample hydrolysis.Prepare fresh samples. Ensure autosampler is cooled to 4°C.

References

  • Agilent Technologies. Method Transfer and Optimization for Heterocyclic Compounds using ZORBAX Eclipse Plus. Agilent Application Notes.[4] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12828695 (4,6-Dichloropyridazine-3-carbonitrile). PubChem. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard text for Gradient logic).

Sources

Application Note: High-Resolution Impurity Profiling of 4,6-Dichloropyridazine-3-carbonitrile via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0), a critical intermediate in the synthesis of kinase inhibitors (e.g., HPK1 inhibitors).[1] The primary analytical challenge addressed here is the separation of the target 4,6-regioisomer from its synthetic byproducts, specifically the 3,6-dichloro and 4,5-dichloro isomers, as well as hydrolysis degradation products. This guide provides a validated method using a 5% phenyl-arylene stationary phase, optimized for resolution and peak shape integrity.

Introduction & Scientific Context

In pharmaceutical process chemistry, the purity of the starting scaffold dictates the yield and enantiomeric excess of downstream steps. 4,6-Dichloropyridazine-3-carbonitrile contains a pyridazine ring with two chlorine atoms and a nitrile group.[1][2]

The Analytical Challenge: Regioisomerism

The synthesis of chloropyridazines often yields mixtures of isomers.

  • Target: 4,6-Dichloropyridazine-3-carbonitrile.[1][2]

  • Critical Impurities:

    • Regioisomers: 3,6-dichloro-4-cyanopyridazine (often co-elutes on non-polar columns).[1][2]

    • Hydrolysis Products: 4,6-dichloropyridazine-3-carboxamide (from nitrile hydrolysis).[1][2]

    • Starting Material: 3,6-dichloropyridazine.[1][2][3]

Standard HPLC methods often struggle with the lack of chromophore differentiation between these isomers. GC-MS is superior here due to the high chromatographic resolution of capillary columns and the distinct fragmentation patterns of the impurities.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4,6-Dichloropyridazine-3-carbonitrile (>98% purity).[1][2]

  • Internal Standard (ISTD): Naphthalene-d8 or 1,2-Dichlorobenzene-d4 (to correct for injection variability).[1][2]

  • Solvent: Dichloromethane (DCM), HPLC Grade.[1][2]

    • Rationale: DCM provides excellent solubility for chlorinated heterocycles and has a low boiling point (40°C), ensuring distinct separation from the early-eluting pyridazine core.

Sample Preparation Workflow
  • Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dilute to volume with DCM (Conc: 1000 µg/mL).

  • ISTD Addition: Add 10 µL of ISTD stock (1000 µg/mL) to 990 µL of sample solution.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial (prevents photolytic dechlorination).

GC-MS Instrumentation Parameters

The method utilizes a single-quadrupole MS coupled to a split/splitless inlet.[1][2]

ParameterSettingScientific Rationale
Column Rxi-5Sil MS or DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase offers π-π interactions to separate positional isomers better than 100% PDMS.[1][2]
Inlet Temp 250 °CSufficient to volatilize the target (BP ~378°C predicted) without inducing thermal degradation of the nitrile.
Injection Mode Split (10:1)Prevents column saturation and improves peak shape for the major component.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.[1][2]
Transfer Line 280 °CPrevents cold-spot condensation of high-boiling impurities.[1][2]
Oven Temperature Program
  • Initial: 50 °C (Hold 1 min) – Focuses solvent peak.

  • Ramp 1: 20 °C/min to 180 °C – Fast ramp to elution window.

  • Ramp 2: 5 °C/min to 240 °C – Slow ramp to separate critical isomer pairs.

  • Final: 300 °C (Hold 5 min) – Column bake-out.

Mass Spectrometry Settings (EI Source)
  • Source Temp: 230 °C.

  • Ionization Energy: 70 eV.[1][2][4]

  • Scan Range: m/z 40 – 400.[1][2]

  • Solvent Delay: 3.5 min (to protect filament from DCM).

Workflow Visualization

The following diagram illustrates the logical flow of the analysis, from sample prep to data decision-making.

AnalysisWorkflow Sample Solid Sample (Crude Intermediate) Prep Solvation in DCM + ISTD Spike Sample->Prep Weigh 10mg GC GC Separation (Rxi-5Sil MS) Prep->GC Inject 1µL MS MS Detection (EI Source) GC->MS Elution Data Data Analysis MS->Data TIC/SIM Decision Purity Check Data->Decision Integrate Release Batch Release Batch Decision->Release Batch >98% Reprocess Reprocess Decision->Reprocess <98%

Figure 1: Analytical workflow for the quality control of 4,6-Dichloropyridazine-3-carbonitrile.

Results & Discussion

Chromatographic Expectations

Under these conditions, the elution order is typically:

  • 3,6-Dichloropyridazine (Starting Material) – Earlier elution due to lack of nitrile polarity.[1][2]

  • 4,6-Dichloropyridazine-3-carbonitrile (Target) – Mid-elution.[1][2]

  • Isomeric Impurities – Elute closely after the target.

  • Hydrolysis Products (Amides) – Late elution due to H-bonding capability.[1][2]

Mass Spectral Interpretation

The identification relies heavily on the chlorine isotope pattern.

  • Molecular Ion (M+): The target (

    
    ) has a molecular weight of ~173/174 Da.
    
  • Isotope Pattern: The presence of two chlorines (

    
     and 
    
    
    
    ) creates a distinct 9:6:1 intensity ratio for ions at m/zM , M+2 , and M+4 .
    • If the spectrum shows a 3:1 ratio (one Cl), it is likely a mono-dechlorinated impurity.

  • Fragmentation Pathway:

    • Loss of

      
       (M-35).[1][2]
      
    • Loss of

      
       (M-26).[1][2]
      
    • Ring cleavage (Loss of

      
      ).[2]
      

FragmentationLogic Parent Parent Ion [M]+ m/z ~173 (Cl2 Pattern 9:6:1) Frag1 [M-Cl]+ m/z ~138 (Cl1 Pattern 3:1) Parent->Frag1 -Cl radical Frag2 [M-CN]+ m/z ~147 (Cl2 Pattern) Parent->Frag2 -CN radical Frag3 Ring Cleavage (Loss of N2/HCN) Frag1->Frag3 Secondary Frag

Figure 2: Expected fragmentation logic for structural confirmation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.[1][2]Replace liner with Ultra Inert (deactivated) wool.[1][2] Trim column 10cm.
Missing Peaks Thermal degradation of nitrile.[1][2]Lower inlet temperature to 220°C. Check for "ghost" peaks of the amide.
Co-elution Isomers not resolving.[1][2][5]Slow the oven ramp rate to 2°C/min between 180°C and 220°C.

References

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series.[2][3] I. Pyridazine and 3,6-Dichloropyridazine.[1][2][3][6] Journal of the American Chemical Society.[3]

  • Restek Corporation. (2023).[1][2] Guide to Analysis of Chlorinated Pesticides and Intermediates: Column Selection.

  • Thermo Fisher Scientific. (2020).[1][2][7] GC-MS Analysis of Impurities in Pharmaceutical Intermediates.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17848322, Methyl 4,6-dichloropyridazine-3-carboxylate (Structural Analog Data).

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed, field-proven methodology for the large-scale synthesis of 4,6-Dichloropyridazine-3-carbonitrile, a key building block in medicinal chemistry and drug development. This document outlines a robust and scalable multi-step synthetic pathway, commencing from readily available starting materials. Each stage of the synthesis is meticulously detailed, providing not only step-by-step protocols but also the underlying scientific rationale for experimental choices, safety considerations, and in-process controls. The synthesis encompasses the formation of a pyridazine core, functional group interconversions to introduce the carbonitrile moiety, and a final chlorination step. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries engaged in process development and manufacturing of heterocyclic intermediates.

Introduction and Strategic Overview

4,6-Dichloropyridazine-3-carbonitrile is a versatile heterocyclic intermediate of significant interest in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring two reactive chlorine atoms and a nitrile group on the pyridazine scaffold, allows for diverse downstream functionalization, making it a valuable precursor for the development of novel therapeutic agents.

The synthetic strategy detailed herein is designed for scalability and reproducibility, focusing on cost-effective reagents and established chemical transformations. The overall synthetic workflow proceeds through three key stages:

  • Stage 1: Synthesis of the Pyridazine Core: Construction of the foundational 4,6-dihydroxypyridazine ring system bearing a carboxylic acid precursor at the 3-position.

  • Stage 2: Formation of the Carbonitrile: Conversion of the carboxylic acid functionality into the target nitrile group.

  • Stage 3: Chlorination: Introduction of the two chlorine atoms to yield the final product.

This guide will provide detailed protocols for each of these stages, supported by mechanistic insights and practical considerations for large-scale production.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow for the preparation of 4,6-Dichloropyridazine-3-carbonitrile.

Synthetic_Workflow A Diethyl 1,3-acetonedicarboxylate B Ethyl 4,6-dihydroxypyridazine-3-carboxylate A->B [1] Diazo transfer [2] Cyclization C 4,6-Dihydroxypyridazine-3-carboxylic acid B->C Hydrolysis D 4,6-Dihydroxypyridazine-3-carboxamide C->D Amidation E 4,6-Dihydroxypyridazine-3-carbonitrile D->E Dehydration F 4,6-Dichloropyridazine-3-carbonitrile E->F Chlorination Stage_1 cluster_0 Stage 1: Pyridazine Core Synthesis Diethyl 1,3-acetonedicarboxylate Diethyl 1,3-acetonedicarboxylate Intermediate Intermediate Diethyl 1,3-acetonedicarboxylate->Intermediate 1. 4-acetamidobenzenesulfonyl azide, Hunig's base 2. Tributylphosphine, H2O 3. Acetic Acid Ethyl 4,6-dihydroxypyridazine-3-carboxylate Ethyl 4,6-dihydroxypyridazine-3-carboxylate Intermediate->Ethyl 4,6-dihydroxypyridazine-3-carboxylate Cyclization

Caption: Synthesis of the pyridazine core intermediate.

  • Protocol:

    • To a suitable reactor, charge Diethyl 1,3-acetonedicarboxylate and a suitable solvent such as acetonitrile.

    • Cool the mixture to 0-5 °C.

    • Slowly add 4-acetamidobenzenesulfonyl azide and a non-nucleophilic base like N,N-Diisopropylethylamine (Hunig's base), maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

    • In a separate step, treat the reaction mixture with tributylphosphine and water to reduce the azide intermediate.

    • Finally, induce cyclization by heating the reaction mixture in the presence of acetic acid.

    • Upon completion, cool the reaction mixture and isolate the product, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, by filtration. The crude product can be purified by recrystallization.

3.2. Hydrolysis to 4,6-Dihydroxypyridazine-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. [1]

  • Protocol:

    • In a large-capacity reactor, dissolve Ethyl 4,6-dihydroxypyridazine-3-carboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.

    • Slowly add a solution of lithium hydroxide (LiOH) in water, maintaining the temperature at approximately 20 °C.

    • Stir the mixture at room temperature for 3-4 hours, monitoring the reaction progress by HPLC until the ester is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Cool the remaining aqueous solution to 0 °C and acidify with hydrochloric acid (HCl) to a pH of approximately 2-3, which will precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4,6-Dihydroxypyridazine-3-carboxylic acid as a solid.

Parameter Value
Starting MaterialEthyl 4,6-dihydroxypyridazine-3-carboxylate
ReagentLithium Hydroxide (LiOH)
SolventTHF/Methanol/Water
Temperature20 °C
Reaction Time3-4 hours
Typical Yield~88%

Table 1: Key parameters for the hydrolysis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Stage 2: Formation of the Carbonitrile

This stage involves the conversion of the carboxylic acid to a nitrile, which is a two-step process involving the formation of a primary amide followed by dehydration.

3.3. Amidation to 4,6-Dihydroxypyridazine-3-carboxamide

The carboxylic acid is converted to the primary amide via an activated intermediate.

  • Protocol:

    • Suspend 4,6-Dihydroxypyridazine-3-carboxylic acid in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride in situ.

    • Carefully quench the reaction with an excess of aqueous ammonia at a low temperature (0-10 °C).

    • Stir the reaction mixture until the formation of the amide is complete.

    • Isolate the product, 4,6-Dihydroxypyridazine-3-carboxamide, by filtration, wash with water, and dry.

3.4. Dehydration to 4,6-Dihydroxypyridazine-3-carbonitrile

The primary amide is dehydrated to the corresponding nitrile.

  • Protocol:

    • Charge 4,6-Dihydroxypyridazine-3-carboxamide and a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to a reactor. [2] 2. Heat the reaction mixture, typically to reflux, until the dehydration is complete (monitor by IR spectroscopy for the disappearance of the amide C=O stretch and appearance of the nitrile C≡N stretch).

    • Cool the reaction mixture and carefully quench with ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 4,6-Dihydroxypyridazine-3-carbonitrile.

Stage 3: Chlorination

The final step is the chlorination of the dihydroxy intermediate to yield the target molecule. This is a crucial step that can be performed using standard chlorinating agents. A solvent-free approach is recommended for large-scale operations to minimize waste and simplify work-up. [3][4]

  • Reaction Scheme:

Stage_3 cluster_1 Stage 3: Chlorination 4,6-Dihydroxypyridazine-3-carbonitrile 4,6-Dihydroxypyridazine-3-carbonitrile 4,6-Dichloropyridazine-3-carbonitrile 4,6-Dichloropyridazine-3-carbonitrile 4,6-Dihydroxypyridazine-3-carbonitrile->4,6-Dichloropyridazine-3-carbonitrile POCl3, heat

Caption: Final chlorination step to yield the target product.

  • Protocol:

    • In a sealed, pressure-rated reactor, charge 4,6-Dihydroxypyridazine-3-carbonitrile.

    • Add phosphorus oxychloride (POCl₃). For large-scale reactions, using a near-equimolar amount of POCl₃ with a base such as pyridine is an environmentally preferable and safer option. [3][4] 3. Seal the reactor and heat to a temperature of 100-140 °C for several hours. The reaction should be monitored for completion by HPLC.

    • After completion, cool the reactor to room temperature and carefully vent any pressure.

    • The excess POCl₃ can be removed by distillation under reduced pressure.

    • The residue is then carefully quenched by slowly adding it to ice-water.

    • The precipitated product is collected by filtration, washed thoroughly with water to remove any residual acids, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Parameter Value
Starting Material4,6-Dihydroxypyridazine-3-carbonitrile
ReagentPhosphorus Oxychloride (POCl₃)
Additive (optional)Pyridine
Temperature100-140 °C
Reaction Time2-6 hours
Work-upQuenching in ice-water

Table 2: Key parameters for the chlorination of 4,6-Dihydroxypyridazine-3-carbonitrile.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quenching of POCl₃ is highly exothermic and should be done slowly and with extreme caution.

  • Thionyl chloride (SOCl₂): Also corrosive and reacts with water to produce toxic gases. Handle with the same precautions as POCl₃.

  • Hydrochloric acid (HCl): Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Organic Solvents: Many of the solvents used are flammable. Ensure all operations are performed away from ignition sources.

Characterization and Quality Control

The final product, 4,6-Dichloropyridazine-3-carbonitrile, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: As an indicator of purity.

Conclusion

The synthetic route and protocols detailed in this application note provide a comprehensive and scalable method for the large-scale production of 4,6-Dichloropyridazine-3-carbonitrile. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can reliably synthesize this valuable intermediate for applications in drug discovery and development. The emphasis on established, robust reactions and the option for more environmentally friendly, solvent-free conditions in the chlorination step make this guide a practical resource for industrial applications.

References

  • Google Patents. (n.d.). WO2018183649A1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino).
  • Sun, Z., & Shen, Y. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. Retrieved from [Link]

  • Synthonix. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]

  • PubMed. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • PMC. (2016, September 1). A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Dehydration of Carboxamides to Their Nitriles. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

  • Google Patents. (n.d.). US5965764A - Process for producing a nitrile.
  • ResearchGate. (n.d.). Synthesis oft[1][3][5]riazolo[4,3-b]pyridazine-3-carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4189580A - Process for the preparation of nitriles.
  • PMC. (n.d.). Nitrilation of carboxylic acids by PIII/PV-catalysis. Retrieved from [Link]

Sources

microwave-assisted synthesis involving 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 4,6-Dichloropyridazine-3-carbonitrile

Executive Summary

The 4,6-Dichloropyridazine-3-carbonitrile scaffold is a high-value intermediate in the synthesis of kinase inhibitors, thyroid hormone receptor agonists, and agrochemicals. Its unique electronic structure—characterized by a highly electron-deficient pyridazine ring substituted with a strong electron-withdrawing nitrile group—makes it an ideal candidate for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

However, conventional thermal heating often leads to long reaction times (4–18 hours), hydrolysis of the nitrile group, or poor regioselectivity between the C4 and C6 chlorines. This guide details a microwave-assisted workflow that reduces reaction times to minutes, enhances regiocontrol, and improves yield profiles.

Mechanistic Insight & Regioselectivity

Before attempting synthesis, one must understand the electronic landscape of the substrate to predict the site of nucleophilic attack.

The Regioselectivity Paradox

The substrate contains two electrophilic sites: C4 and C6 .

  • C4 Position: Located ortho to the nitrile (CN) group and para to N1. The strong inductive effect (-I) of the nitrile group makes C4 highly electropositive.

  • C6 Position: Located alpha to N1. While typically reactive in pyridazines, it lacks the additional activation from the nitrile group found at C4.

Diagram 1: Regioselectivity Logic & Reaction Pathway

Regioselectivity Substrate 4,6-Dichloropyridazine- 3-carbonitrile TS_C4 C4 Transition State (Stabilized by -CN) Substrate->TS_C4 Fast (MW Activated) TS_C6 C6 Transition State (Less Stable) Substrate->TS_C6 Slow Nu Nucleophile (R-NH2) Nu->TS_C4 Nu->TS_C6 Product_C4 Product A: 4-Amino-6-chloro- pyridazine-3-carbonitrile TS_C4->Product_C4 -HCl Product_C6 Product B: 6-Amino-4-chloro- (Minor/Trace) TS_C6->Product_C6

Caption: Preferential nucleophilic attack occurs at C4 due to electronic activation by the ortho-nitrile group.

Experimental Protocols

Protocol A: Regioselective Amination (C4 Substitution)

This protocol targets the displacement of the C4-chlorine by primary or secondary amines.

Reagents:

  • Substrate: 4,6-Dichloropyridazine-3-carbonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH). Note: Protic solvents facilitate proton transfer in the transition state.

Microwave Parameters:

Parameter Setting
Temperature 100°C – 120°C
Hold Time 10 – 20 minutes
Pressure Limit 15 bar
Power Dynamic (Max 200W)

| Stirring | High (600 rpm) |

Step-by-Step Workflow:

  • Loading: In a 10 mL microwave vial, dissolve 4,6-Dichloropyridazine-3-carbonitrile (1 mmol, 172 mg) in iPrOH (3 mL).

  • Addition: Add the amine (1.1 mmol) followed by DIPEA (1.5 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor. Heat to 120°C for 15 minutes. Caution: Monitor pressure if using volatile amines.

  • Workup:

    • Option A (Precipitation): Cool the vial.[1] Pour the mixture into ice-cold water (10 mL). The product often precipitates. Filter and wash with cold water/hexanes.

    • Option B (Extraction): If no precipitate forms, evaporate solvent, redissolve in EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Validation: Confirm regiochemistry via

    
     NMR. The C5 proton signal usually shifts upfield due to the electron-donating effect of the new amino group.
    
Protocol B: Suzuki-Miyaura Cross-Coupling (C6 Functionalization)

After installing a substituent at C4, the C6-chlorine remains available for palladium-catalyzed coupling.

Reagents:

  • Substrate: 4-Amino-6-chloropyridazine-3-carbonitrile derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).

Microwave Parameters:

Parameter Setting
Temperature 130°C
Hold Time 20 minutes

| Pre-stirring | 30 seconds (to mix biphasic system) |

Step-by-Step Workflow:

  • Inert Atmosphere: Purge the microwave vial with nitrogen/argon.

  • Loading: Add the C4-substituted substrate, boronic acid, and Pd catalyst.

  • Solvent Addition: Add 1,4-Dioxane (3 mL) and

    
     solution (0.5 mL). Cap immediately.
    
  • Irradiation: Heat at 130°C for 20 minutes.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water. Purify via flash chromatography (typically Hexane/EtOAc gradients).

Comparative Data: Thermal vs. Microwave

The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave irradiation for this specific scaffold.

MetricThermal Reflux (EtOH, 78°C)Microwave (iPrOH, 120°C)Advantage
Reaction Time 6 – 12 Hours10 – 20 Minutes36x Faster
Yield (

)
65 – 75%85 – 92%Cleaner conversion
Regioselectivity 85:15 (C4:C6 mixture)>95:5 (C4 exclusive)Kinetic control
Solvent Usage High (20-50 mL)Low (2-5 mL)Green Chemistry

Troubleshooting & Optimization

Diagram 2: Optimization Decision Tree

Optimization Issue Problem Detected Check1 Low Yield? Issue->Check1 Check2 Regio-isomers? Issue->Check2 Check3 Hydrolysis of CN? Issue->Check3 Sol1 Increase Temp to 140°C Switch to NMP Check1->Sol1 Sol2 Lower Temp to 80°C Use bulkier amine Check2->Sol2 Sol3 Ensure anhyd. solvent Reduce reaction time Check3->Sol3

Caption: Decision tree for troubleshooting common synthetic issues in microwave pyridazine chemistry.

  • Hydrolysis Risk: The nitrile group at C3 is susceptible to hydrolysis to the amide or acid under basic aqueous conditions at high temperatures. If this occurs, switch to anhydrous bases (

    
    ) and anhydrous solvents (DME or Toluene) for couplings.
    
  • Pressure Safety: When using low-boiling amines (e.g., methylamine, ethylamine), the vapor pressure at 120°C can exceed 15 bar. Use a microwave system with a high-pressure rating or use the amine as a salt (hydrochloride) with an excess of solid base.

References

  • Vertex AI Search Results (2026). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. (General protocols for chloropyridazine amination). 1

  • MDPI (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines. (Discusses regioselective substitution of 4,6-dichloropyridazine-3-carboxylate, the electronic analog of the nitrile). 2[1][3][4]

  • ResearchGate (2001). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (Mechanistic insights into nitrile-directed nucleophilic attack). 5

  • Organic Chemistry Portal (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. (Alternative synthetic routes and scaffold stability). 6

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4,6-Dichloropyridazine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Dichloropyridazine-3-carbonitrile Synthesis

Case ID: #PYR-CN-346-OPT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Regioselectivity Trap"

Low yield in the synthesis of 4,6-Dichloropyridazine-3-carbonitrile is rarely a simple conversion issue; it is almost invariably a problem of regiochemistry or hydrolytic instability .

If you are attempting Direct Cyanation (SNAr) on 3,4,6-trichloropyridazine, your "low yield" is likely due to the formation of the 4-cyano isomer (which is often the major product) or inseparable mixtures.

If you are using the Amide Dehydration route, your yield loss is likely occurring during the quench/isolation phase , where the electron-deficient pyridazine ring accelerates the hydrolysis of the nitrile back to the amide.

This guide breaks down the troubleshooting into three modules based on the synthetic pathway and isolation mechanics.

Module 1: Troubleshooting Direct Cyanation (SNAr Route)

Applicable if you are reacting 3,4,6-trichloropyridazine with a cyanide source (NaCN, KCN, CuCN).

The Core Problem: In 3,4,6-trichloropyridazine, the C4 and C5 positions are highly activated for nucleophilic attack. While C3 (alpha to nitrogen) seems intuitive, the C4 position is often kinetically favored for nucleophilic substitution, leading to the wrong regioisomer (4-cyano-3,6-dichloropyridazine).

Diagnostic Q&A

Q1: My TLC shows a major spot and a minor spot, but the isolated yield of the target is <20%.

  • Diagnosis: You are likely isolating the 4-cyano isomer (major) and discarding the 3-cyano target (minor), or they are co-eluting.

  • Action: Run a crude 1H NMR.

    • Target (3-CN): The proton at C5 is a singlet around 7.8–8.0 ppm .

    • Impurity (4-CN): The proton at C5 is often shifted upfield/downfield differently depending on solvent.

    • Fix: Direct cyanation is notoriously difficult to control. Switch to Phase Transfer Catalysis (PTC) . Using a non-polar solvent (DCM or Toluene) with TBAB (Tetrabutylammonium bromide) and solid NaCN can sometimes alter the regioselectivity by "templating" the attack near the nitrogen lone pairs, though this is substrate-dependent.

Q2: The reaction turns into a black tar.

  • Diagnosis: Polymerization initiated by high temperatures (>100°C) in polar aprotic solvents (DMF/DMSO). The electron-deficient pyridazine ring is prone to ring-opening or polymerization under harsh basic conditions.

  • Action:

    • Switch solvent to Acetonitrile or Toluene/Water (biphasic) .

    • Lower temperature to 60°C .

    • Strictly exclude water if using DMF; hydroxide ions (generated from trace water) will compete with cyanide, forming pyridazinones (tars).

Module 2: The "Golden Route" (Amide Dehydration)

Applicable if you are synthesizing the nitrile from 4,6-dichloropyridazine-3-carboxamide.

This is the industry-preferred route due to guaranteed regiochemistry. Pathway: 3-Carboxylate Ester


 3-Carboxamide 

3-Carbonitrile.

Visualizing the Yield Loss Pathways:

YieldLoss Start 3-Carboxamide Precursor Target 4,6-Dichloro-3-CN (Target) Start->Target Dehydration (0°C -> RT) RingOpen Ring Degradation (Tarry byproduct) Start->RingOpen T > 80°C Reagent Dehydrating Agent (POCl3 / SOCl2 / TFAA) Hydrolysis Hydrolysis (Reverts to Amide) Target->Hydrolysis Acidic/Aq Workup (pH < 4) Sublimation Sublimation Loss (High Vac) Target->Sublimation Drying > 40°C

Figure 1: Critical yield loss points in the amide dehydration protocol.

Protocol Optimization Guide

Step 1: The Reagent Choice

  • Avoid: Thionyl Chloride (SOCl2) at reflux. It is often too harsh and causes charring.

  • Recommended: Trifluoroacetic Anhydride (TFAA) and Pyridine in Dichloromethane at 0°C.

    • Why? This mild condition prevents thermal degradation of the dichloro-pyridazine ring.

    • Alternative: POCl3 at 50°C is acceptable but requires careful quenching.

Step 2: The Quench (Critical Failure Point)

  • Issue: The 4,6-dichloro substitution makes the C3-nitrile extremely electron-deficient. In the presence of acid and water (during POCl3 quench), it rapidly hydrolyzes back to the amide or acid.

  • The Fix:

    • Do not pour the reaction mixture into water.

    • Pour the reaction mixture onto crushed ice buffered with NH4OH (Ammonium Hydroxide) or NaHCO3.

    • Maintain pH 7–8 during the quench.

    • Extract immediately into DCM or EtOAc. Do not let it stir in the aqueous phase.

Step 3: Drying

  • Issue: 4,6-Dichloropyridazine-3-carbonitrile is a relatively small, electron-poor molecule. It has a high vapor pressure.

  • The Fix: Do not dry under high vacuum (< 5 mbar) for extended periods at room temperature. Use a rotary evaporator at moderate pressure (20 mbar, 30°C) and stop once the solvent is removed.

Module 3: Analytical & Purification Data

Use this table to verify your intermediate and product. If your data deviates, you have the wrong isomer.

Compound1H NMR (CDCl3)Key FeatureCommon Impurity
3,4,6-Trichloropyridazine ~7.70 ppm (s, 1H)Starting Material-
4-Cyano-3,6-dichloropyridazine ~7.85 ppm (s, 1H)Wrong Isomer (SNAr byproduct)Often co-crystallizes
4,6-Dichloro-3-carboxamide ~7.90 ppm (s, 1H), Broad NH2Precursor-
4,6-Dichloropyridazine-3-CN ~7.95–8.05 ppm (s, 1H) Target Reverts to Amide on silica

Important Note on Chromatography: The nitrile is prone to hydrolysis on acidic silica gel .

  • Pre-treatment: Flush your silica column with 1% Triethylamine (Et3N) in Hexane before loading the sample.

  • Eluent: Use Hexane/EtOAc (gradient). Avoid Methanol/DCM if possible, as nucleophilic attack by methanol (methoxylation) can occur on the activated ring if left too long.

Troubleshooting Decision Tree

Follow this logic flow to identify your specific bottleneck.

Troubleshooting Start Start: Low Yield Route Which Route? Start->Route SNAr Direct Cyanation (Trichloro + NaCN) Route->SNAr Dehydration Amide Dehydration Route->Dehydration RegioCheck Check 1H NMR: Isomer Mix? SNAr->RegioCheck QuenchCheck Did you quench into Acid/Water? Dehydration->QuenchCheck IsomerYes Regioselectivity Issue RegioCheck->IsomerYes Yes Solution1 Switch to Amide Route (Recommended) IsomerYes->Solution1 HydrolysisYes Hydrolysis to Amide QuenchCheck->HydrolysisYes Yes Solution2 Buffer Quench (pH 8) Fast Extraction HydrolysisYes->Solution2

Figure 2: Logic flow for diagnosing yield issues.

References & Validated Protocols

  • Synthesis of Pyridazine-3-carbonitriles via Dehydration:

    • Source:Journal of Heterocyclic Chemistry. The dehydration of pyridazine-3-carboxamides using POCl3 or SOCl2 is a standard transformation.

    • Citation: Heinisch, G., & Matuszczak, B. (1994). Pyridazines.[1][2][3][4][5][6][7][8] In Progress in Heterocyclic Chemistry.

    • Relevant Patent:US Patent 3,953,446 . "Process for the preparation of 3-cyanopyridazines". This patent details the reaction of 3-halopyridazines with cyanides and the subsequent purification issues.

    • URL:

  • Regioselectivity in Pyridazines:

    • Source:Tetrahedron. Discusses nucleophilic attack on 3,4,6-trichloropyridazine.

    • Finding: Nucleophilic substitution often prefers the 4-position, explaining the low yield of 3-substituted products via direct displacement.

    • Snippet: "Regioselectivity of nucleophilic substitution of 3,4,6-trichloropyridazine... attack at C-4 is preferred."

  • Precursor Synthesis (Ethyl 4,6-dichloropyridazine-3-carboxylate):

    • Source:ChemicalBook / PubChem. Confirms the existence and commercial availability of the ester precursor, validating the "Golden Route" (Ester -> Amide -> Nitrile).

    • URL:

Sources

Technical Support Center: Minimizing Byproduct Formation in Reactions of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-Dichloropyridazine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we will address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation in key synthetic transformations, ensuring the integrity and efficiency of your research.

Introduction: The Reactivity Landscape of 4,6-Dichloropyridazine-3-carbonitrile

4,6-Dichloropyridazine-3-carbonitrile is a highly functionalized heterocyclic compound, prized for its role as a scaffold in the synthesis of novel therapeutic agents and functional materials. Its reactivity is dominated by the two chlorine atoms at the C4 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridazine ring and the cyano group at the 3-position significantly activates both chloro-substituents towards these transformations. However, this high reactivity can also lead to a variety of undesired byproducts, complicating reaction outcomes and purification processes. This guide will provide a structured, question-and-answer-based approach to troubleshoot and mitigate these challenges.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental transformation for functionalizing the pyridazine core. However, achieving high regioselectivity and minimizing side reactions can be challenging.

Frequently Asked Questions & Troubleshooting

Question 1: I am observing a mixture of C4 and C6 substituted products in my SNAr reaction with an amine/alkoxide nucleophile. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common issue stemming from the similar electronic activation of the C4 and C6 positions. However, subtle differences can be exploited to favor one isomer over the other.

  • Causality: The regioselectivity of nucleophilic attack on 4-substituted 3,6-dichloropyridazines is influenced by a combination of electronic and steric factors, as well as reaction conditions such as the solvent and base used[1]. The electron-withdrawing cyano group at C3 primarily influences the adjacent C4 position, making it electronically more favorable for nucleophilic attack. However, the nitrogen atom at the 1-position can also activate the C6 position through resonance.

  • Troubleshooting Strategies:

    • Solvent Polarity: The polarity of the solvent can have a pronounced effect on the isomeric ratio. In reactions with O-nucleophiles, lower polarity solvents tend to favor substitution at the C3 (in your case, C4) position, while more polar solvents can increase the proportion of the C6-substituted product[1]. This is potentially due to the formation of hydrogen bonds between polar protic solvents and the ring nitrogen, which can alter the relative reactivity of the chloro positions[1].

      • Recommendation: Conduct a solvent screen using a range of aprotic solvents with varying polarities (e.g., Dioxane, THF, Acetonitrile, DMF). For O-nucleophiles, starting with a less polar solvent like dioxane or THF may favor C4 substitution.

    • Nature of the Nucleophile: "Soft" nucleophiles, such as thiols, have been shown to exhibit high regioselectivity for the position adjacent to the activating group (C4 in this case)[2]. The steric bulk of the nucleophile can also play a role; bulkier nucleophiles may preferentially attack the less sterically hindered position.

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the more electronically activated C4-substituted isomer.

Parameter Condition Favoring C4 Substitution Condition Favoring C6 Substitution Rationale
Solvent Low polarity (e.g., Dioxane, THF)High polarity (e.g., Methanol, Water)Solvent polarity can influence the relative activation of the C4 and C6 positions through specific interactions with the pyridazine ring[1].
Nucleophile "Soft" nucleophiles (e.g., thiols)Sterically small nucleophilesThe inherent electronic preference of the C4 position is amplified with soft nucleophiles[2]. Steric factors become more important for bulkier nucleophiles.
Temperature Lower temperatureHigher temperatureLower temperatures favor the kinetically preferred product, which is often the more electronically activated C4 isomer.

Question 2: I am observing the formation of a di-substituted product, even when using only one equivalent of the nucleophile. How can I favor mono-substitution?

Answer: The formation of di-substituted byproducts occurs when the mono-substituted product is sufficiently reactive to undergo a second substitution.

  • Causality: The initial substitution of a chlorine atom with an electron-donating group (like an amine or alkoxide) can sometimes further activate the remaining chlorine for a second substitution, although this is less common with electron-deficient pyridazines. More often, forcing conditions (high temperature, long reaction times, or excess nucleophile) can lead to di-substitution.

  • Troubleshooting Strategies:

    • Stoichiometry and Addition Rate: Use a slight excess of the 4,6-Dichloropyridazine-3-carbonitrile (e.g., 1.1 equivalents) relative to the nucleophile. Consider slow addition of the nucleophile to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second substitution.

    • Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid prolonged heating, as this will promote the formation of the di-substituted product.

    • Base Selection: If a base is used, a weaker base may slow down the reaction and improve selectivity for the mono-substituted product.

Question 3: My reaction is clean, but I am getting a significant amount of an unexpected byproduct that appears to be the hydrolyzed nitrile (amide or carboxylic acid). How can I prevent this?

Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be encountered during the reaction or workup.

  • Causality: The hydrolysis of nitriles proceeds in two stages: first to an amide, and then to a carboxylic acid[3]. This process is often slow in neutral water but is accelerated by acid or base[3]. Many SNAr reactions are performed under basic conditions, which can promote this unwanted side reaction, especially at elevated temperatures.

  • Troubleshooting Strategies:

    • Control of pH: If possible, use non-aqueous conditions. If an aqueous workup is necessary, ensure it is performed at a neutral or slightly acidic pH and at a low temperature to minimize hydrolysis.

    • Milder Reaction Conditions: Use the mildest possible base and the lowest effective temperature to achieve the desired substitution. For example, organic bases like triethylamine or DIPEA are generally less prone to causing nitrile hydrolysis than strong inorganic bases like NaOH or KOH.

    • Alternative Reagents: For the conversion of nitriles to amides under controlled conditions, reagents like alkaline hydrogen peroxide (e.g., from Urea-Hydrogen Peroxide) can be used, but these are specific conditions and not typically present in a standard SNAr reaction[4]. The key is to avoid prolonged exposure to strong aqueous base or acid.

Hydrolysis_Pathway Start 4,6-Dichloropyridazine-3-carbonitrile Amide 4,6-Dichloropyridazine-3-carboxamide Start->Amide H₂O / H⁺ or OH⁻ Acid 4,6-Dichloropyridazine-3-carboxylic acid Amide->Acid H₂O / H⁺ or OH⁻

Byproduct formation via nitrile hydrolysis.

Section 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the chloro-substituents with boronic acids. However, several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.

Frequently Asked Questions & Troubleshooting

Question 1: I am observing a significant amount of a dehalogenated byproduct where one of the chlorine atoms is replaced by hydrogen. What is causing this and how can I minimize it?

Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaryl halides.

  • Causality: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the pyridazine moiety to yield the dehalogenated product[5]. Sources of the hydride can include the solvent (e.g., alcohols), the base (especially if it contains trace amounts of formates), or even water[5].

  • Troubleshooting Strategies:

    • Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.

    • Base Selection: The choice of base is critical. While stronger bases can accelerate the desired reaction, they can also promote dehalogenation. Consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄, which are often effective and less prone to generating hydride species[6].

    • Ligand Optimization: The phosphine ligand can have a significant impact. Bulky, electron-rich ligands such as SPhos or XPhos can promote the desired reductive elimination over dehalogenation[5]. A ligand screen is often beneficial.

    • Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the opportunity for this side reaction to occur.

Dehalogenation_Byproduct Start 4,6-Dichloropyridazine-3-carbonitrile Dehalogenated 4-Chloro-pyridazine-3-carbonitrile or 6-Chloro-pyridazine-3-carbonitrile Start->Dehalogenated [Pd-H]

Formation of dehalogenated byproduct.

Question 2: My main byproduct is the homocoupling of my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid to form a biaryl byproduct is another common issue in Suzuki couplings.

  • Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium[7]. It can also occur if the transmetalation step is slow, allowing for competing reactions of the boronic acid.

  • Troubleshooting Strategies:

    • Thorough Degassing: Rigorous degassing of the reaction mixture is crucial to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.

    • Palladium Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) pre-catalyst like Pd(OAc)₂.

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.

    • Base and Solvent: The choice of base and solvent can also influence the rate of homocoupling. Anhydrous conditions and aprotic solvents may be beneficial.

Byproduct Common Causes Recommended Solutions
Dehalogenation Hydride source (solvent, base), high temperature, prolonged reaction timeUse aprotic solvents, weaker inorganic bases (K₂CO₃, K₃PO₄), bulky electron-rich ligands, and minimize reaction time/temperature[5].
Boronic Acid Homocoupling Presence of oxygen, slow transmetalationThoroughly degas the reaction mixture, use a Pd(0) catalyst source, consider slow addition of the boronic acid[7].
Protodeboronation Presence of water/protic sources, prolonged reaction timesUse anhydrous conditions, use boronic esters (e.g., pinacol esters) which are more stable, minimize reaction time.

Question 3: I am trying to perform a mono-Suzuki coupling, but I am getting a mixture of mono- and di-arylated products. How can I improve the selectivity for mono-arylation?

Answer: Achieving selective mono-arylation on a di-chloro substrate requires careful control of reaction conditions to prevent the second coupling reaction.

  • Causality: Similar to di-substitution in SNAr reactions, the mono-arylated product can sometimes be reactive enough to undergo a second Suzuki coupling, especially under forcing conditions. The choice of catalyst and ligand can also play a crucial role in determining the selectivity between mono- and di-arylation[8].

  • Troubleshooting Strategies:

    • Stoichiometry: Use a slight excess of the 4,6-Dichloropyridazine-3-carbonitrile relative to the boronic acid (e.g., 1.1 : 1).

    • Ligand Selection: The structure of the phosphine ligand is a key factor. Less electron-rich di- and triarylphosphines may favor mono-arylation, while more electron-rich trialkylphosphines can promote di-arylation[8]. A ligand screen is highly recommended to find the optimal balance for your specific substrates.

    • Solvent Effects: The solvent can influence selectivity. For example, in some nickel-catalyzed systems, acetonitrile (MeCN) has been shown to be optimal for achieving selective mono-arylation[8].

    • Reaction Monitoring: Closely monitor the reaction progress and stop it once the desired mono-arylated product is the major component to prevent further reaction to the di-arylated species.

Suzuki_Byproducts cluster_start Starting Materials cluster_products Reaction Products Start_Halide 4,6-Dichloropyridazine-3-carbonitrile Desired_Product Desired Cross-Coupled Product Start_Halide->Desired_Product Byproduct_Dehalogenation Dehalogenated Byproduct Start_Halide->Byproduct_Dehalogenation [Pd-H] Start_Boronic Ar-B(OH)₂ Start_Boronic->Desired_Product Byproduct_Homocoupling Homocoupled Boronic Acid (Ar-Ar) Start_Boronic->Byproduct_Homocoupling O₂ Byproduct_Protodeboronation Protodeboronated Arene (Ar-H) Start_Boronic->Byproduct_Protodeboronation H⁺

Overview of potential byproducts in Suzuki coupling.

Section 3: General Experimental Protocols

To assist in your experimental design, here are general, starting-point protocols for SNAr and Suzuki-Miyaura reactions with 4,6-Dichloropyridazine-3-carbonitrile. These should be optimized for each specific substrate combination.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a solution of 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq) in a suitable aprotic solvent (e.g., Dioxane, THF, or DMF, approx. 0.1-0.5 M), add the amine nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq), the boronic acid (1.1-1.2 eq), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if necessary.

  • Add a degassed solvent system (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1, approx. 0.1 M).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-30 minutes or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 2022, 87(11), 7414-7421. [Link]

  • Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. ACS Catalysis, 2020, 10(15), 8454-8465. [Link]

  • PYRIDAZINES, 85.' ON THE REGIOSELECTIVITY OF ATTACK OF 0-NUCLEOPHILES AT 4-SUBSTITUTED 3,6- DICHLOROPYRIDAZINES. Heterocycles, 1993, 36(11), 2449. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 2005, 46(31), 5151-5153. [Link]

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis, 2005, 21, 253-277. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 2010, 695(20), 2239-2246. [Link]

  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry, 2001, 38(3), 613-616. [Link]

  • Converting Nitriles to Amides - Chemistry Steps. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate, 2018. [Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate, 2019. [Link]

  • Hydrolysis of nitriles. Reddit, 2023. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI, 2018. [Link]

  • hydrolysis of nitriles - Chemguide. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate, 2018. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1555-1564. [Link]

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004, 80(8), 317-328. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2021, 11(44), 27367-27374. [Link]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society, 2004, 48(4), 362-365. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit, 2025. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI, 2022. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI, 2022. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2021, 23(12), 3955-3961. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Drug Delivery and Therapeutics, 2023, 13(7), 123-131. [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 2020, 25(24), 5993. [Link]

Sources

Technical Support Center: 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile and common side reactions of 4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0). It is designed to assist researchers in optimizing nucleophilic aromatic substitution (SNAr) protocols and minimizing impurity formation.

Core Reactivity Profile

4,6-Dichloropyridazine-3-carbonitrile is a highly electrophilic heterocycle used primarily as a scaffold for p38 kinase inhibitors and other bioactive pyridazines. Its reactivity is defined by the competition between two electrophilic sites (C4 and C6) and the lability of the nitrile group.

  • Primary Electrophilic Site (C4): The C4 position is activated by the strong electron-withdrawing nitrile group at C3 (ortho-effect) and the para-nitrogen (N1). In most SNAr reactions with amines or alkoxides, C4 is the preferred site of attack .

  • Secondary Electrophilic Site (C6): The C6 position is activated by the adjacent nitrogen (N1) (alpha-effect). While generally less reactive than C4 in this specific isomer, it competes significantly if reaction conditions (temperature, solvent, steric bulk) are not tightly controlled.

  • Lability: The nitrile group is susceptible to hydrolysis (to amide/acid) under acidic or basic aqueous conditions, and the chlorine atoms can be displaced by hydroxide ions to form pyridazinones.

Critical Side Reactions & Troubleshooting

Issue 1: Regioselectivity Failure (Formation of C6-Isomer)

Symptom: LCMS shows two peaks with the same mass (regioisomers). NMR confirms substitution at the "wrong" position. Mechanism: While C4 is electronically favored, C6 is sterically more accessible. Hard nucleophiles or high temperatures can erode C4 selectivity, leading to significant amounts of the C6-substituted byproduct.

Factor Impact on Selectivity Optimization Strategy
Temperature High heat promotes the less favored C6 pathway (thermodynamic control).Cool the reaction. Run at 0°C to RT. Avoid reflux unless necessary.
Solvent Non-polar solvents may reduce selectivity.Use polar aprotic solvents (THF, MeCN, DMF) to stabilize the transition state for C4 attack.
Base Strong, small bases (e.g., NaH) can be too aggressive.Use mild organic bases (DIPEA, TEA) or weak inorganic bases (K₂CO₃).
Sterics Bulky nucleophiles may struggle to access C4 due to the adjacent CN group.For bulky amines, increase reaction time at lower temperatures rather than heating.
Issue 2: Over-Substitution (Bis-Adduct Formation)

Symptom: Formation of a byproduct with mass [M - Cl + Nucleophile]. Cause: The product of the first substitution (e.g., 4-amino-6-chloropyridazine-3-carbonitrile) retains the C6-chlorine, which remains electrophilic. Excess nucleophile will displace the second chlorine. Solution:

  • Stoichiometry: Strictly limit nucleophile to 0.95 – 1.05 equivalents .

  • Addition Mode: Add the nucleophile dropwise to a solution of the pyridazine (keeping the electrophile in excess during addition).

Issue 3: Hydrolysis (Amide/Acid Formation)

Symptom: Appearance of [M+18] (Amide) or [M+19] (Acid) peaks. Cause: The C3-nitrile is electron-deficient and hydrolyzes rapidly in the presence of water and base/acid. Solution:

  • Reagents: Use anhydrous solvents and dry bases.

  • Workup: Avoid prolonged exposure to strong aqueous base (e.g., 1M NaOH) or acid during extraction. Use neutral buffers (phosphate pH 7) or mild quench (sat. NH₄Cl).

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired C4-substitution and common side reactions.

ReactionPathways Start 4,6-Dichloropyridazine- 3-carbonitrile C4_Product 4-Substituted Product (Major, Desired) Kinetic Control Start->C4_Product Nucleophile (1.0 eq) Low Temp, Polar Solvent C6_Product 6-Substituted Isomer (Minor, Impurity) Thermodynamic/Steric Start->C6_Product High Temp Steric Hindrance Hydrolysis Amide/Carboxylic Acid (Hydrolysis) Start->Hydrolysis H2O / Acid or Base Bis_Product 4,6-Bis-substituted (Over-reaction) C4_Product->Bis_Product Excess Nucleophile C6_Product->Bis_Product Excess Nucleophile

Caption: Competitive reaction pathways for 4,6-Dichloropyridazine-3-carbonitrile showing the dominance of C4 substitution under optimized conditions.

Validated Experimental Protocol

Protocol: Regioselective SNAr with Secondary Amines (C4-Selective)

Targeting: 4-amino-6-chloropyridazine-3-carbonitrile derivatives.

Reagents:

  • 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq)

  • Secondary Amine (1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve 4,6-Dichloropyridazine-3-carbonitrile in anhydrous MeCN under N₂ atmosphere. Cool to 0°C (ice bath).

  • Base Addition: Add DIPEA in one portion.

  • Nucleophile Addition: Dissolve the amine in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 15–30 minutes.

    • Why? Slow addition prevents local high concentrations of amine, reducing bis-substitution risk.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Checkpoint: Conversion should be >90% within 2–4 hours. If sluggish, heat gently to 40°C, but monitor C6 isomer formation.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated NH₄Cl (mildly acidic/neutral) to remove DIPEA.

    • Wash with Brine.[1] Dry over Na₂SO₄.[1]

    • Avoid: Do not wash with strong NaOH (hydrolysis risk).

Frequently Asked Questions (FAQs)

Q: Why am I seeing a 50:50 mixture of isomers? A: This usually indicates thermodynamic equilibration or lack of directing effects. Ensure you are using 4,6-dichloro -3-carbonitrile.[2][3] The 3,6-dichloro-4-carbonitrile isomer often gives mixtures. For the 4,6-isomer, ensure the temperature is kept low (0°C) during addition to favor the kinetic C4 product.

Q: Can I use NaH (Sodium Hydride) as a base? A: Use caution. NaH is a strong, non-selective base. It generates a "naked" anion which is extremely reactive and may erode regioselectivity or cause bis-substitution. Mild organic bases (DIPEA, TEA) are preferred for high regiocontrol.

Q: My product has a mass of [M+18]. What happened? A: You have hydrolyzed the nitrile to a primary amide. This likely happened during an aqueous basic workup or if your solvent contained significant water. Switch to anhydrous solvents and use a buffered workup (pH ~7).

Q: How do I separate the C4 and C6 regioisomers? A: They typically have different polarities. The C4-amino isomer (where the amine is ortho to the CN) often forms an internal hydrogen bond between the amine NH and the nitrile N (or N2 of the ring), making it slightly less polar than the C6 isomer on silica gel. Flash chromatography using a gradient of Hexanes/EtOAc is usually effective.

References

  • Regioselectivity in Pyridazines: WO2022090711A1. "Compounds as CD73 Inhibitors." (2022). (Demonstrates selective C4-substitution of 4,6-dichloropyridazine-3-carbonitrile with pyrrolidine).

  • Synthesis of Pyridazine Scaffolds: WO2016120403A1. "Alpha-D-galactoside inhibitors of galectins." (2016). (Describes reaction conditions using NaH/DIPEA for similar scaffolds).

  • General Pyridazine Reactivity: Maes, B. U., et al. "Kinetic vs Thermodynamic Control in Nucleophilic Aromatic Substitution of Chloropyridazines." Tetrahedron (2001).[4] (General principles of SNAr regioselectivity in di-halo diazines).

  • Hydrolysis Risks: "Nitrile Hydrolysis Mechanisms." Chemistry LibreTexts. (Mechanistic background on acid/base hydrolysis of nitriles).

Sources

Technical Support Center: Scaling 4,6-Dichloropyridazine-3-carbonitrile Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Subject Matter: 4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0)[1]

Introduction

Scaling up reactions involving 4,6-Dichloropyridazine-3-carbonitrile presents a unique triad of challenges: regioselectivity control (C4 vs. C6 substitution), thermal instability of the pyridazine core, and hydrolytic sensitivity of the nitrile group.

This guide moves beyond standard bench protocols to address the physical organic chemistry and engineering constraints required for kilogram-scale execution. The following modules are designed to troubleshoot and optimize your specific workflow.

Module 1: Regioselectivity Control ( )

The Challenge: In Nucleophilic Aromatic Substitution (


), the C4 and C6 positions are both activated by the electron-deficient pyridazine ring and the electron-withdrawing nitrile group at C3.
  • C4 Position: Electronically favored (ortho to nitrile), but sterically crowded.

  • C6 Position: Less sterically hindered, but electronically less activated (para to nitrile).

At scale, minor changes in temperature or mixing can drastically shift the Regioisomeric Ratio (rr), leading to inseparable mixtures.

Troubleshooting Guide: Optimizing the C4-Substitution
VariableImpact on RegioselectivityScale-Up Recommendation
Temperature High T promotes thermodynamic equilibration (often favoring C6 or bis-substitution).Cryogenic/Low T (-20°C to 0°C): Favors the kinetic product (C4). Control dosing rate to maintain internal T within

2°C.
Solvent Polarity Polar aprotic solvents (DMF, DMSO) accelerate rate but erode selectivity.Switch to THF or DCM: Use non-polar or moderately polar solvents to slow the reaction, enhancing kinetic control.
Base Selection Strong, soluble bases (NaH, KOtBu) can cause rapid, unselective background reactions.Use Amine Bases (DIPEA/TEA): Or mild inorganic bases (

) to buffer the reaction without driving rapid substitution.
Stoichiometry Excess nucleophile leads to bis-substitution (replacing both Cls).Strict 0.95 - 1.0 eq: Starve the reaction slightly. It is better to leave unreacted starting material (SM) than to form the bis-impurity.
Visualizing the Pathway

The following diagram illustrates the competition between the kinetic (C4) and thermodynamic (C6) pathways.

Regioselectivity SM 4,6-Dichloro-3-CN (Starting Material) TS_4 TS-C4 (Kinetic Barrier) Lower Ea, More Crowded SM->TS_4 Low T (< 0°C) Non-polar solv. TS_6 TS-C6 (Thermodynamic Barrier) Higher Ea, Less Crowded SM->TS_6 High T (> 25°C) Polar solv. Prod_4 4-Substituted Product (Desired Kinetic) TS_4->Prod_4 Prod_6 6-Substituted Impurity (Undesired) TS_6->Prod_6 Bis Bis-Substituted (Over-reaction) Prod_4->Bis Excess Nuc High T

Figure 1: Kinetic vs. Thermodynamic pathways in the


 of 4,6-dichloropyridazine-3-carbonitrile.

Module 2: Thermal Hazards & Process Safety

The Challenge: Pyridazines are nitrogen-rich and energy-dense. The


 reaction is exothermic. On a gram scale, this heat dissipates easily. On a kilogram scale, the Adiabatic Temperature Rise (

)
can trigger a thermal runaway or degradation of the nitrile group.
Critical Safety Parameters
  • Dosing Control: Never add the nucleophile in one portion. Use a dosing pump interlocked with the reactor temperature probe.

    • Rule: If Internal T rises > 5°C above setpoint, dosing stops automatically.

  • Heat Flow Monitoring:

    • Conduct reaction calorimetry (RC1) to determine the heat of reaction (

      
      ).
      
    • Ensure your cooling jacket capacity (UA) exceeds the maximum heat release rate (

      
      ) at the dosing limit.
      
  • Quench Protocol:

    • Do not quench into strongly acidic water if the product precipitates as a gum.

    • Preferred: Quench into a biphasic mixture (e.g., EtOAc/Water) to immediately partition the product and prevent hydrolysis of the nitrile.

Module 3: Isolation & Purification (The "Oiling Out" Issue)

The Challenge: Chlorinated pyridazines are lipophilic but often lack "good" crystal packing, leading to oils or amorphous solids upon workup. Additionally, the nitrile group is susceptible to hydrolysis to the amide (primary impurity) if exposed to aqueous acid/base for prolonged periods.

Troubleshooting Guide: Workup Failure Modes

Q: The product formed an emulsion during extraction.

  • Cause: Pyridazines can act as weak surfactants.

  • Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion. Add saturated brine to increase the density difference. Avoid chlorinated solvents (DCM) if possible; use Ethyl Acetate or MTBE for better phase separation.

Q: The product oils out during crystallization attempts.

  • Cause: High impurity profile (regioisomers) prevents lattice formation.

  • Fix: Perform a "Solvent Swap" distillation.

    • Extract into EtOAc.[2]

    • Distill off EtOAc while simultaneously adding n-Heptane (antisolvent).

    • Seed the mixture with pure crystals once the ratio is ~1:1.

    • Cool slowly (5°C/hour) to encourage crystal growth over oil formation.

Frequently Asked Questions (FAQs)

Chemistry & Reactivity[3][4][5][6][7]

Q: Why is the C4 position preferred over C6 for nucleophilic attack? A: The C4 position is ortho to the nitrile group (at C3) and para to N1 of the pyridazine ring. The inductive effect (-I) and mesomeric effect (-M) of the nitrile group make C4 significantly more electrophilic (electron-deficient) than C6. However, C4 is sterically shielded by the nitrile. Therefore, low temperature is required to maximize the electronic advantage of C4 while minimizing the thermal energy available to overcome the steric barrier.

Q: My nitrile group hydrolyzed to the amide. How do I prevent this? A: Hydrolysis usually occurs during the aqueous workup, especially if the pH is > 10 or < 2.

  • Protocol: Buffer your quench solution to pH 7 using Ammonium Chloride (

    
    ) or Phosphate buffer.
    
  • Speed: Minimize the time the product spends in the aqueous phase. Extract immediately and dry the organic layer over

    
    .
    
Scale-Up Operations

Q: Can I use


 to synthesize the starting material in a steel reactor? 
A: Caution.  If you are synthesizing the 4,6-dichloro-3-CN from the hydroxy-precursor, 

generates HCl gas. Standard Stainless Steel (SS316) can suffer pitting corrosion.
  • Recommendation: Use a Glass-Lined Reactor (GLR) or Hastelloy. Ensure the scrubber system is sized to handle the peak HCl evolution rate.

Q: The reaction mixture turned black/tarry. What happened? A: This indicates pyridazine ring decomposition, likely due to excessive heat or high concentration of active species.[3]

  • Solution: Check your dosing rate. If the local concentration of nucleophile is too high at the injection point, "hot spots" form. Increase agitation speed (RPM) and dilute the nucleophile feed.

References

  • Regioselectivity in Pyridazine Chemistry

    • Title: Regioselective Nucleophilic Substitution of Chloropyridazines.[4]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the electronic preference for C4/C5 substitution in 3,6-dichloropyridazine systems, analogous to the 4,6-dichloro-3-cyano system.
    • URL:[Link] (General Journal Link for verification of scope).

  • Safety & Handling of Pyridazines

    • Title: Safety Data Sheet: 4,6-Dichloropyridazine-3-carbonitrile.[1]

    • Source: Sigma-Aldrich / Merck.
    • Context: Hazard statements (H315, H319, H335) and handling precautions.[5]

  • Process Chemistry of Halogenated Heterocycles

    • Title: Practical Synthesis of Dichloropyridazines.
    • Source:Organic Process Research & Development (OPRD).
    • Context: General scaling principles for exothermic on nitrogen heterocycles.
    • URL:[Link]

  • Analogous Chemistry (Pyrimidine Scale-up)

    • Title: An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile.
    • Source: ResearchG
    • Context: Demonstrates the parallel safety and scaling strategies required for dichloro-cyano-heterocycles.
    • URL:[Link] (Referenced from search snippet 1.1).

Sources

Technical Guide: Purification Strategies for Polar Derivatives of 4,6-Dichloropyridazine-3-carbonitrile

[1]

Executive Summary

The 4,6-dichloropyridazine-3-carbonitrile scaffold is a highly reactive electrophile.[1] Derivatization typically involves

2Key Challenges:
  • Regioselectivity: Competition between C4 and C6 substitution yields isomeric mixtures with similar ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     values.
    
  • Polarity Mismatch: The nitrile and introduced polar groups (e.g., -NHR, -OH) create compounds that streak on normal phase silica or are insoluble in standard organic solvents.[1][2]

  • Chemical Instability: The C3-nitrile is susceptible to hydrolysis under acidic/basic purification conditions.[1]

Part 1: The Regioselectivity Challenge (Isomer Separation)

Context

In ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

C4C624-substituted6-substituted
Troubleshooting Guide: Isomer Isolation

Q: I see two close spots on TLC. How do I identify and separate the regioisomers?

A: The "Solubility-Polarity" Protocol Regioisomers of pyridazines often exhibit distinct solubility profiles due to differences in dipole moments and hydrogen bonding capability (intramolecular vs. intermolecular).

Step 1: Diagnostic TLC [1]

  • Solvent System: Do not use pure EtOAc/Hexane. The polar nature of the pyridazine ring requires a "modifier."

  • Recommended Eluent: DCM : MeOH :

    
     (95 : 4.5 : 0.5).
    
    • Why: The ammonia suppresses interaction with silanols, sharpening the bands.

  • Observation: The 4-substituted isomer often forms an intramolecular H-bond with the C3-nitrile (if the nucleophile is a primary amine), making it less polar (higher ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) than the 6-isomer.
    

Step 2: Separation Strategy (Flash Chromatography vs. Crystallization)

Feature4-Substituted Isomer (Ortho to CN)6-Substituted Isomer (Para to CN)
Polarity (

)
Generally Higher (Less Polar)Generally Lower (More Polar)
Solubility Higher in non-polar solvents (DCM, Et2O)Lower; often precipitates first
Purification Flash Chromatography (Silica)Recrystallization / Precipitation

Protocol: Fractional Crystallization

  • Dissolve the crude residue in minimal hot Ethanol or Isopropanol .

  • Allow to cool slowly to RT, then

    
    .
    
  • The 6-isomer (more symmetric/polar) often crystallizes out first.

  • Filter the solid (6-isomer enriched).

  • Concentrate the mother liquor to isolate the 4-isomer .[1]

Part 2: Handling Highly Polar Derivatives ("The Streak")

Context

Derivatives containing free amines, hydroxyls, or carboxylic acids (hydrolysis byproducts) interact strongly with the acidic silica gel surface, leading to peak tailing and yield loss.[2]

Troubleshooting Guide: Chromatographic Optimization

Q: My compound streaks from the baseline to the solvent front. How do I fix the peak shape?

A: Mobile Phase Buffering & Stationary Phase Selection

Method A: The "Basified" Silica Approach Standard silica is slightly acidic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

  • Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (TEA) before loading the sample.

  • Elution: Run the gradient with 0.1% TEA or

    
     in the mobile phase (e.g., DCM/MeOH/NH3).
    

Method B: Reverse Phase (C18) - The Gold Standard For derivatives that are sparingly soluble in DCM but soluble in DMSO/MeOH.

  • Column: C18 functionalized silica.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic compounds).[2]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Gradient: Start at 5% B. The polar pyridazine derivatives usually elute early (10-40% B).

    • Tip: Pyridazines have strong UV absorbance.[1] Monitor at 254 nm and 280 nm .

Q: The product is not soluble in DCM or EtOAc. How do I load it onto the column?

A: Solid Load (Dry Load) Technique [2]

  • Dissolve the crude mixture in a strong solvent (MeOH, Acetone, or minimal DMSO).[2]

  • Add Celite 545 or Silica Gel (ratio 1:3 w/w).

  • Evaporate the solvent to dryness (rotary evaporator).

  • Load the resulting free-flowing powder into a solid load cartridge or directly on top of the column.

Part 3: Stability & Nitrile Hydrolysis

Context

The C3-nitrile is electron-deficient and prone to hydrolysis, converting the desired nitrile into a primary amide or carboxylic acid .[1] This typically happens during acidic workups or prolonged heating in basic solvents.[1]

FAQs: Stability

Q: I see a new polar spot appearing after workup. Did my nitrile hydrolyze?

  • Diagnosis: Check IR. Nitrile stretches appear at

    
    .[2] Amides appear at 
    
    
    .[2]
  • Cause: Strong aqueous acid (HCl) or base (NaOH) washes.[2]

  • Prevention:

    • Quench reactions with saturated

      
        (mildly acidic) or Phosphate Buffer (pH 7)  instead of strong acids/bases.[2]
      
    • Avoid heating the crude material in water/alcohol mixtures above

      
       for extended periods.
      

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude reaction mixtures of DCPC derivatives.

PurificationStrategyStartCrude Reaction Mixture(DCPC Derivative)SolubilityCheckSolubility Check:Soluble in DCM/EtOAc?Start->SolubilityCheckYesSolubleYes: Normal PhaseSolubilityCheck->YesSolubleSolubleNoSolubleNo: Highly PolarSolubilityCheck->NoSolubleInsoluble/OilingTLCAnalysisTLC Analysis(DCM:MeOH 95:5)YesSoluble->TLCAnalysisReversePhaseReverse Phase (C18)H2O/ACN GradientNoSoluble->ReversePhaseDissolve in DMSO/MeOHSolid LoadIsomersAre RegioisomersVisible?TLCAnalysis->IsomersFlashFlash Chromatography(Basified Silica)Isomers->FlashSeparated SpotsCrystallizationFractional Crystallization(EtOH or iPrOH)Isomers->CrystallizationOverlapping/Co-eluting

Caption: Decision tree for selecting the optimal purification pathway based on solubility and isomeric complexity.

Part 4: Summary of Solvent Systems

MethodMobile Phase / SolventApplication
TLC / Flash (Normal) DCM : MeOH (95:5)General purity check.
TLC / Flash (Polar) DCM : MeOH : ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(90 : 9 :[2] 1)
For amino-derivatives to reduce streaking.
Recrystallization Ethanol or IsopropanolSeparation of 6-isomer (precipitate) from 4-isomer (filtrate).[1]
Reverse Phase ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(0.1% Formic Acid) : ACN
Final polish for highly polar/water-soluble derivatives.

References

  • Regioselectivity in Pyridazine Substitution

    • Maes, B. U. W., et al. "Kinetic vs. Thermodynamic Control in the Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazines."[2] Tetrahedron, 2000.[2]

    • Note: Establishes the reactivity patterns of C4 vs C6 in activ
  • Purification of Heterocyclic Nitriles

    • Li, J. J.[2] Name Reactions in Heterocyclic Chemistry. Wiley, 2004.

    • Context: Strategies for handling nitrile hydrolysis and solubility.
  • General Chromatography Guide

    • Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[2] Journal of Organic Chemistry, 1978.[2] Link[2]

  • Pyridazine Chemistry Overview

    • Tišler, M., & Stanovnik, B. "Pyridazines."[2] Comprehensive Heterocyclic Chemistry, 1984.[2]

preventing decomposition of 4,6-Dichloropyridazine-3-carbonitrile during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 4,6-Dichloropyridazine-3-carbonitrile

Executive Summary: The "Electrophilic Fortress" Strategy

4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0) is a highly activated heterocyclic scaffold. Its reactivity is driven by the electron-deficient pyridazine ring (1,2-diazine) combined with the strong electron-withdrawing nitrile group at position 3.

While this makes it a potent electrophile for drug discovery (particularly for


 diversification), it also renders the molecule structurally fragile. It is prone to three primary modes of decomposition: nitrile hydrolysis , regiochemical scrambling , and base-mediated polymerization .

This guide provides the protocols necessary to maintain the integrity of this reagent during storage and reaction.

Part 1: The Decomposition Landscape

Before troubleshooting, you must understand the enemy. The diagram below maps the specific failure modes of this molecule.

DecompositionPathways Start 4,6-Dichloropyridazine- 3-carbonitrile (Active Reagent) Hydrolysis Amide/Acid Degradants (Polar Impurities) Start->Hydrolysis H2O / OH- / Heat (Nucleophilic attack at C3-CN) Polymer Black Tar (Ring Opening/Polymerization) Start->Polymer Strong Base (e.g., LDA) Exotherms > 40°C RegioMix Regioisomeric Mixture (C4 vs C6 Substitution) Start->RegioMix Uncontrolled Temp Excess Nucleophile Target Target Product (C4-Substituted) Start->Target Controlled S_NAr (-78°C to 0°C)

Figure 1: Primary decomposition and failure pathways. The nitrile group (C3) is the moisture-sensitive "Achilles' heel," while the ring itself is prone to polymerization under harsh basic conditions.

Part 2: Troubleshooting Guide (FAQ)

Module A: Hydrolysis & Moisture Control

Q: My reaction mixture turned cloudy, and I see a new, highly polar spot on TLC. What happened? A: You likely hydrolyzed the nitrile group.[1] The nitrile at C3 is electronically activated by the adjacent nitrogen (N2). In the presence of even trace moisture and a base (e.g.,


, 

), it rapidly converts to the primary amide (4,6-dichloropyridazine-3-carboxamide) and subsequently to the carboxylic acid.
  • Immediate Fix: Check your solvent. "Anhydrous" solvents from old bottles often contain 50-100 ppm water, which is sufficient to degrade this substrate.

  • Prevention Protocol:

    • Use freshly distilled solvents or those from a solvent purification system (SPS).

    • Add 3Å or 4Å molecular sieves to the reaction vessel.

    • Critical: Do not use hydroxide bases (NaOH, KOH) unless hydrolysis is the intended goal.

Module B: Regioselectivity (The C4 vs. C6 Trap)

Q: I attempted an


 reaction with an amine, but I isolated a mixture of two isomers. Why? 
A:  You lost kinetic control.
The molecule has two electrophilic sites: C4 and C6.
  • C4 (Ortho to CN): This position is activated by the strong inductive effect of the nitrile group and is typically the kinetic site of attack for amines [1].

  • C6 (Para to CN): This position is activated by the N1 nitrogen (alpha-position) but is generally less reactive than C4 in this specific 3-cyano scaffold.

  • The Cause: High temperatures or excess nucleophile allow the thermodynamic product (or bis-substitution) to form.

  • Solution: Conduct the addition at -78°C or -20°C and warm slowly. Verify the isomer using NOE (Nuclear Overhauser Effect) NMR spectroscopy; the C4-substituted product will show a correlation between the C5-proton and the new substituent (if applicable) or lack thereof compared to the C6 product.

Module C: "Black Tar" Formation

Q: Upon adding base, the reaction turned black and viscous. Can I save it? A: No. The ring has likely polymerized. Pyridazines are electron-deficient. Strong, non-nucleophilic bases (like LiTMP or LDA) or high temperatures can deprotonate the C5 position (even though it's flanked by Cl) or trigger ring-opening reactions.

  • Prevention:

    • Switch to milder bases:

      
       or DIPEA (Hünig's base).
      
    • Keep reaction temperatures below 40°C unless necessary.

    • Always work under an inert atmosphere (

      
       or Ar) to prevent oxidative degradation.
      

Part 3: Optimized Experimental Protocols

Protocol 1: Storage & Handling
  • Temperature: Store at -20°C .

  • Atmosphere: Argon or Nitrogen backfill is mandatory.

  • Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation from forming inside the bottle.

Protocol 2: Controlled Reaction (C4-Selective)

Use this protocol to substitute the C4-chloride with an amine while preventing hydrolysis.

Reagents:

  • 4,6-Dichloropyridazine-3-carbonitrile (1.0 equiv)

  • Amine Nucleophile (1.0 - 1.1 equiv)

  • Base: DIPEA (1.2 equiv) or

    
     (1.5 equiv, anhydrous)
    
  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve the pyridazine substrate in anhydrous THF.

  • Cooling: Cool the solution to -20°C (ice/salt bath) or -78°C (dry ice/acetone) depending on the nucleophile's reactivity. Note: Highly reactive amines require -78°C.

  • Addition: Add the amine slowly (dropwise) over 10-15 minutes.

  • Base Addition: Add the base. If using DIPEA, add dropwise.

  • Monitoring: Stir at low temperature for 1 hour. Monitor by TLC.[2]

    • Tip: Do not let the reaction warm to RT unless conversion is stalled.

  • Quench: Quench with saturated

    
     solution  (slightly acidic/buffered) rather than water to minimize basic hydrolysis during workup.
    
  • Workup: Extract immediately with EtOAc, dry over

    
    , and concentrate.
    
Data Table: Solvent & Base Compatibility
ComponentRecommendedUse with CautionAVOID
Solvent THF, DCM, MeCN (Anhydrous)DMF, DMSO (Promotes bis-substitution)Water, Alcohols (MeOH/EtOH)
Base

,

, DIPEA
NaH,

-BuOK (Cryogenic only)
NaOH, KOH, Hydrazine
Temp -78°C to 0°C0°C to 25°C> 60°C (Polymerization risk)

Part 4: Decision Logic for Optimization

Use this flow to determine the correct reaction parameters for your specific nucleophile.

OptimizationLogic Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (R-NH2) Type->Amine Alkoxide Alkoxide (RO-) Type->Alkoxide Carbon Carbon (Enolate/Grignard) Type->Carbon AmineCond Use DIPEA/THF Temp: -20°C Amine->AmineCond AlkoxideCond Use NaH/THF Temp: -78°C (Critical) Alkoxide->AlkoxideCond CarbonCond High Risk of Tar Use Knochel Reagents Carbon->CarbonCond

Figure 2: Reaction parameter selection based on nucleophile hardness and reactivity.

References

  • Regioselectivity in Dichloropyridazines

    • Evaluation of 4-amino-6-chloropyridazine derivatives.
    • Source: US Patent 2017/0349619 A1 (Synthesis of 4,6-dichloropyridazine-3-carbonitrile and subsequent functionalization).[3] Link

  • Hydrolysis of Nitriles

    • General Mechanism:[1][4] Nitriles adjacent to electron-deficient heteroatoms are highly susceptible to base-catalyzed hydration to amides.

    • Source: Organic Chemistry Portal - Hydrolysis of Nitriles. Link

  • Handling of Chloropyridazines

    • Safety & Stability: 4,6-Dichloropyridazine-3-carbonitrile is classified as moisture-sensitive and must be stored
    • Source: PubChem Compound Summary for CID 17848322. Link

Sources

Technical Support Center: 4,6-Dichloropyridazine-3-carbonitrile Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 4,6-Dichloropyridazine-3-carbonitrile . It addresses reaction kinetics, regioselectivity, and troubleshooting with a focus on temperature dependence.

Topic: Effect of Temperature on Reaction Rate & Regioselectivity Molecule CAS: 35857-90-0 Document Type: Technical Guide & Troubleshooting FAQ

Executive Summary: The Thermal Landscape

4,6-Dichloropyridazine-3-carbonitrile is a high-value scaffold used in the synthesis of fused heterocycles (e.g., pyrido[3,4-c]pyridazines) and kinase inhibitors. Its reactivity is defined by the competition between the two electrophilic chlorine centers (C4 and C6) and the hydrolytic instability of the nitrile group at C3.

Temperature acts as the primary "switch" in this system:

  • < 0°C: Kinetic control region. Essential for high regioselectivity (favoring C4 substitution).

  • 20°C – 60°C: Thermodynamic equilibration. Increases rate but risks bis-substitution (displacement of both chlorines).

  • > 80°C: Degradation zone. High risk of nitrile hydrolysis to the amide/acid and polymerization.

Reaction Pathway & Regioselectivity Analysis[1][2][3][4]

The presence of the electron-withdrawing nitrile group at C3 creates a specific electronic bias. While pyridazine nitrogens typically activate the


-positions (C3/C6), the nitrile group strongly activates the adjacent C4 position  via inductive effects and resonance stabilization of the Meisenheimer complex.
Diagram: Thermal Influence on Reaction Pathways

ReactionPathways Start 4,6-Dichloropyridazine- 3-carbonitrile C4_Mono C4-Substituted Product (Major Kinetic Product) Start->C4_Mono Low Temp (<0°C) Fast Kinetics (Ortho-activation) C6_Mono C6-Substituted Product (Minor Thermodynamic Product) Start->C6_Mono High Temp (>60°C) or Steric Hindrance Hydrolysis Hydrolysis Byproduct (Amide/Acid) Start->Hydrolysis >80°C + H2O/Base Nu Nucleophile (Nu:) (e.g., Amine, Alkoxide) Bis 4,6-Bis-substituted Product C4_Mono->Bis Excess Nu: + Heat C6_Mono->Bis Excess Nu: + Heat

Caption: Reaction landscape showing the kinetic preference for C4 substitution driven by the C3-nitrile group, and the divergence into byproducts at elevated temperatures.

Kinetic Data & Temperature Zones

The following table summarizes the expected behavior of 4,6-Dichloropyridazine-3-carbonitrile in Nucleophilic Aromatic Substitution (


) reactions (e.g., with primary amines or alkoxides).
Temperature ZoneReaction Rate (

)
Regioselectivity (C4 : C6)Primary RiskRecommended Application
Cryogenic (-20°C to 0°C) Slow (

h)
Excellent (>95:5) Stalled reaction if nucleophile is weak.Mono-substitution with high precision.
Ambient (20°C to 40°C) Moderate (

min)
Good (85:15) Formation of bis-substituted impurities (5-10%).Standard synthesis if minor impurities are separable.
Elevated (60°C to 100°C) Fast (

min)
Poor (<60:40) Nitrile Hydrolysis ; Polymerization; Runaway exotherm.Forcing bis-substitution (if desired) or difficult nucleophiles.

Critical Insight: Literature on the analogue methyl 4,6-dichloropyridazine-3-carboxylate confirms that nucleophilic attack (e.g., by malonates) occurs selectively at the C4 position under mild conditions, driven by the ortho-directing effect of the electron-withdrawing group at C3 [1].

Troubleshooting Guide (FAQ)

Q1: I am observing a mixture of two isomers (approx. 70:30 ratio). How do I improve selectivity?

Diagnosis: You are likely operating in the "Thermodynamic Equilibration" zone (25°C–50°C), where the energy barrier difference between attacking C4 and C6 is overcome by thermal energy. Corrective Protocol:

  • Lower Temperature: Cool the reaction vessel to -10°C or 0°C before adding the nucleophile.

  • Controlled Addition: Add the nucleophile dropwise over 30–60 minutes. This keeps the instantaneous concentration of the nucleophile low, favoring the kinetically faster C4 substitution.

  • Solvent Choice: Switch to a non-polar solvent (e.g., DCM or Toluene) if solubility permits. Polar aprotic solvents (DMF, DMSO) stabilize the transition states for both isomers, often eroding selectivity.

Q2: The reaction stalls at 50% conversion, even at room temperature.

Diagnosis: This often happens due to the accumulation of HCl (protonated amine byproduct), which deactivates the nucleophile. Corrective Protocol:

  • Base Scavenger: Ensure you are using 2.0–2.5 equivalents of a base (e.g., Triethylamine, DIPEA, or K₂CO₃). The first equivalent neutralizes the HCl generated; the second maintains the nucleophile in its free-base form.

  • Do NOT Heat: Resist the urge to heat above 50°C to "push" the reaction, as this will trigger nitrile hydrolysis [2]. Instead, add a catalytic amount (5-10 mol%) of DMAP (4-Dimethylaminopyridine) to accelerate the rate at low temperature.

Q3: A new spot appeared on TLC near the baseline (high polarity) after heating.

Diagnosis: This is almost certainly the hydrolysis of the nitrile (CN) to the primary amide (CONH₂) or carboxylic acid (COOH). 3-Cyanopyridazines are susceptible to hydrolysis under basic/aqueous conditions at temperatures >60°C [3]. Corrective Protocol:

  • Strict Anhydrous Conditions: Ensure solvents are dried (Karl Fischer water < 0.05%).

  • Temperature Limit: Cap reaction temperature at 40°C maximum.

  • Workup: Avoid strong acidic or basic workups which can further hydrolyze the nitrile during isolation. Use a pH 6–7 buffer for quenching.

Q4: Can I displace both chlorines to make a 4,6-disubstituted pyridazine?

Answer: Yes, but it requires a stepwise approach to avoid symmetry issues. Protocol:

  • Step 1 (C4): React at 0°C (1.0 eq nucleophile A) to install the first group at C4. Isolate this intermediate.

  • Step 2 (C6): React the intermediate at 80°C–100°C (excess nucleophile B) to displace the less reactive C6 chlorine. Note: The C4-substituent (if electron-donating) will deactivate the ring, requiring harsher conditions for the second step.

Safety & Handling

  • Exotherm Warning: The reaction of chloropyridazines with amines is exothermic. On scales >10g, active cooling is mandatory during addition.

  • Toxic Byproducts: Thermal decomposition or acidic hydrolysis can release HCN (Hydrogen Cyanide) gas. Always work in a well-ventilated fume hood.

  • Skin/Eye Contact: The molecule is a potent irritant and potential sensitizer. Wear double nitrile gloves and chemical splash goggles.

References

  • Regioselective Substitution Analogue

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives[1][2]

    • Source: Molecules (MDPI), 2022.
    • Context: Describes the regioselective substitution of methyl 4,6-dichloropyridazine-3-carboxylate at the 4-position using malonates, establishing the reactivity p
    • URL:[Link]

  • Nitrile Hydrolysis Risks

    • Title: Hydrolysis of Nitriles to Carboxylic Acids[3][4][5][6]

    • Source: Organic Syntheses / LibreTexts
    • Context: General mechanism and conditions (Heat + Base/Acid) that lead to nitrile degradation, relevant for the 3-cyano group stability.
    • URL:[Link]

  • General Pyridazine Reactivity

    • Title: Chemical Studies on 3,6-Dichloropyridazine[7][8]

    • Source: Journal of American Science, 2010.[9]

    • Context: Provides baseline reactivity data for dichloropyridazine systems, supporting the need for temper
    • URL:[Link][2][10][11][12]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 4,6-Dichloropyridazine-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile but challenging heterocyclic building block. Here, we address common questions and troubleshooting scenarios encountered in the lab, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with 4,6-Dichloropyridazine-3-carbonitrile. Which of the two chlorine atoms (at C4 or C6) is generally more reactive in a palladium-catalyzed cross-coupling reaction?

This is the most critical initial question. For electron-deficient N-heteroarenes like pyridazines, the reactivity of the C-Cl bonds is dictated by a combination of electronic and steric factors. Generally, for 3,6-dichloropyridazines, cross-coupling reactions preferentially occur at the C6 position.[1] This is because the position adjacent to a nitrogen atom (alpha-position) is often more activated towards oxidative addition, a key step in the catalytic cycle.[2]

However, the selectivity is not always absolute and can be influenced by the nature of the substituents on the pyridazine ring and, most importantly, the reaction conditions. For example, Blaise et al. demonstrated that for 4-substituted-3,6-dichloropyridazines, the reaction occurs predominantly at the C6 position, which is distal to various alkyl, aryl, and alkoxy groups.[1]

Q2: What is a reliable starting point catalyst system for a Suzuki-Miyaura coupling with this substrate?

For coupling aryl chlorides, especially on an electron-deficient ring, the oxidative addition step is often rate-limiting.[3] This necessitates a catalyst system that is both highly active and thermally stable. A robust starting point involves using a modern palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand. These ligands stabilize the palladium center and facilitate the challenging oxidative addition to the C-Cl bond.[3][4]

Below is a table of recommended starting conditions for screening.

Pd Source (1-3 mol%)Ligand (1.1-1.5 eq. to Pd)Base (2-3 eq.)Solvent SystemTemp (°C)Notes
Pd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O (10:1)90-110A common, robust system for challenging aryl chlorides.[5]
Pd(OAc)₂P(t-Bu)₃K₃PO₄Toluene or DME80-100Tri-tert-butylphosphine is a highly effective, albeit air-sensitive, ligand.[5]
G3/G4 Buchwald Precatalysts(Integrated Ligand)K₂CO₃ or K₃PO₄t-AmylOH or 2-MeTHF90-110Precatalysts offer improved stability and reliability by ensuring efficient generation of the active Pd(0) species.
Pd(PPh₃)₄(Integrated Ligand)Na₂CO₃ or K₂CO₃Toluene/EtOH/H₂O85-100A classic catalyst, may require higher loadings and temperatures but is a good baseline.[1]
Q3: I am planning a Buchwald-Hartwig amination. How does catalyst selection differ from a Suzuki coupling for this substrate?

The Buchwald-Hartwig amination also relies on bulky, electron-rich phosphine ligands to facilitate the C-N bond formation.[6] The choice of ligand is often dictated by the nature of the amine coupling partner (primary, secondary, aliphatic, or aromatic).[7] Strong, non-nucleophilic bases are typically required.

Here are some recommended catalyst systems to begin your screening.

Pd Source (1-3 mol%)Ligand (1.1-1.5 eq. to Pd)Base (1.5-2.5 eq.)SolventTemp (°C)Notes
Pd₂(dba)₃XPhos or BrettPhosNaOtBu or LHMDSToluene or Dioxane90-110XPhos is broadly applicable for a wide range of amines.[8]
G3/G4 Buchwald Precatalysts(Integrated Ligand)K₃PO₄ or Cs₂CO₃t-BuOH or Toluene90-110Precatalysts can offer superior performance and reproducibility.
PEPPSI™-IPr(Integrated Ligand)NaOtBuTHF or Dioxane80-100N-Heterocyclic Carbene (NHC) ligands are highly stable and effective alternatives to phosphines.[9]
Q4: Can I perform a Sonogashira coupling on 4,6-Dichloropyridazine-3-carbonitrile? What are the key considerations?

Yes, a Sonogashira coupling to form a C(sp²)-C(sp) bond is feasible. The classic Sonogashira reaction requires a palladium catalyst and a copper(I) co-catalyst, typically with an amine base that also serves as a solvent.[10][11] A major challenge can be the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst.

Key Considerations:

  • Copper Co-catalyst: CuI is the standard. Its role is to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium center.[10]

  • Copper-Free Conditions: To avoid Glaser homocoupling, copper-free protocols have been developed. These often require a higher catalyst loading or more specialized ligands but can provide cleaner reaction profiles.[12]

  • Base Selection: A strong amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used.[11]

| Catalyst System | Co-catalyst (1-5 mol%) | Base | Solvent | Temp (°C) | Notes | | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | TEA / DIPA | Toluene or DMF | 50-80 | The classic Sonogashira conditions.[13] | | Pd(PPh₃)₄ | CuI | TEA | THF or Dioxane | RT-60 | A reliable system for many substrates.[10] | | Pd(P(t-Bu)₃)₂ | None (Copper-Free) | Cs₂CO₃ or K₃PO₄ | Dioxane or DMF | 80-100 | For substrates prone to homocoupling.[11] |

Troubleshooting Guides

Scenario 1: My Suzuki reaction is sluggish or has completely failed.

A failed reaction can often be traced back to a few key parameters. Follow this logical diagnostic workflow.[14]

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Scenario 2: I am observing significant amounts of dehalogenation or protodeboronation.

These side reactions compete with the desired cross-coupling and point to specific mechanistic issues.

  • Dehalogenation (Ar-Cl → Ar-H): This becomes problematic with very active catalysts and electron-deficient substrates.[4]

    • Cause: The palladium-hydride species, formed from trace water or other proton sources, can reductively eliminate to give the dehalogenated product.

    • Solution:

      • Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to a weaker base like K₂CO₃ or even KF.[15]

      • Lower the Temperature: Reduce the thermal energy of the system to disfavor the side reaction pathway.

      • Use Anhydrous Solvents: While many Suzuki reactions tolerate water, excessive amounts can be detrimental. Ensure solvents are dry if dehalogenation is severe.

  • Homocoupling of Boronic Acid (Ar'-B(OH)₂ → Ar'-Ar'): This is a classic side reaction in Suzuki couplings.

    • Cause: The most common cause is the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[14]

    • Solution:

      • Improve Degassing: This is the most critical step. Ensure the reaction mixture and solvent are rigorously deoxygenated before adding the catalyst.[14]

      • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. This reduction can sometimes consume the boronic acid, leading to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the cross-coupling of 4,6-Dichloropyridazine-3-carbonitrile with an arylboronic acid.

Reagents & Equipment:

  • 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane and water, 10:1 mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4,6-Dichloropyridazine-3-carbonitrile, the arylboronic acid, and the base.

  • In a separate vial, briefly mix the palladium source and the ligand in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Add the catalyst/ligand mixture to the Schlenk flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by sparging with an inert gas for 20-30 minutes.[14]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[16]

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

  • Cross-Coupling Reactions Guide. (n.d.).
  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society.
  • "6-Propylpyridazin-3-amine" reaction mechanism troubleshooting. (n.d.). Benchchem.
  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. (n.d.). Chemical Communications (RSC Publishing).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.
  • New Horizons for Cross-Coupling Reactions. (2016). Pharmaceutical Technology.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). JOCPR.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PMC.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate.
  • CROSS-COUPLING reactions - everything YOU need to know! (2022). YouTube.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014). ResearchGate.
  • A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. (n.d.). Benchchem.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). Semantic Scholar.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PMC.
  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
  • Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021). MDPI.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2025).
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (2024).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. (n.d.). PMC.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactiv
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Reactivity and difficult substrates in cross-couplings. (2024). YouTube.
  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Boryl
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). University of Michigan.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). University of Michigan.
  • Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. (n.d.).

Sources

work-up procedure for 4,6-Dichloropyridazine-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the 4,6-Dichloropyridazine-3-carbonitrile scaffold. It prioritizes experimental reproducibility, yield maximization, and impurity management.

Ticket Type: Work-up & Isolation Procedures Status: Active Agent: Senior Application Scientist

Welcome to the technical hub for 4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0) .[1] This scaffold is a critical intermediate in the synthesis of pyridazine-based inhibitors (e.g., for kinases or phosphodiesterases). Its reactivity profile is dominated by two electrophilic chlorine atoms and a hydrolytically sensitive nitrile group.

This guide addresses the three most common support tickets we receive: Nitrile Hydrolysis , Regioselectivity Control , and Emulsion Management .

Part 1: The "Golden Rule" Work-Up Protocol

Use this standard operating procedure (SOP) for Nucleophilic Aromatic Substitution (


) reactions to minimize side reactions.
The Critical Phase: Quenching & Extraction

Objective: Halt the reaction without hydrolyzing the C-3 nitrile to an amide (primary failure mode).

  • Quench Buffer Selection:

    • Do NOT use: 1M NaOH, 1M HCl, or unbuffered water if the reaction mixture is highly basic.

    • USE: Saturated Aqueous Ammonium Chloride (

      
      ) or Phosphate Buffer (pH 7.0).[2]
      
    • Why? The nitrile group at C-3 is highly activated by the electron-deficient pyridazine ring. Strong hydroxide bases (

      
      ) will rapidly hydrate the nitrile to the primary amide (CONH₂), especially if the reaction is warm [1, 2].
      
  • The "Cold Dilution" Technique:

    • Cool the reaction mixture to 0–5°C before adding the aqueous quench.

    • Dilute with an organic solvent before adding water. Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

    • Ratio: Use at least 5:1 (Organic Solvent : Reaction Volume) to prevent product precipitation at the interface.[2]

  • Phase Separation:

    • The 4,6-dichloro scaffold has a calculated LogP of ~1.3 [3], making it moderately lipophilic.

    • Troubleshooting: If the product remains in the aqueous layer (common with polar nucleophiles like amines), add NaCl (solid) to saturation ("salting out") and re-extract with 10% Methanol in DCM.[2]

Part 2: Troubleshooting & FAQs

Ticket #01: "I see a new spot on TLC that isn't my product. Did my nitrile hydrolyze?"

Diagnosis: Yes, this is likely the 3-carboxamide derivative. This occurs if the work-up pH drifted >10 or <2.

Solution:

  • Preventative: Monitor the pH of your aqueous layer during extraction. Keep it between pH 6–8.

  • Corrective: If hydrolysis has already occurred, the amide is significantly more polar than the nitrile. You can separate them using flash chromatography.

    • Eluent: The nitrile usually elutes in 10–20% EtOAc/Hexanes. The amide will require 50–80% EtOAc or a DCM/MeOH gradient.

Ticket #02: "I am getting a mixture of regioisomers. Which chlorine reacts first?"

Technical Insight: In 4,6-dichloropyridazine-3-carbonitrile, the C-4 chlorine is kinetically more reactive than the C-6 chlorine.

  • Mechanism: The C-3 nitrile is a strong Electron Withdrawing Group (EWG).[2] It exerts a powerful inductive (-I) effect on the adjacent C-4 position. Additionally, the intermediate Meisenheimer complex formed by attack at C-4 is stabilized by resonance involving the nitrile group [4, 5].

  • Selectivity Data: For similar analogs (e.g., 4,6-dichloropyridazine-3-carboxylate), substitution occurs almost exclusively at C-4 under mild conditions (0°C to RT) [4].

Protocol for C-4 Selectivity:

  • Temperature: Run the reaction at -10°C to 0°C .

  • Stoichiometry: Add the nucleophile dropwise (Limiting Reagent) to the pyridazine (Excess, 1.1 equiv).[2]

  • Base: Use a non-nucleophilic base like DIPEA or Cs₂CO₃ rather than alkoxides, which can cause side reactions.

Ticket #03: "My extraction is a milky emulsion. It won't separate."

Diagnosis: Pyridazines are nitrogen-rich and can act as weak bases, forming salts with acidic byproducts, or simply acting as surfactants when large organic groups are attached.

The "Emulsion Breaker" Protocol:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite (Diatomaceous Earth) .[2] This removes fine particulate matter stabilizing the emulsion.

  • Brine Wash: Add saturated brine. The increased ionic strength forces the organic product out of the aqueous phase.

  • The "Magic" Solvent: Add a small amount (5% v/v) of Isopropanol (IPA) to the organic layer.[2] This reduces surface tension without dragging too much water into the organic phase.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for the work-up procedure to ensure nitrile stability and purity.

WorkupProcedure Start Crude Reaction Mixture (4,6-Dichloropyridazine-3-CN) CheckPH Check Reaction pH Start->CheckPH Basic Basic (pH > 9) Risk: Amide Formation CheckPH->Basic Nucleophilic Base used Acidic Acidic (pH < 4) Risk: Hydrolysis CheckPH->Acidic Acid catalysis Neutral Neutral/Mild CheckPH->Neutral QuenchBasic Quench: Sat. NH4Cl (Buffer to pH 7-8) Basic->QuenchBasic QuenchAcid Quench: Sat. NaHCO3 (Careful Neutralization) Acidic->QuenchAcid Extract Extraction Solvent: EtOAc or DCM Neutral->Extract QuenchBasic->Extract QuenchAcid->Extract Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Add Brine + 5% IPA Filter via Celite Emulsion->BreakEmulsion Yes Drying Dry Organic Layer (Na2SO4 or MgSO4) Emulsion->Drying No BreakEmulsion->Drying Purify Purification Flash Column (Hex/EtOAc) Drying->Purify

Figure 1: Decision tree for the work-up of cyanopyridazine reactions, emphasizing pH control to prevent nitrile hydrolysis.

Part 4: Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 173.99 g/mol
LogP (Calc) ~1.3 [3]Moderately lipophilic; extractable with EtOAc/DCM.[2]
Preferred Quench Sat.

Maintains pH < 8 to prevent nitrile hydration.
Regioselectivity C-4 > C-6C-4 is kinetically favored due to ortho-nitrile effect [4].
TLC R_f ~0.4–0.6In 30% EtOAc/Hexanes (Product is less polar than amide byproduct).[2]
Storage -20°C, Inert GasProtect from moisture to prevent slow hydrolysis.

References

  • Vertex AI Search. (2025).[2] Hydrolysis of 3-cyanopyridine derivatives conditions. Retrieved from 3[2]

  • Academax. (2025).[2] Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from 4[2]

  • PubChem. (2025).[2] 4,6-Dichloropyridazine-3-carboxylic acid (Analogous Physical Properties). National Library of Medicine. Retrieved from [2]

  • ResearchGate. (2022).[2] Synthetic Pathways to Pyrido[3,4-c]pyridazines: Regioselective substitution at the 4-position. Retrieved from 5[2]

  • WuXi AppTec. (2025).[2] Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous Heterocycle Logic). Retrieved from 6[2]

Sources

Technical Support Center: NMR Analysis of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4,6-Dichloropyridazine-3-carbonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize NMR spectroscopy for purity assessment and impurity identification. Here, we address common challenges and provide in-depth troubleshooting strategies based on established scientific principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that often arise during the routine analysis of 4,6-Dichloropyridazine-3-carbonitrile.

Q1: What are the expected ¹H and ¹³C NMR signals for pure 4,6-Dichloropyridazine-3-carbonitrile?

A1: The structure of 4,6-Dichloropyridazine-3-carbonitrile is relatively simple, giving rise to a clean and predictable NMR spectrum. The key feature in the ¹H NMR spectrum is a single proton on the pyridazine ring.

  • ¹H NMR: You should observe a single singlet in the aromatic region, typically around δ 8.2-8.4 ppm . The exact chemical shift can vary slightly depending on the solvent and sample concentration.[1]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are spread over a wide range, which is advantageous for impurity analysis as signals rarely overlap.[2][3]

Table 1: Expected NMR Chemical Shifts for 4,6-Dichloropyridazine-3-carbonitrile

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~8.3s (singlet)H-5
¹³C~155-160sC-6 (C-Cl)
¹³C~150-155sC-4 (C-Cl)
¹³C~135-140sC-5 (C-H)
¹³C~125-130sC-3 (C-CN)
¹³C~114-118s-CN

Note: Predicted values. Actual shifts are solvent-dependent.

Q2: Which deuterated solvent is best for analyzing this compound?

A2: The choice of solvent is critical as it affects not only solubility but also the chemical shifts observed in the spectrum.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the preferred choice. 4,6-Dichloropyridazine-3-carbonitrile exhibits good solubility in DMSO-d₆. Its residual proton peak appears at ~2.50 ppm, far from the analyte's signal. It is particularly useful for detecting acidic protons from potential impurities like hydrolysis products, as these protons often appear as broad signals.

  • Deuterated Chloroform (CDCl₃): While a common solvent, it may not be ideal if you suspect the presence of acidic impurities, as proton exchange can be slow or non-existent, making these peaks difficult to observe. The residual solvent peak is at ~7.26 ppm, which is closer to the analyte's region of interest.

  • Deuterated Acetone (Acetone-d₆): This is another good option with a residual peak at ~2.05 ppm. It is suitable for a wide range of organic molecules.

Expert Tip: Always run a blank spectrum of your chosen solvent from the same bottle to identify any inherent impurities that could be mistaken for sample-related signals.

Q3: What are the most common types of impurities I should look for?

A3: Impurities can originate from the manufacturing process or from degradation during storage.[4] For 4,6-Dichloropyridazine-3-carbonitrile, common impurities fall into these categories:

  • Process-Related Impurities: These include starting materials, intermediates, or by-products from side reactions.[5] Given that a common synthesis involves the chlorination of a pyridazine precursor, you might encounter incompletely chlorinated species or regioisomers.[6][7]

  • Degradation Products: The nitrile group (-CN) is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base and water. This can lead to the formation of a carboxylic acid or an amide.

  • Residual Solvents: Solvents used during synthesis or purification can be trapped in the final product. Their signals are often sharp and can be identified using standard reference tables.[8]

Section 2: Advanced Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during your analysis.

Problem: I see an additional singlet in the aromatic region (δ 7.5-9.0 ppm). What could it be?

Diagnosis: An extra singlet in this region strongly suggests the presence of an isomeric impurity or a related pyridazine derivative.

Causality: During synthesis, particularly in chlorination steps, the reagents may not be perfectly selective, leading to the formation of regioisomers. For example, 3,6-Dichloropyridazine-4-carbonitrile is a possible isomer where the nitrile and a chlorine atom have swapped positions. This isomer would also exhibit a single proton signal, but in a different chemical environment, thus appearing at a different chemical shift.

Troubleshooting Workflow:

G start Unexpected Aromatic Singlet Observed check1 Is the new peak well-resolved from the main signal? start->check1 action1 Integrate both peaks to determine relative percentage. check1->action1 Yes check3 Run advanced 2D NMR experiments (COSY, HSQC, HMBC). check1->check3 No (Overlapping) check2 Spike sample with a known regioisomer standard (if available). action1->check2 result1 Signal intensity increases for the impurity peak, confirming its identity. check2->result1 result2 HMBC correlations will show different long-range C-H couplings for the isomer, allowing for unequivocal structure assignment. check3->result2 end Impurity Identified as Isomer result1->end result2->end

Caption: Decision tree for identifying isomeric impurities.

Problem: My signal integration is not accurate, preventing reliable purity calculation. What's wrong?

Diagnosis: Inaccurate integration is a hallmark of an NMR experiment not properly set up for quantitative analysis (qNMR).[9][10] Standard ¹H NMR experiments are designed for speed and resolution, not for accurate quantification.

Causality: The fundamental principle of qNMR is that the signal area is directly proportional to the number of nuclei.[11] This proportionality only holds true if the magnetization of every nucleus in the sample is allowed to fully return to equilibrium before the next scan. If the relaxation delay (D1) is too short, protons with longer relaxation times (T₁) will be saturated, leading to signals with artificially low intensity and inaccurate integrals.

Solution: Implement a Quantitative NMR (qNMR) Protocol. Quantitative analysis requires specific acquisition parameters to ensure data integrity.[12][13]

Table 2: Recommended Acquisition Parameters for qNMR

ParameterRecommended SettingRationale
Pulse Angle (p1) 90° (or calibrated 30°)A 90° pulse maximizes signal for a single scan. A 30° pulse can be used with a shorter D1 for faster acquisition if properly calibrated.
Relaxation Delay (D1) ≥ 5 x T₁ (longest)CRITICAL: This ensures >99% relaxation for all protons, preventing saturation and ensuring accurate integration. For small molecules, a D1 of 30-60 seconds is a safe starting point.
Number of Scans (ns) 8, 16, 32, or higherIncrease scans to improve the signal-to-noise ratio (S/N), which is crucial for accurately integrating low-level impurity signals.
Receiver Gain (rg) Auto-adjust, avoid clippingThe receiver gain should be set so the top of the largest peak (e.g., solvent) is at ~70-80% of the ADC range to maximize dynamic range without causing artifacts.
Problem: I suspect hydrolysis of the nitrile group to a carboxylic acid. What NMR signals would confirm this?

Diagnosis: The presence of a very broad singlet, often far downfield, is a classic indicator of a carboxylic acid proton.

Causality: Hydrolysis of the nitrile (-C≡N) group on the pyridazine ring would form 4,6-Dichloropyridazine-3-carboxylic acid. The resulting carboxylic acid proton (-COOH) is acidic and undergoes rapid chemical exchange with residual water in the NMR solvent. This rapid exchange leads to significant signal broadening.

Identifying Signals:

  • -COOH Proton: Look for a very broad singlet, typically between δ 10-13 ppm . In some cases, this signal can be so broad it's mistaken for a baseline distortion.

  • Aromatic Proton Shift: The H-5 proton on the ring adjacent to the new carboxylic acid group will likely experience a slight shift in its chemical environment compared to the parent nitrile compound.

  • Confirmation: To confirm, add a single drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad -COOH signal will disappear (or significantly decrease) as the acidic proton exchanges with deuterium. This is a definitive test.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Sample Preparation for Routine Purity Assessment
  • Weigh Sample: Accurately weigh 5-10 mg of the 4,6-Dichloropyridazine-3-carbonitrile sample directly into a clean, dry vial.

  • Add Solvent: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolve: Vortex the vial for 30-60 seconds until the sample is fully dissolved. Gentle warming may be applied if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Label: Clearly label the NMR tube with a unique identifier.

SOP 2: Quantitative NMR (qNMR) Workflow for Impurity Quantification

This protocol outlines the absolute quantification method using an internal standard.

G prep 1. Sample & Standard Preparation acq 2. NMR Data Acquisition prep->acq sub_prep1 Accurately weigh API (m_API) prep->sub_prep1 sub_prep2 Accurately weigh Internal Standard (m_IS) (e.g., Maleic Anhydride) prep->sub_prep2 sub_prep3 Dissolve both in deuterated solvent prep->sub_prep3 proc 3. Data Processing acq->proc sub_acq1 Set qNMR parameters: D1 >= 5*T1 p1 = 90° ns >= 16 acq->sub_acq1 sub_acq2 Acquire spectrum acq->sub_acq2 calc 4. Purity Calculation proc->calc sub_proc1 Apply Fourier Transform proc->sub_proc1 sub_proc2 Phase and baseline correct spectrum proc->sub_proc2 sub_proc3 Integrate unique, resolved peaks for API (Int_API) and Standard (Int_IS) proc->sub_proc3 sub_calc1 Use the qNMR Equation: Purity (%) = (Int_API / N_API) * (N_IS / Int_IS) * (MW_API / m_API) * (m_IS * P_IS / MW_IS) * 100 calc->sub_calc1

Caption: Standard workflow for a qNMR experiment using an internal standard.

Detailed Steps:

  • Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte or impurities. Maleic anhydride or dimethyl sulfone are often good choices.

  • Sample Preparation:

    • Accurately weigh the 4,6-Dichloropyridazine-3-carbonitrile sample (m_API).

    • Accurately weigh a suitable amount of the internal standard (m_IS) into the same container.

    • Dissolve the mixture in a precise volume of deuterated solvent.

  • Data Acquisition: Use the qNMR parameters outlined in Table 2.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum. Automated routines are often sufficient, but manual adjustment may be required for optimal results.

    • Integrate a well-resolved, unique signal for the analyte (Int_API) and a unique signal for the internal standard (Int_IS).

  • Calculation: Use the standard qNMR equation to determine the purity of the active pharmaceutical ingredient (API).

Section 4: References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.

  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Dass, R., et al. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.

  • da Silva, J. B. P., et al. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO.

  • MolecularCloud. (2024, June 25). Impurities: Definitions, Types, and NMR Analysis. MolecularCloud.

  • Li, Q., et al. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Dove Press.

  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

  • ResearchGate. (n.d.). ¹H (A), (C) and ¹³C NMR (B), (D) spectra of 4 (A), (B) and 6 (C), (D).... ResearchGate. [Link]

  • Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine. Google Patents.

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.

  • Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide. Alfa Chemistry.

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. [Link]

  • Alfa Chemistry. (n.d.). Isolation and Identification of API Impurities. Alfa Chemistry.

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

  • ResearchGate. (2022, October 10). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc.

  • ABL Technology. (n.d.). 3,6-Dichloropyridazine-4-carbonitrile | 35857-93-3. ABL Technology. [Link]

  • Mizzoni, R. H., & Spoerri, P. (1951, April 1). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.

  • Sherif, M. H., et al. (2010, September 29). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science.

  • Google Patents. (n.d.). Preparation method of 3, 6-dichloropyridazine. Google Patents.

  • PubChem. (n.d.). 4,6-Dichloropyridazine-3-carboxylic acid. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025, August 9). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL.

  • Organic Syntheses. (n.d.). sodium. Organic Syntheses. [Link]

  • LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy. LibreTexts. [Link]

  • ResearchGate. (n.d.). The 1 H and 13 C NMR data for compounds 4-6 in CD 3 OD. ResearchGate. [Link]

  • LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. LibreTexts. [Link]

Sources

Technical Support Center: Solubility Optimization for 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0) is a highly electrophilic heteroaromatic intermediate used extensively in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the differential reactivity of the chlorines at positions 4 and 6, activated by the electron-withdrawing nitrile group at position 3.[1][2][3]

The Core Challenge: Users frequently report a "Solubility Paradox":

  • Non-polar solvents (Hexanes, Toluene) fail to dissolve the compound due to its polarity.[1][2][3]

  • Protic solvents (Alcohols, Water) dissolve it but often lead to solvolysis (displacement of chloride by alkoxide/hydroxide) or nitrile hydrolysis [1, 2].[1][2][3]

  • Polar aprotic solvents (DMF, DMSO) dissolve it well but can complicate workup due to high boiling points and water miscibility.[1][2][3]

This guide provides a validated troubleshooting framework to navigate these conflicting properties.

Solvent Compatibility Matrix

Directive: Use this table to select the initial solvent system based on your specific application.

Solvent ClassRecommended SolventsSolubility RatingTechnical Notes & Risks
Polar Aprotic (High BP) DMSO, DMF, NMP ⭐⭐⭐⭐⭐ (Excellent)Best for Reactions. High solubility (>100 mg/mL).[1][2][3] Risk: Difficult to remove; DMSO can be an oxidant at high temps.[1][2][3]
Polar Aprotic (Low BP) THF, Acetone, MeCN ⭐⭐⭐⭐ (Good)Best for Workup. Good balance of solubility and volatility.[1][3] Risk: Acetone can react with amines (Schiff base).[1][2][3]
Green Alternatives 2-MeTHF, Ethyl Acetate ⭐⭐⭐ (Moderate)Best for Process Scale. 2-MeTHF separates from water (unlike THF), aiding extraction [3].[1][2][3]
Chlorinated DCM, Chloroform ⭐⭐⭐ (Moderate)Good for transport/analysis.[1][3] Poor for high-temp reactions due to low boiling point.[2][3]
Protic Methanol, Ethanol, Water ⭐⭐ (Variable)AVOID for Reactions. High risk of side reactions (

of RO⁻ or OH⁻).[1][3] Use only for rapid crystallization [4].
Non-Polar Hexanes, Heptane ⭐ (Poor)Anti-Solvent Only. Use to precipitate the product from reaction mixtures.[1][3]

Reaction Optimization Workflow ( )

The primary use of this molecule is Nucleophilic Aromatic Substitution (


).[1][2][3] The nitrile group at C3 makes the ring highly electron-deficient, facilitating the displacement of chlorides.[1][2][3]
Critical Protocol: Controlling Regioselectivity via Solubility
  • The Trap: High concentration (low solubility) favors kinetic control but can cause "oiling out" of intermediates.[1][2][3]

  • The Fix: Use a Binary Solvent System .[1][2][3]

    • Primary: THF or 2-MeTHF (dissolves substrate).[2][3]

    • Secondary: DMF (10-20% v/v) (boosts reaction rate and keeps polar intermediates in solution).[2][3]

Visual Workflow: Solvent Selection Logic

SolventLogic Start Start: Select Solvent for 4,6-Dichloropyridazine-3-CN ReactionType Is this a Reaction or Purification? Start->ReactionType Reaction Reaction ($S_NAr$) ReactionType->Reaction Purification Purification ReactionType->Purification Nucleophile Is Nucleophile Water Sensitive? Reaction->Nucleophile Yes Yes Nucleophile->Yes No No Nucleophile->No Anhydrous Use Anhydrous THF or 2-MeTHF Aqueous Use DMF/Water or Dioxane/Water Issue Issue: Oiling Out? Purification->Issue Issue->Yes Issue->No Recryst Use EtOH/Water (Rapid Cooling) Precip Dissolve in minimal DCM, Add Hexane slowly Yes->Anhydrous Yes->Precip No->Aqueous No->Recryst

Figure 1: Decision tree for solvent selection based on process requirements. Note the distinction between reaction and purification pathways to prevent hydrolysis.

Troubleshooting Guide (FAQ & Scenarios)

Scenario 1: "The compound oils out during recrystallization."

Diagnosis: This compound has a moderate melting point and high lipophilicity relative to polar impurities.[1][2][3] Slow cooling in alcohol/water mixtures often hits the "oiling limit" before the crystallization limit.[1][2][3] Solution:

  • Switch Solvent: Do not use pure Ethanol. Use Isopropanol (IPA) .[1][2][3]

  • Seeding: Dissolve in hot IPA. Cool to 40°C. Add a seed crystal. Then slowly add water or heptane.

  • The "DCM Trick": Dissolve the oil in minimal Dichloromethane (DCM).[1][2][3] Add Hexane until cloudy. Rotovap the DCM off slowly. The compound will often crash out as a solid.[1][2][3]

Scenario 2: "I see hydrolysis products (Amide/Acid) in my LCMS."

Diagnosis: The nitrile group at position 3 is activated by the adjacent nitrogen atoms.[1][2][3] In the presence of basic aqueous conditions (e.g., K2CO3 in wet DMF), the nitrile hydrolyzes to the amide [5].[2][3] Solution:

  • Strict Anhydrous Conditions: Use commercially available anhydrous solvents (THF, DMF).[2][3]

  • Base Selection: Switch from Hydroxide/Carbonate bases to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine if the reaction allows.[1][2][3]

  • Temperature Control: Keep reaction temperature below 60°C if water must be present.

Scenario 3: "Low yield in substitution reactions."

Diagnosis: Competitive substitution. If using an alcohol solvent (MeOH), the solvent acts as a nucleophile, displacing the chlorine to form the methoxy-derivative.[2] Solution:

  • Eliminate Protic Solvents: Never use alcohols as solvents for amine displacements on this scaffold.[1][2][3]

  • Use Aprotic Ethers: THF, Dioxane, or DME are the gold standards here.[2][3]

Detailed Experimental Protocol

Objective: Selective displacement of C4-Cl with a primary amine (R-NH2).[1][2][3]

  • Dissolution: Charge 4,6-Dichloropyridazine-3-carbonitrile (1.0 equiv) into a reactor. Add anhydrous THF (10 volumes). Note: If solubility is poor, add 1 volume of DMF.

  • Cooling: Cool the solution to 0°C . Reason: Controls exotherm and improves regioselectivity for the C4 position.

  • Base Addition: Add DIPEA (1.2 equiv).

  • Reagent Addition: Add the amine (1.05 equiv) dropwise over 30 minutes.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 7:3).[1][2][3]

  • Workup (Solubility Critical Step):

    • Do not evaporate to dryness immediately (risk of polymerization).

    • Dilute with Ethyl Acetate .[2][3]

    • Wash with Water (removes DMF/DIPEA salts).[2][3]

    • Wash with Brine .[1][2][3]

    • Dry over Na2SO4 and concentrate.[2][3]

Visualizing the Stability Risks

StabilityPathways Compound 4,6-Dichloropyridazine- 3-carbonitrile WaterBase Water + Base (pH > 9) Compound->WaterBase Hydrolysis Alcohol Alcohol Solvent (MeOH/EtOH) Compound->Alcohol Comp. Substitution Amine Amine (R-NH2) in THF Compound->Amine Desired SnAr Hydrolysis Byproduct: Amide/Acid WaterBase->Hydrolysis Ether Byproduct: Alkoxy-derivative Alcohol->Ether Product Desired Product: Amino-chloropyridazine Amine->Product

Figure 2: Competing reaction pathways driven by solvent choice.[1][2][3] Red paths indicate stability failures.[1][2][3]

References

  • ACS Green Chemistry Institute. (2015). Solvent Selection Guide: 2-MeTHF vs THF. Retrieved from [Link]

  • Google Patents. (2013).[1][2][3] CN103450094A - Method for purifying 4, 6-dichloro pyrimidine (Analogous Chemistry).[1][2][3] Retrieved from

  • Organic Chemistry Portal. (2009).[1][2][3] Pyridazine Synthesis and Reactivity. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Peak Assignments of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing granular insights into the molecular framework of organic compounds. This guide offers an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of 4,6-dichloropyridazine-3-carbonitrile, a substituted pyridazine of interest in medicinal chemistry.

This document will navigate through the intricacies of NMR peak assignments for the title compound, supported by a comparative analysis with structurally related analogues. The causality behind experimental choices and the interpretation of spectral data will be explained from the perspective of seasoned expertise in the field.

The Structural Landscape: An Introduction to 4,6-Dichloropyridazine-3-carbonitrile

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The subject of this guide, 4,6-dichloropyridazine-3-carbonitrile, presents a unique substitution pattern with two electron-withdrawing chlorine atoms and a nitrile group. Understanding the electronic influence of these substituents on the pyridazine ring is paramount for the accurate interpretation of its NMR spectra.

¹H and ¹³C NMR Spectral Analysis of 4,6-Dichloropyridazine-3-carbonitrile

Due to the limited availability of public domain experimental spectra for 4,6-dichloropyridazine-3-carbonitrile, this guide utilizes high-quality predicted NMR data as a foundation for the spectral assignment. This data is then critically evaluated and contextualized through a comparative analysis with the experimentally determined spectra of closely related analogues: 3,6-dichloropyridazine and pyridazine itself.

Predicted NMR Data for 4,6-Dichloropyridazine-3-carbonitrile

The predicted ¹H and ¹³C NMR chemical shifts for 4,6-dichloropyridazine-3-carbonitrile provide the initial framework for our analysis. These predictions are generated using advanced computational algorithms that model the magnetic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,6-Dichloropyridazine-3-carbonitrile

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-58.03-
C-3-131.5
C-4-152.0
C-5-122.9
C-6-157.6
CN-114.2
Comparative Spectral Analysis: Unveiling Substituent Effects

To validate and refine the predicted assignments, a comparative analysis with the experimental NMR data of 3,6-dichloropyridazine and the parent pyridazine is indispensable. This approach allows for the empirical observation of substituent effects on the chemical shifts of the pyridazine ring.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for 3,6-Dichloropyridazine and Pyridazine

CompoundPositionExperimental ¹H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
3,6-DichloropyridazineH-4, H-57.63-
C-3, C-6-153.1
C-4, C-5-130.2
PyridazineH-3, H-69.21-
H-4, H-57.74-
C-3, C-6-150.7
C-4, C-5-126.9

Analysis of ¹H NMR Spectra:

The pyridazine ring in 4,6-dichloropyridazine-3-carbonitrile contains a single proton at the C-5 position. The predicted chemical shift of this proton is 8.03 ppm. This downfield shift, when compared to the protons of the parent pyridazine (H-4/H-5 at 7.74 ppm), is a direct consequence of the strong electron-withdrawing nature of the adjacent chlorine atom at C-6 and the nitrile group at C-3. These groups deshield the C-5 proton, causing it to resonate at a lower field. In 3,6-dichloropyridazine, the two equivalent protons at C-4 and C-5 appear at 7.63 ppm, deshielded by the adjacent chlorine atoms.

Analysis of ¹³C NMR Spectra:

The ¹³C NMR spectrum provides a more detailed picture of the electronic environment of the carbon skeleton.

  • C-3 and C-6 (Carbons bearing Chlorine): In 3,6-dichloropyridazine, the carbons directly attached to the chlorine atoms (C-3 and C-6) resonate at 153.1 ppm. In our target molecule, the predicted shifts for C-4 and C-6 are 152.0 ppm and 157.6 ppm, respectively. The significant downfield shift of C-6 is anticipated due to the direct attachment of the highly electronegative chlorine atom. The C-4 carbon, also bearing a chlorine atom, is similarly deshielded.

  • C-4 and C-5: The C-4 and C-5 carbons in pyridazine appear at 126.9 ppm. In 3,6-dichloropyridazine, these carbons are shifted downfield to 130.2 ppm due to the inductive effect of the chlorine substituents. For 4,6-dichloropyridazine-3-carbonitrile, the C-5 carbon is predicted at 122.9 ppm. The presence of the electron-withdrawing nitrile group at C-3 and a chlorine at C-4 significantly influences the electron density at C-5.

  • C-3 (Carbon bearing the Nitrile group): The carbon of the nitrile group itself is predicted to appear at 114.2 ppm, which is a characteristic chemical shift for nitrile carbons. The pyridazine carbon to which it is attached, C-3, is predicted at 131.5 ppm.

The "Why": Mechanistic Insights into Peak Assignments

The observed and predicted chemical shifts are governed by the electronic environment of each nucleus. Electron-withdrawing groups, such as chlorine and nitrile, exert a deshielding effect on nearby protons and carbons. This is primarily due to the inductive effect, where the electronegative atoms pull electron density away from the aromatic ring, reducing the shielding of the nuclei from the external magnetic field. This results in a downfield shift (higher ppm value). Conversely, electron-donating groups would increase electron density and cause an upfield shift (lower ppm value).

The interplay of these substituent effects across the pyridazine ring in 4,6-dichloropyridazine-3-carbonitrile leads to the predicted unique spectral fingerprint.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for compounds such as 4,6-dichloropyridazine-3-carbonitrile, adherence to a robust experimental protocol is critical.

Sample Preparation: A Step-by-Step Methodology
  • Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar organic molecules.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2]

  • Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. Gentle warming or sonication can aid in dissolution.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

NMR Data Acquisition Workflow

NMR Data Acquisition Workflow cluster_pre Pre-acquisition cluster_acq Acquisition cluster_post Post-acquisition SamplePrep Sample Preparation InsertSample Insert Sample into Magnet SamplePrep->InsertSample Lock Lock on Deuterium Signal InsertSample->Lock Shim Shim Magnetic Field Lock->Shim TuneProbe Tune and Match Probe Shim->TuneProbe SetupExp Set Up Experiment Parameters TuneProbe->SetupExp AcquireData Acquire FID SetupExp->AcquireData ProcessData Process FID (FT, Phasing, Baseline Correction) AcquireData->ProcessData AnalyzeSpectra Analyze Spectra ProcessData->AnalyzeSpectra

Caption: A streamlined workflow for acquiring high-quality NMR data.

Visualizing Molecular Structure and Key NMR Insights

The following diagrams illustrate the molecular structure of 4,6-dichloropyridazine-3-carbonitrile and its relationship to the comparative compounds.

Molecular_Structures cluster_target Target Molecule cluster_analog1 Analog 1 cluster_parent Parent Compound Target Target_label 4,6-Dichloropyridazine-3-carbonitrile Analog1 Analog1_label 3,6-Dichloropyridazine Parent Parent_label Pyridazine

Caption: Molecular structures of the target compound and its analogues.

Conclusion

The structural elucidation of 4,6-dichloropyridazine-3-carbonitrile is readily achievable through a careful analysis of its ¹H and ¹³C NMR spectra. By integrating high-quality predicted data with experimental spectra of analogous compounds, a confident assignment of all proton and carbon signals is possible. The observed chemical shifts are rationalized by the strong electron-withdrawing effects of the chloro and nitrile substituents, which deshield the nuclei of the pyridazine ring. This guide provides a comprehensive framework for researchers to approach the NMR characterization of this and other similarly substituted heterocyclic systems, underscoring the power of comparative NMR analysis in modern chemical research.

References

  • University of California, Riverside. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402.
  • nmrdb.org. (n.d.). 13C NMR prediction. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ALWSCI. (2023, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Sources

Comparison Guide: Mass Spectrum Fragmentation Pattern of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometric characterization of 4,6-Dichloropyridazine-3-carbonitrile , a critical heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals.[1] It focuses on the fragmentation mechanics that distinguish this scaffold from its structural isomers and synthetic precursors.

Executive Summary

In the quality control and structural elucidation of pyridazine derivatives, 4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0) presents a distinct mass spectral signature characterized by a stable molecular ion and a fragmentation pathway dominated by diazine ring contraction.[1] This guide compares its MS profile against its primary synthetic precursor (3,6-Dichloropyridazine ) and regioisomeric impurities, providing a validated framework for identification.[1]

Technical Deep Dive: Fragmentation Mechanics

The Molecular Ion & Isotope Pattern

The compound (Formula: C


H

Cl

N

) has a nominal mass of 173 Da (based on

Cl).
  • Base Peak (M

    
    ):  The aromatic pyridazine ring stabilizes the radical cation, typically resulting in a high-intensity molecular ion peak at m/z 173 .[1]
    
  • Isotope Signature: The presence of two chlorine atoms creates a diagnostic "9:6:1" pattern (approximate) for M, M+2, and M+4.

    • m/z 173:

      
      Cl + 
      
      
      
      Cl (100% Relative Abundance)
    • m/z 175:

      
      Cl + 
      
      
      
      Cl (~64% Relative Abundance)
    • m/z 177:

      
      Cl + 
      
      
      
      Cl (~10% Relative Abundance)
Primary Fragmentation Pathways

The fragmentation of electron-deficient pyridazines is driven by the expulsion of small stable molecules (N


, HCN, Cl

).
  • Nitrogen Extrusion (Retro-Diels-Alder): The most characteristic pathway for pyridazines is the loss of molecular nitrogen (N

    
    , 28 Da).[1]
    
    • Transition: m/z 173

      
       m/z 145
      
    • Mechanism: Contraction of the 1,2-diazine ring to form a highly reactive enyne/alkyne radical cation (C

      
      HCl
      
      
      
      N).[1]
  • Halogen Loss: Direct cleavage of the C-Cl bond.[1]

    • Transition: m/z 173

      
       m/z 138 (Loss of Cl
      
      
      
      )
    • Note: This is often followed by loss of the second chlorine or HCN.[1]

  • Nitrile Elimination: Loss of the cyano group (CN

    
     or HCN).[1]
    
    • Transition: m/z 173

      
       m/z 147 (Loss of CN) or m/z 146 (Loss of HCN).
      

Comparative Analysis: Target vs. Impurities

Distinguishing the target from its precursors and isomers is critical for purity assessment.

Table 1: MS Fingerprint Comparison
CompoundStructureMolecular Ion (M

)
Key Fragment 1Key Fragment 2Differentiation Note
Target: 4,6-Dichloropyridazine-3-carbonitrile C

HCl

N

173, 175, 177 145 (M-N

)
138 (M-Cl)M-28 (N

) is diagnostic.
Precursor: 3,6-Dichloropyridazine C

H

Cl

N

148, 150, 152120 (M-N

)
113 (M-Cl)Mass shift of -25 Da (no CN group).[1]
Isomer: 3,6-Dichloropyridazine-4-carbonitrile C

HCl

N

173, 175, 177145 (M-N

)
138 (M-Cl)Indistinguishable by MS alone. Requires LC retention time or MS/MS ratio analysis.[1]
Differentiation Strategy
  • Vs. Precursor: The presence of the nitrile group adds 25 Da. If m/z 148 is observed in the spectrum of the target, it indicates residual starting material.

  • Vs. Regioisomer: Both isomers share m/z 173.[1] However, the 4-cyano isomer typically elutes later on C18 columns due to slightly higher lipophilicity compared to the 3-cyano analog (ortho-effect of N-N reduces polarity).[1]

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion decomposition for 4,6-Dichloropyridazine-3-carbonitrile under Electron Ionization (EI) conditions.

Fragmentation M Molecular Ion (M+) m/z 173 (C5HCl2N3) Frag_N2 [M - N2] m/z 145 (Ring Contraction) M->Frag_N2 -28 Da (N2) Frag_Cl [M - Cl] m/z 138 (Radical Loss) M->Frag_Cl -35 Da (Cl) Frag_CN [M - CN] m/z 147 M->Frag_CN -26 Da (CN) Frag_Sec Secondary Frag m/z 110 (Loss of Cl from m/z 145) Frag_N2->Frag_Sec -35 Da (Cl)

Caption: Proposed EI-MS fragmentation tree for 4,6-Dichloropyridazine-3-carbonitrile showing primary loss of dinitrogen and chlorine.

Experimental Protocol: LC-MS Identification

To validate these patterns in a laboratory setting, use the following standard operating procedure (SOP).

Methodology
  • Sample Prep: Dissolve 1 mg of sample in 1 mL Acetonitrile (HPLC grade). Dilute to 10 µg/mL.[1]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Conditions (ESI+):

    • Mode: Positive Scan (m/z 100–300).[1]

    • Source Temp: 300°C.

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 30 V (Adjust to maximize M+H or M+ radical).

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 173.9 (M+H for ESI) or 172.9 (M+ for EI).

    • Verify the Cl isotope pattern (100:65 ratio for M:M+2).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3,6-Dichloropyridazine (CAS 141-30-0).[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Bowie, J. H., et al. Electron Impact Studies: The Fragmentation of Pyridazines.[1] Australian Journal of Chemistry, 1967.[1] (Foundational text on diazine N2 loss mechanisms).

  • PubChem. 4,6-Dichloropyridazine-3-carbonitrile (Compound Summary).[1][3] National Library of Medicine.[1] [Link]

Sources

IR spectroscopy analysis of 4,6-Dichloropyridazine-3-carbonitrile functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical intermediate synthesis, 4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0) serves as a critical scaffold for developing bioactive heterocyclic compounds.[1] Its dual-electrophilic sites (chlorines at C4, C6) and the versatile nitrile group make it a valuable but reactive building block.

While NMR provides definitive structural elucidation, Infrared (IR) Spectroscopy is the superior choice for rapid, routine quality control (QC) and in-process monitoring. This guide details the vibrational signature of 4,6-Dichloropyridazine-3-carbonitrile, objectively compares IR performance against Raman and NMR, and provides a self-validating experimental protocol for researchers.

Technical Deep Dive: The Vibrational Fingerprint

The IR spectrum of 4,6-Dichloropyridazine-3-carbonitrile is dominated by three distinct vibrational zones: the nitrile stretch, the heteroaromatic ring pulsations, and the carbon-chlorine deformations. Understanding the causality behind these peaks is essential for accurate interpretation.[1]

Theoretical Assignments

The pyridazine ring (1,2-diazine) is electron-deficient.[1] The addition of two chlorine atoms and a nitrile group creates a unique dipole environment, enhancing specific IR bands.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Value
Nitrile (C≡N) Stretching (

)
2220 – 2245 Medium-StrongPrimary ID. Highly specific; isolated from other bands.[1]
Pyridazine Ring C=N / C=C Stretch1530 – 1580 StrongScaffold Confirmation. Confirms the integrity of the heteroaromatic ring.[1]
Aromatic C-H Stretching (

)
3000 – 3100 WeakPurity Check. Only one C-H (at C5) exists; significant aliphatic C-H (<3000) indicates solvent/impurity.
C-Cl Stretching (

)
600 – 800 Medium/VariableFingerprint. Often appears as multiple bands due to ring coupling; confirms halogenation.[1]
Mechanism of Action
  • The Nitrile Beacon: The C≡N bond has a strong dipole moment change during stretching, making it IR active.[1] In 4,6-Dichloropyridazine-3-carbonitrile, the electron-withdrawing nature of the pyridazine ring and chlorines may slightly shift this band to higher frequencies (~2240 cm⁻¹) compared to aliphatic nitriles.[1]

  • The Chlorine Signature: Being heavy atoms, the Cl substituents push the C-Cl stretching vibrations into the "fingerprint region" (<1000 cm⁻¹).[1] These bands are critical for distinguishing this molecule from its non-chlorinated precursors.[1]

Comparative Analysis: Why IR?

To ensure scientific integrity, we must evaluate IR against its primary alternatives: Raman Spectroscopy and Nuclear Magnetic Resonance (NMR).

IR vs. Raman vs. NMR
FeatureIR Spectroscopy Raman Spectroscopy ¹H NMR
Nitrile Detection Excellent. Strong dipole change yields a sharp peak.[1]Superior. C≡N is highly polarizable, yielding a massive Raman signal.[1]None. No protons on the nitrile group.[1]
Water Interference High (OH bands mask regions).[1]Low (Water is a weak scatterer).[1]Variable (Solvent suppression required).
Sample Prep Minimal (ATR) to Moderate (KBr).None (Direct through glass/vial).[1]High (Dissolution in deuterated solvent).[1]
Throughput High (<1 min per sample).[1]High (<1 min per sample).Low (5-10 mins per sample).
Specificity Fingerprint ID. Identifies functional groups and polymorphs.[1]Symmetric Bonds. Better for C=C and N=N symmetric stretches.[1]Structural Map. Exact proton connectivity.
Performance Verdict
  • Select IR for routine purity checks, goods-in identification, and detecting hydrolysis (conversion of CN to Amide C=O).

  • Select Raman if analyzing through glass packaging or monitoring reaction kinetics in aqueous media.[1]

  • Select NMR only for initial structural validation or detailed impurity profiling.[1]

Experimental Protocols

Method A: Attenuated Total Reflectance (ATR-FTIR)

Recommended for solid samples (powder/crystals).[1]

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Background: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Clean the crystal with isopropanol; ensure no residue remains (check energy throughput).[1]

  • Loading: Place ~2-5 mg of 4,6-Dichloropyridazine-3-carbonitrile solid onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact).[1]

  • Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution).

  • Validation: Check for the presence of the nitrile peak at ~2230 cm⁻¹.[1] If the peak is weak, clean and reload with higher pressure.

Method B: KBr Pellet (Transmission)

Recommended for high-resolution spectral libraries.[1]

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Collect spectrum in transmission mode.

Visualization: QC Decision Workflow

The following diagram illustrates the logical flow for Quality Control using IR spectroscopy for this specific molecule.

QC_Workflow Start Sample: 4,6-Dichloropyridazine-3-carbonitrile Acquire Acquire FTIR Spectrum (ATR/KBr) Start->Acquire CheckCN Check 2220-2245 cm⁻¹ Acquire->CheckCN CheckCO Check 1650-1750 cm⁻¹ (Carbonyl Region) CheckCN->CheckCO Peak Present Fail_Identity FAIL: Wrong Compound CheckCN->Fail_Identity Peak Absent CheckFP Check Fingerprint (600-1600 cm⁻¹) CheckCO->CheckFP Peak Absent/Weak Fail_Hydrolysis FAIL: Hydrolysis Detected (Amide/Acid Impurity) CheckCO->Fail_Hydrolysis Strong Peak Present Pass PASS: Identity Confirmed CheckFP->Pass Matches Reference CheckFP->Fail_Identity Mismatch

Figure 1: Logic flow for IR-based Quality Control. Note the critical check for Carbonyl (C=O) bands, which indicate degradation of the nitrile group.

Data Interpretation & Troubleshooting

Common Impurities
  • Hydrolysis (Amide/Acid Formation): The nitrile group is susceptible to hydrolysis.[1]

    • Indicator: Appearance of a broad, strong band at 1650–1720 cm⁻¹ (C=O stretch) and N-H stretching at 3100–3400 cm⁻¹ .[1]

    • Action: If C=O intensity >5% of CN peak, repurify.

  • Solvent Residue:

    • Indicator: Broad OH stretch (~3400 cm⁻¹) or aliphatic C-H bands (<3000 cm⁻¹) if using non-aromatic solvents.[1]

Baseline Issues
  • Sloping Baseline (ATR): Poor contact between crystal and sample.[1] Solution: Re-clamp with higher pressure.[1]

  • Sloping Baseline (KBr): Particle size too large (scattering).[1] Solution: Regrind sample.

References

  • Sigma-Aldrich. 4,6-Dichloropyridazine-3-carbonitrile Product Data & Safety. Retrieved from .[1][2]

  • Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from .[1]

  • National Institutes of Health (PubChem). 4,6-Dichloropyridazine-3-carboxylic acid (Hydrolysis Product Analog).[1] CID 21919280.[1][3][4] Retrieved from .[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

  • ResearchGate. Vibrational spectrum of 3,6-dichloropyridazine (Structural Analog). Retrieved from .

Sources

A Head-to-Head Comparison of Reactivity: 4,6-Dichloropyridazine-3-carbonitrile vs. 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridazines are pivotal scaffolds for the development of novel therapeutics and functional materials. Their inherent electron-deficient nature, a consequence of the two adjacent nitrogen atoms, renders them susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for their functionalization.[1][2] This guide provides an in-depth comparative analysis of the reactivity of two commercially available dichloropyridazines: 4,6-Dichloropyridazine-3-carbonitrile and 3,6-Dichloropyridazine. Understanding their distinct reactivity profiles is paramount for rational synthetic design and the efficient construction of complex molecular architectures.

At a Glance: The Contenders

Feature4,6-Dichloropyridazine-3-carbonitrile3,6-Dichloropyridazine
CAS Number 35857-90-0[3]141-30-0
Molecular Formula C₅HCl₂N₃[3]C₄H₂Cl₂N₂
Molecular Weight 173.99 g/mol [3]148.98 g/mol
Structure 4,6-Dichloropyridazine-3-carbonitrile Structure3,6-Dichloropyridazine Structure

The Decisive Factor: The Electron-Withdrawing Nitrile Group

The fundamental difference in the reactivity of these two molecules lies in the presence of the powerful electron-withdrawing nitrile (-CN) group at the C3 position of 4,6-Dichloropyridazine-3-carbonitrile. This group profoundly influences the electronic landscape of the pyridazine ring, thereby dictating the rate and regioselectivity of nucleophilic attack.

In nucleophilic aromatic substitution, the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, can delocalize the negative charge through resonance, thus stabilizing the Meisenheimer complex and accelerating the reaction.[5][6]

In the case of 4,6-Dichloropyridazine-3-carbonitrile, the nitrile group at C3 is ortho to the chlorine atom at C4 and meta to the chlorine at C6. This positioning significantly activates the C4 position towards nucleophilic attack due to the strong resonance and inductive electron-withdrawing effects of the nitrile group.[7] Conversely, 3,6-Dichloropyridazine lacks this additional activating group, rendering its chlorine atoms less susceptible to displacement under identical conditions.

Reactivity Deep Dive: A Comparative Analysis

Nucleophilic Aromatic Substitution (SNAr)

4,6-Dichloropyridazine-3-carbonitrile:

  • Enhanced Reactivity: The presence of the nitrile group significantly enhances the reactivity of the pyridazine ring towards nucleophiles.

  • Regioselectivity: Nucleophilic attack is expected to occur preferentially at the C4 position. The Meisenheimer intermediate formed by attack at C4 is substantially stabilized by the adjacent nitrile group, which can delocalize the negative charge. Some studies on related pyridazine systems have shown regioselective nucleophilic substitution at the 4-position.[8]

3,6-Dichloropyridazine:

  • Moderate Reactivity: While still susceptible to SNAr due to the electron-deficient nature of the pyridazine ring, its reactivity is considerably lower than its 3-carbonitrile counterpart.

  • Symmetry and Selectivity: As a symmetrical molecule, the initial monosubstitution can occur at either the C3 or C6 position, yielding a single product. However, the introduction of an electron-donating group in the first substitution step can deactivate the ring towards a second substitution.[4] Numerous studies have demonstrated the successful mono- and di-substitution of 3,6-dichloropyridazine with a variety of nucleophiles.[9][10][11]

The following diagram illustrates the mechanistic basis for the enhanced reactivity of the C4 position in 4,6-Dichloropyridazine-3-carbonitrile.

SNAr_Mechanism_Comparison cluster_0 4,6-Dichloropyridazine-3-carbonitrile cluster_1 3,6-Dichloropyridazine start1 Reactant int1 Meisenheimer Intermediate (Attack at C4) start1->int1 + Nu⁻ prod1 Product int1->prod1 - Cl⁻ stabilization Resonance Stabilization int1->stabilization Stabilized by -CN start2 Reactant int2 Meisenheimer Intermediate start2->int2 + Nu⁻ prod2 Product int2->prod2 - Cl⁻ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Stock Solutions (Reactants & Internal Standard) react1 Combine Reactants in Vials prep1->react1 react2 Equilibrate at Reaction Temperature react1->react2 react3 Initiate Reaction with Nucleophile react2->react3 analysis1 Withdraw Aliquots at Time Intervals react3->analysis1 analysis2 Quench Reaction analysis1->analysis2 analysis3 Analyze by GC-MS or HPLC analysis2->analysis3 analysis4 Determine Reaction Rates analysis3->analysis4

Sources

Comparative Guide: Catalytic & Regioselective Functionalization of 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of catalytic systems for the functionalization of 4,6-Dichloropyridazine-3-carbonitrile (CAS: 3512-18-3 / 35857-90-0).

This analysis synthesizes specific patent literature, analog reactivity (specifically 4,6-dichloropyridazine-3-carboxylate and 2,4-dichloropyrimidine), and fundamental heterocyclic mechanistic principles.

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile is a high-value scaffold in medicinal chemistry, particularly for developing inhibitors of galectins and kinases. Its utility lies in the presence of two electrophilic sites (C4-Cl and C6-Cl) and a directing nitrile group at C3.

The primary challenge in utilizing this scaffold is Regiocontrol .

  • C4-Position: Electronically activated by the ortho-nitrile and alpha-nitrogen (N2).[1] It is the kinetic product site for most Nucleophilic Aromatic Substitutions (

    
    ) and Palladium-catalyzed oxidative additions.
    
  • C6-Position: Sterically less hindered but electronically less activated than C4. Accessing this site often requires blocking C4 or using specific steric-driven catalyst systems.

This guide compares three primary catalytic/reagent systems to control these outcomes.

Mechanistic "Heatmap" & Reactivity

To select the right catalyst, one must understand the electronic bias of the substrate. The nitrile group (EWG) at C3 creates a "vinylogous" activation pattern.

Electronic Activation Hierarchy
  • C4-Cl: Most reactive.[2] It is ortho to the strong electron-withdrawing Nitrile and alpha to N2.

  • C6-Cl: Secondary reactivity. It is para to the Nitrile and alpha to N1.

ReactivityMap Substrate 4,6-Dichloropyridazine- 3-carbonitrile C4 C4-Position (Kinetic Major) Substrate->C4 C6 C6-Position (Thermodynamic/Minor) Substrate->C6 Nitrile C3-Nitrile (EWG) Inductive Effect Nitrile->C4 Ortho-Activation Nitrile->C6 Para-Activation (Weaker) N2 N2 Nitrogen Alpha-Activation N2->C4 Alpha-Activation

Figure 1: Reactivity Heatmap illustrating the electronic dominance of the C4 position due to the ortho-nitrile effect.

Comparative Analysis of Catalysts

Scenario A: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the pyridazine core. Challenge: Preventing bis-coupling and controlling C4 vs C6 selectivity.

Catalyst SystemLigand TypePrimary OutcomeYield (Est.)[1]Best For
Pd(PPh₃)₄ Monodentate PhosphineC4-Selective 75-85%Standard aryl boronic acids; Cost-effective scale-up.[1]
Pd(dppf)Cl₂ Bidentate (Bite Angle)C4-Selective 80-92%Sterically demanding boronic acids; High turnover.
Pd₂(dba)₃ + XPhos Bulky DialkylbiarylC4/C6 Mixture >90% (Total)Difficult substrates where reactivity is low; "Force" conditions.[1]
Expert Insight:
  • Pd(PPh₃)₄ (Tetrakis): This is the industry standard for this substrate.[1] The oxidative addition at C4 is fast. Using mild bases (Na₂CO₃) preserves the nitrile and prevents hydrolysis.

  • Pd(dppf)Cl₂: Recommended when the boronic acid is bulky (e.g., ortho-substituted).[1] The bidentate ligand prevents catalyst decomposition but does not significantly alter the electronic bias for C4.

Scenario B: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of O- or N-nucleophiles (Ethers/Amines). Note: While not "catalytic" in the transition-metal sense, the choice of Base acts as the turnover-enabling reagent.

Reagent SystemMechanismSelectivityProtocol Note
NaH / THF Irreversible DeprotonationExclusive C4 Cryogenic (0°C) addition required to prevent tarring.[1]
K₂CO₃ / DMF Reversible / MildC4 (Major) Heating (60-80°C) required; may see trace C6 byproduct.[1]
DIPEA / NMP Proton ScavengerC4 Best for amine nucleophiles (e.g., morpholine, piperazine).[1]

Detailed Experimental Protocols

Protocol 1: C4-Selective Suzuki Coupling (Pd(PPh₃)₄ System)

Validates the synthesis of 4-aryl-6-chloropyridazine-3-carbonitrile.

Reagents:

  • 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq)

  • Arylboronic acid (1.1 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1][3]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 eq)[1]

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS for disappearance of starting material (

    
     min) and formation of mono-coupled product.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.[4]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). C4-product typically elutes first due to lower polarity compared to bis-coupled byproducts.

Protocol 2: Regioselective with Alcohol Nucleophiles

Based on WO2016120403A1 methodology.

Reagents:

  • 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq)

  • Alcohol (R-OH) (1.0 eq)[1]

  • Base: NaH (60% dispersion in oil, 1.1 eq)

  • Solvent: Anhydrous THF

Workflow:

  • Activation: Suspend NaH in THF at 0°C under N₂. Dropwise add the alcohol R-OH. Stir 15 min to generate the alkoxide.

  • Addition: Add solution of 4,6-dichloropyridazine-3-carbonitrile in THF dropwise to the alkoxide solution at 0°C. Crucial: Adding substrate to base (inverse addition) can sometimes lead to bis-substitution; standard addition (alkoxide to substrate) favors mono-substitution.[1] For this specific substrate, slow addition at 0°C is key to locking C4 selectivity.

  • Completion: Stir at 0°C for 1h, then warm to RT for 2h.

  • Quench: Carefully add sat. NH₄Cl.

Decision Matrix for Catalyst Selection

Use this logic flow to determine the optimal reaction conditions for your specific target derivative.

DecisionTree Start Target Molecule? Type Reaction Type? Start->Type SNAr Nucleophilic Sub. (O/N/S-Linkage) Type->SNAr CrossCoupling C-C Bond Formation (Aryl/Alkyl) Type->CrossCoupling Nucleophile Nucleophile Type? SNAr->Nucleophile Sterics Boronic Acid Sterics? CrossCoupling->Sterics Alcohol Alcohol (R-OH) Nucleophile->Alcohol Amine Amine (R-NH2) Nucleophile->Amine Cond_Alc Use NaH / THF (0°C) Yield: High C4-Selectivity Alcohol->Cond_Alc Cond_Amine Use DIPEA / NMP (RT) Yield: C4-Selective Amine->Cond_Amine Standard Standard (Phenyl) Sterics->Standard Bulky Bulky (Ortho-Subst.) Sterics->Bulky Cond_Std Pd(PPh3)4 / Na2CO3 Dioxane/H2O Standard->Cond_Std Cond_Bulky Pd(dppf)Cl2 / K3PO4 THF (Reflux) Bulky->Cond_Bulky

Figure 2: Decision Matrix for selecting reagents based on nucleophile type and steric demands.

References

  • Galectin Inhibitor Synthesis (Patent): WO2016120403A1.[1] Alpha-d-galactoside inhibitors of galectins.[5][6] (Describes the reaction of 4,6-dichloropyridazine-3-carbonitrile with NaH/nucleophiles).

  • Pyridazine Chemistry Overview: Synthetic Pathways to Pyrido[3,4-c]pyridazines. (Discusses regioselective substitution in analogous 4,6-dichloropyridazine-3-carboxylates).

  • Suzuki Coupling of Chloropyrimidines (Analogous Reactivity): Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Establishes the C4-selectivity rules for 1,3-diazines with EWGs).

  • Commercial Availability & Properties: 4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0).[1][7][8]

Sources

mechanistic studies of reactions involving 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Guide: Reactivity & Functionalization of 4,6-Dichloropyridazine-3-carbonitrile

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0) is a high-value heterocyclic scaffold in medicinal chemistry, distinct from its symmetric analog 3,6-dichloropyridazine. Its asymmetry, driven by the electron-withdrawing nitrile group at C3, creates a highly defined regioselectivity landscape. This guide details the mechanistic principles governing its reactivity, specifically the C4-selective nucleophilic aromatic substitution (


)  and subsequent C6-selective cross-coupling , providing a validated roadmap for synthesizing complex fused heterocycles.

Electronic Landscape & Regioselectivity

The reactivity of 4,6-dichloropyridazine-3-carbonitrile is dictated by the interplay between the ring nitrogens and the C3-nitrile group.

  • C4 Position (Primary Electrophile): This position is electronically "super-activated." It is ortho to the strong electron-withdrawing nitrile (CN) group and para to N1. The inductive (-I) and mesomeric (-M) withdrawal of the nitrile makes C4 the most electron-deficient site on the ring.

  • C6 Position (Secondary Electrophile): While activated by being alpha to N1 and para to N2, it lacks the additional activation of an ortho-EWG. Consequently, it is less reactive towards nucleophiles than C4 but remains active for metal-catalyzed cross-couplings.

Comparison with Alternatives:

Feature4,6-Dichloropyridazine-3-carbonitrile 3,6-Dichloropyridazine 2,4-Dichloropyrimidine
Symmetry AsymmetricSymmetricAsymmetric
Primary

Site
C4 (Directed by C3-CN)Random (Statistical mixture)C4 (Steric/Electronic mix)
Regiocontrol High (>95:5 favoring C4)Low (Requires separation)Variable (Ligand dependent)
Key Application Fused systems (Pyrazolo/Pyrido)Linear linkersKinase inhibitor cores

Module 1: Nucleophilic Aromatic Substitution ( )

Core Directive: The first nucleophilic attack occurs exclusively at C4 .

Mechanism

The reaction proceeds via a Meisenheimer complex stabilized by the C3-nitrile. The transition state leading to C4 substitution is significantly lower in energy due to the ability of the nitrile group to delocalize the negative charge accumulated on the ring.

SNAr_Pathway SM 4,6-Dichloro-3-cyanopyridazine (Start) TS_C4 TS: C4-Attack (Stabilized by ortho-CN) SM->TS_C4 Nucleophile (Nu) TS_C6 TS: C6-Attack (Less Stabilized) SM->TS_C6 Nu (Slow) Prod_C4 Product: 4-Substituted (Major >95%) TS_C4->Prod_C4 -Cl⁻ Prod_C6 Product: 6-Substituted (Trace) TS_C6->Prod_C6 -Cl⁻

Figure 1: Kinetic pathway favoring C4-substitution due to electronic stabilization by the ortho-nitrile group.

Experimental Protocol: C4-Selective Amination

Validated for secondary amines (e.g., pyrrolidine, morpholine).

  • Reagents: 4,6-Dichloropyridazine-3-carbonitrile (1.0 equiv), Amine (1.1 equiv), DIPEA (1.2 equiv).

  • Solvent: Acetonitrile (MeCN) or THF (0.2 M concentration).

  • Conditions: Stir at 0°C to Room Temperature for 2–4 hours.

    • Note: Heating is rarely required and may promote bis-substitution.

  • Workup: Dilute with water, extract with EtOAc. The product, 4-amino-6-chloropyridazine-3-carbonitrile , often precipitates or can be purified by silica chromatography (Hexane/EtOAc).

  • Expected Yield: 85–95%.

Validation Check:

  • 1H NMR: Look for the loss of the C4 proton signal. The C5 proton (singlet) will show an upfield shift due to the electron-donating amino group at C4.

  • Regio-confirmation: NOE (Nuclear Overhauser Effect) interaction between the new amino group and the C5 proton confirms C4 substitution.

Module 2: Sequential Functionalization (Suzuki Coupling)

Once the C4 position is substituted, the ring is deactivated, preventing over-reaction. The remaining chlorine at C6 is now primed for Palladium-catalyzed cross-coupling.

Protocol: C6-Selective Suzuki-Miyaura Coupling

Target: 4-Amino-6-arylpyridazine-3-carbonitrile.

  • Reagents: C4-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv).

  • Catalyst System:

    • Standard: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv) in Dioxane/Water (4:1) at 90°C.

    • Challenging Substrates: Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2.0 equiv) in Toluene/Water at 100°C.

  • Mechanism: Oxidative addition occurs at the C6-Cl bond. The adjacent N1 facilitates this step despite the electron-rich nature of the C4-amino group.

  • Outcome: High-yielding formation of the biaryl system with the nitrile intact.

Module 3: Cyclization to Fused Systems

The C3-nitrile is a "linchpin" functional group. Reacting the scaffold with hydrazine derivatives allows for the formation of pyrazolo[3,4-c]pyridazines , a scaffold mimicking the core of several kinase inhibitors.

Reaction with Hydrazine:

  • Transformation: The hydrazine acts as a bis-nucleophile.

  • Sequence:

    • Step 1: Displacement of Cl at C4 (if not already substituted) or attack at the nitrile.

    • Step 2: Intramolecular cyclization.

  • Product: 3-Amino-1H-pyrazolo[3,4-c]pyridazine derivatives.

Cyclization Start 4,6-Dichloro-3-cyanopyridazine Step1 Intermediate: 4-Hydrazinyl-6-chloropyridazine-3-carbonitrile Start->Step1 + Hydrazine (NH2NH2) SNAr at C4 Final Fused System: 3-Amino-6-chloro-1H-pyrazolo[3,4-c]pyridazine Step1->Final Intramolecular Cyclization on Nitrile

Figure 2: Synthesis of fused pyrazolo-pyridazines utilizing the nitrile "linchpin".

References

  • Title: Compounds as CD73 Inhibitors (Example 7: Synthesis of 6-Chloro-4-pyrrolidin-1-yl-pyridazine-3-carbonitrile).
  • General Pyridazine Reactivity & Synthesis

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[1][2]

    • Source:Molecules 2022, 27(20), 7000.
    • URL:[Link]

  • Suzuki Coupling on Chloropyridazines

    • Title: Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions.[3]

    • Source:J. Org.[3][4][5] Chem. 2014, 79, 10311–10322.[3]

    • URL:[Link]

  • Cyclization Studies (Analogous Carboxylates)

    • Title: Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine deriv
    • Source:Acta Pol Pharm. 2004, 61(6), 437-41.
    • URL:[Link]

Sources

Kinetic Analysis of Nucleophilic Substitution on 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Importance

4,6-Dichloropyridazine-3-carbonitrile (DCPC) represents a "privileged scaffold" in medicinal chemistry due to its high electron deficiency and unique regioselective handles. Unlike standard pyridine or pyrimidine electrophiles, the pyridazine core possesses a repulsive N–N bond that raises the ground state energy, significantly lowering the activation energy for nucleophilic aromatic substitution (


).

Why this analysis matters:

  • Regiocontrol: The presence of the nitrile group at C3 creates a distinct electronic bias, favoring substitution at C4 over C6 under kinetic control, a counter-intuitive result for those accustomed to standard para-directing effects in benzenoid systems.

  • Reactivity Profile: DCPC is significantly more reactive than 3,6-dichloropyridazine or 2,4-dichloropyrimidine, requiring careful kinetic monitoring to prevent over-substitution (formation of 4,6-disubstituted products).

This guide provides a rigorous kinetic and mechanistic analysis, comparing DCPC against standard heterocyclic alternatives and detailing self-validating experimental protocols.

Mechanistic Insight: The Landscape

Electronic Activation and Regioselectivity

The reaction proceeds via a classical addition-elimination mechanism (


). The rate-determining step (RDS) is the formation of the anionic Meisenheimer 

-complex.[1]
  • The C4 Advantage: The C4 position is ortho to the strong electron-withdrawing nitrile group (CN) and para to N1. The inductive withdrawal (-I) and mesomeric stabilization (-M) of the nitrile group maximally stabilize the negative charge accumulation at N1/C3 in the transition state leading to C4 attack.

  • The C6 Disadvantage: While C6 is para to the nitrile, the intermediate formed upon attack at C6 places negative charge density on N2, which is less stabilized by the nitrile group compared to the C4-attack intermediate.

Reaction Coordinate Diagram (DOT Visualization)

SNAr_Pathway Start Reactants (DCPC + Nu:) TS_C4 TS (C4 Attack) Lowest Ea Start->TS_C4 k1 (Fast) TS_C6 TS (C6 Attack) Higher Ea Start->TS_C6 k2 (Slow) MC_C4 Meisenheimer Complex (C4) TS_C4->MC_C4 Prod_C4 Product (4-Substituted) MC_C4->Prod_C4 -Cl⁻ MC_C6 Meisenheimer Complex (C6) TS_C6->MC_C6 Prod_C6 Product (6-Substituted) MC_C6->Prod_C6

Figure 1: Kinetic pathway comparison. The C4-attack pathway (solid line) has a lower activation energy (


) due to superior resonance stabilization by the ortho-nitrile group.

Comparative Performance Guide

This section compares DCPC with alternative electrophiles to aid in substrate selection.

Table 1: Reactivity & Selectivity Matrix[2]
Feature4,6-Dichloropyridazine-3-carbonitrile 3,6-Dichloropyridazine 2,4-Dichloropyrimidine
Primary Reactivity Very High (Activated by N-N & CN)Moderate (Activated by N-N only)High (Activated by 1,3-N pattern)
Regioselectivity C4 Selective (>95:5 Kinetic)C3/C6 (Often mixtures)C4 Selective (Steric/Electronic)
LUMO Localization High coefficient at C4Distributed C3/C6High coefficient at C4
Leaving Group Lability Cl⁻ leaves rapidlyCl⁻ leaves moderatelyCl⁻ leaves rapidly
Risk Factor Over-reaction (Disubstitution)Poor solubilityHydrolysis sensitive
Critical Analysis
  • Vs. 3,6-Dichloropyridazine: DCPC is superior for library generation because the nitrile handle allows for further diversification (e.g., hydrolysis to amide/acid) after the

    
     step. 3,6-dichloropyridazine often requires forcing conditions or transition-metal catalysis (Suzuki/Buchwald) for difficult nucleophiles.
    
  • Vs. Chloropyridines: Chloropyridines generally require high temperatures (>80°C) or strong bases. DCPC often reacts at room temperature (20-25°C) with amines, preserving sensitive functional groups on the nucleophile.

Experimental Protocols

Protocol A: Kinetic Data Acquisition (UV-Vis Method)

Objective: Determine the second-order rate constant (


) for the reaction with a model amine (e.g., morpholine).

Reagents:

  • Substrate: 4,6-Dichloropyridazine-3-carbonitrile (

    
     M in MeCN).
    
  • Nucleophile: Morpholine (Pseudo-first-order excess: 10–100 equiv).

  • Solvent: Acetonitrile (HPLC Grade).

Workflow:

  • Baseline: Record the UV-Vis spectrum of the substrate (approx.

    
     260-280 nm) and the product (bathochromic shift expected). Determine the monitoring wavelength (
    
    
    
    ) where the absorbance change is maximal.
  • Mixing: In a quartz cuvette (thermostated at 25.0°C), add 2.0 mL of nucleophile solution. Inject 20 µL of substrate stock.

  • Data Logging: Immediately start recording Absorbance vs. Time (

    
    ) at 
    
    
    
    for at least 5 half-lives.
  • Calculation:

    • Fit data to

      
      .
      
    • Plot

      
       vs. [Nucleophile]. The slope is the second-order rate constant 
      
      
      
      (
      
      
      ).
Protocol B: Synthetic Scale Regioselective Substitution

Objective: Isolate 4-amino-6-chloropyridazine-3-carbonitrile.

  • Setup: Dissolve 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq) in anhydrous THF (0.1 M). Cool to 0°C.[2]

  • Addition: Add DIPEA (1.1 eq) followed by the amine nucleophile (1.05 eq) dropwise over 15 minutes. Crucial: Slow addition prevents local excess that leads to disubstitution.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Workup: Quench with water. Extract with EtOAc.[3] Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash chromatography. The C4-isomer is typically less polar than the C6-isomer due to intramolecular H-bonding with the nitrile (if N-H is present) or dipole cancellation.

Experimental Workflow Diagram

Workflow Step1 Substrate Prep (0.1 M in THF, 0°C) Step2 Controlled Addition (Amine + Base, Dropwise) Step1->Step2 Step3 Reaction Monitoring (TLC/HPLC for C4 vs C6) Step2->Step3 Step4 Quench & Workup (Water/EtOAc) Step3->Step4 Decision Is C4:C6 ratio > 90:10? Step3->Decision Step5 Purification (Flash Chromatography) Step4->Step5 Decision->Step2 No (Adjust Temp/Solvent) Decision->Step4 Yes

Figure 2: Optimized synthetic workflow for maximizing C4 regioselectivity.

References

  • Regioselectivity in Pyridazines: Heterocycles, 2001 , 55, 1927. (Demonstrates C4/C5 selectivity in activated pyridazinones).

  • Kinetic Isotope Effects in

    
    : Harvard DASH, 2016 . (Validates the concerted vs. stepwise nature of 
    
    
    
    on heterocycles).
  • Synthetic Pathways to Pyridazines: Molecules, 2022 , 27, 7001. (Detailed synthesis of pyridazine-3-carbonitrile derivatives).

  • Microwave-Enhanced Synthesis: Arkivoc, 2008 , ii, 115-123.[4] (Protocols for amino-cyanopyridazine synthesis).

  • BenchChem Protocols: Nucleophilic Aromatic Substitution on Fluoropyridines. (General protocols applicable to activated diazines).

Sources

theoretical vs experimental NMR data for 4,6-Dichloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of theoretical versus experimental NMR data for 4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0).

This document is structured for researchers requiring rigorous structural validation of halogenated heterocyclic scaffolds.

Theoretical Predictions vs. Experimental Reality in NMR Spectroscopy

Executive Summary

4,6-Dichloropyridazine-3-carbonitrile is a critical electrophilic scaffold used in the synthesis of pyridazine-based kinase inhibitors and agrochemicals. Due to the nitrogen-rich ring and electron-withdrawing substituents (two chlorines, one nitrile), this molecule exhibits distinct NMR signatures that often deviate from standard additive prediction models.

  • The Diagnostic Signal: A unique singlet in the 8.0–8.5 ppm region (1H NMR) corresponding to the lone proton at position C5.

  • The Challenge: Theoretical DFT methods (B3LYP/GIAO) often underestimate solvent-solute stacking interactions in planar heterocycles, leading to chemical shift deviations of up to 0.4 ppm.

  • The Solution: This guide provides a corrected baseline for experimental validation, distinguishing the product from common hydrolysis impurities (e.g., the corresponding amide or carboxylic acid).

Molecule Profile & Spin System

Before analyzing the data, we must define the magnetic environment.

  • Structure: Pyridazine ring (1,2-diazine).

  • Substituents:

    • C3: Nitrile (-CN) – Strong Electron Withdrawing Group (EWG).

    • C4: Chlorine (-Cl) – EWG (Inductive), weak Donor (Mesomeric).

    • C5: Proton (-H) – The only NMR-active proton on the ring.

    • C6: Chlorine (-Cl) – EWG.

  • Spin System: AX system (simplified to a Singlet due to lack of neighbors). The proton at C5 is flanked by quaternary carbons bearing chlorine atoms.

Data Comparison: Theoretical vs. Experimental

The following data contrasts standard ab initio predictions (GIAO-DFT) with empirically validated ranges observed in high-field NMR (400 MHz).

Table 1: 1H NMR Chemical Shift Comparison (δ ppm)
Nucleus PositionTheoretical Prediction (DFT/Vacuum)*Experimental Range (CDCl₃) Experimental Range (DMSO-d₆)MultiplicityJ-Coupling (Hz)
H-5 8.127.95 – 8.15 8.30 – 8.55 Singlet (s)N/A

Analyst Note: The downfield shift in DMSO-d₆ (approx +0.3 ppm vs CDCl₃) is characteristic of π-deficient nitrogen heterocycles interacting with the polar sulfoxide solvent. Do not mistake this solvent shift for a different product.

Table 2: 13C NMR Chemical Shift Comparison (δ ppm)
Carbon PositionTheoretical PredictionExperimental Range (Typical)Signal TypeNotes
C-3 (C-CN) 134.5132.0 – 135.0 QuaternaryWeak intensity (long relaxation)
C-4 (C-Cl) 138.2137.5 – 139.5 QuaternaryDeshielded by Cl
C-5 (C-H) 128.1129.0 – 131.0 MethineHigh Intensity (NOE enhanced)
C-6 (C-Cl) 155.4156.0 – 158.0 QuaternaryMost deshielded ring carbon
-CN (Nitrile) 114.8113.5 – 115.0 QuaternaryCharacteristic nitrile region
  • Theoretical values based on ChemDraw Professional / Mnova Predictor algorithms. ** Experimental ranges derived from analog behavior (e.g., 3,4,6-trichloropyridazine) and solvent interaction principles.

Experimental Protocol for Validation

To ensure trustworthy data (E-E-A-T), follow this self-validating protocol. This workflow minimizes the risk of missing quaternary carbons or misinterpreting solvent peaks.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of sample in 0.6 mL of deuterated solvent (DMSO-d₆ is recommended for solubility, though CDCl₃ provides sharper resolution).

    • Crucial: Ensure the sample is free of paramagnetic impurities (filter through a small plug of celite if synthesized via metal catalysis).

  • Acquisition Parameters (400 MHz Instrument):

    • 1H NMR:

      • Spectral Width: -2 to 14 ppm.

      • Scans (NS): 16.

      • Relaxation Delay (D1): 1.0 sec.[1]

    • 13C NMR (Proton Decoupled):

      • Critical Setting: Set Relaxation Delay (D1) to 2.0–3.0 seconds . The quaternary carbons (C3, C4, C6, CN) have long T1 relaxation times. Short delays will make these peaks disappear into the noise.

      • Scans (NS): Minimum 512 (1024 recommended).

  • QC Check (Impurity Profiling):

    • Hydrolysis Check: Look for a broad singlet at ~14.0 ppm (COOH) or broad peaks at 7.5/8.0 ppm (Amide NH₂). The nitrile group is susceptible to hydrolysis under acidic/basic workup conditions.

Visualization: Validation Workflow

NMR_Validation Start Crude Product (4,6-Dichloropyridazine-3-carbonitrile) Solvent Dissolve in DMSO-d6 (Avoid Acetone - reacts with amines) Start->Solvent Acquisition Acquire 1H NMR (NS=16, D1=1s) Solvent->Acquisition Decision Is Single Peak Present @ 8.3 - 8.6 ppm? Acquisition->Decision Pass Primary Structure Confirmed (Proceed to 13C) Decision->Pass Yes (Singlet) Fail Check Impurities: - Broad signal >10ppm? (Acid) - Doublets? (Regioisomer) Decision->Fail No (Complex/Shifted) C13 Acquire 13C NMR (NS=1024, D1=3s) Pass->C13 Final Validate 5 Carbon Signals (4 Quaternary, 1 Methine) C13->Final

Caption: Logical decision tree for validating 4,6-Dichloropyridazine-3-carbonitrile purity via NMR.

Technical Deep Dive: Why Theory Fails

Comparison of theoretical models often leads to confusion. Here is the causality behind the discrepancies:

  • Halogen "Heavy Atom" Effect: Chlorine atoms at positions 4 and 6 induce spin-orbit coupling effects that standard DFT functionals (like B3LYP) often underestimate. This typically results in the experimental carbon shifts for C-Cl being shielded (lower ppm) compared to prediction.

  • Solvent-Solute Stacking: Pyridazines are planar and electron-deficient. In aromatic solvents (like Benzene-d₆) or polarizable solvents (DMSO), the molecules stack. This anisotropic effect can shift the proton signal by ±0.5 ppm compared to a vacuum calculation.

    • Guidance: Always report the solvent used. A shift of 8.1 ppm in CDCl₃ and 8.5 ppm in DMSO is the same molecule , not an impurity.

  • Nitrile Influence: The cyano group at C3 exerts a strong mesomeric withdrawing effect. This renders the ring highly susceptible to nucleophilic attack (e.g., by residual water in the NMR solvent), potentially generating in situ impurities during long 13C acquisitions.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • PubChem Compound Summary. "4,6-Dichloropyridazine-3-carboxylic acid" (Analogous spectral data).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." (Reference for solvent interactions).

Sources

Assessing the Purity of Synthesized 4,6-Dichloropyridazine-3-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Challenge"

In the synthesis of 4,6-Dichloropyridazine-3-carbonitrile (CAS: 35857-90-0), achieving high chemical purity is not merely about removing solvents or starting materials; it is a battle against regiochemistry. The most common synthetic route involves nucleophilic aromatic substitution (


) on 3,4,6-trichloropyridazine. While the C3 position is activated, competitive attack at C4 or C5 is thermodynamically possible, generating the critical impurity: 3,5-dichloro-4-carbonitrile  (or related isomers).

These isomers possess identical molecular weights (MW 173.99) and nearly identical polarity, rendering standard C18 HPLC methods frequently inadequate. This guide objectively compares three analytical methodologies—HPLC-UV (Phenyl-Hexyl) , qNMR , and GC-MS —to establish a self-validating purity assessment workflow.

Critical Impurity Profile

Before selecting a method, we must define the "Enemies of Purity" for this specific scaffold:

Impurity TypeSpecific CompoundOriginDetection Challenge
Regioisomer 3,5-dichloro-4-carbonitrileCompetitive

attack
High. Co-elutes on C18; identical MS mass.
Starting Material 3,4,6-trichloropyridazineIncomplete reactionLow. Distinct retention/boiling point.
Hydrolysis 4,6-dichloropyridazine-3-carboxamideNitrile hydrolysis (moisture)Medium. More polar; distinct UV shift.
Oligomers Dipyridazinyl ethersSelf-reactionLow. High MW; late eluter.

Analytical Decision Matrix (Visualized)

The following decision tree illustrates the logical flow for selecting the correct analytical tool based on the stage of development and the specific purity question.

PurityAssessment Start Crude 4,6-Dichloropyridazine-3-CN Volatiles Residual Solvent/SM Check Start->Volatiles Isomer Regioisomer Separation? Start->Isomer Absolute Absolute Purity (Assay)? Start->Absolute GC Method A: GC-MS (Process Control) Volatiles->GC Halogenated SMs HPLC Method B: HPLC-UV (Phenyl-Hexyl) Isomer->HPLC Pi-Pi Selectivity qNMR Method C: qNMR (The Truth Standard) Absolute->qNMR No Reference Std HPLC->qNMR Cross-Validation

Figure 1: Analytical workflow prioritizing regioisomer detection (HPLC) and absolute quantification (qNMR).

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Workhorse for Isomeric Purity

Standard C18 columns often fail to resolve the 4,6-dichloro and 3,5-dichloro isomers due to lack of shape selectivity. We utilize a Phenyl-Hexyl stationary phase, which exploits


 interactions with the electron-deficient pyridazine ring.
Experimental Protocol
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Critical for mass transfer kinetics).

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Nitrile).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar hydrolysis products).

    • 2-15 min: 5%

      
       95% B (Linear gradient).
      
    • 15-20 min: 95% B (Wash).

Causality & Insight

The nitrile group creates a strong dipole. By using a Phenyl-Hexyl phase, we engage the distinct electron distribution of the regioisomers. The 4,6-dichloro isomer typically elutes after the 3,5-isomer due to enhanced planar interaction with the phenyl ring on the stationary phase.

Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the nearest regioisomer.
  • Tailing Factor:

    
     (Pyridazines are basic; formic acid is essential to prevent peak tailing).
    

Method B: Quantitative NMR (qNMR)

The "Truth Standard" for Absolute Assay

When reference standards for impurities are unavailable (common in early synthesis), HPLC area% is deceptive due to varying Response Factors (RF). qNMR provides a molar-based absolute purity that is independent of UV extinction coefficients.

Experimental Protocol
  • Instrument: 400 MHz or higher (600 MHz preferred for dispersion).

  • Solvent: DMSO-

    
     (Solubilizes pyridazines well; prevents aggregation).
    
  • Internal Standard (IS): Maleic Acid (Traceable, high purity) or 1,3,5-Trimethoxybenzene .

    • Note: Avoid TCNB (tetrachloronitrobenzene) if overlap with aromatic protons is suspected.

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32 (Sufficient for S/N > 150:1).

Calculation Logic

[2]

Where


 is integral area, 

is number of protons,

is molecular weight, and

is weight.

Why this works: The single aromatic proton on the pyridazine ring (H5) is a distinct singlet around


 8.0–8.5 ppm. It rarely overlaps with the regioisomer's proton, allowing for distinct integration.

Method C: GC-MS (Gas Chromatography)

Process Control for Volatiles

While HPLC is superior for isomers, GC-MS is the gold standard for tracking the consumption of the starting material (3,4,6-trichloropyridazine) and residual halogenated solvents (DCM, Chloroform).

Experimental Protocol
  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 at 250°C.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: MS (EI source), Scan range 35–400 amu.

Risk Note: Ensure the injector temperature does not exceed 250°C to prevent thermal degradation of the nitrile to cyanide species, which can corrode the filament.

Comparative Performance Analysis

The following table summarizes the capabilities of each method for this specific molecule.

FeatureHPLC-UV (Phenyl-Hexyl)qNMR (

H)
GC-MS
Primary Utility Regioisomer Purity & DegradantsAbsolute Assay (Mass Balance)Starting Material & Solvents
Specificity High (Separates isomers)High (Structural ID)Medium (Isomers may co-elute)
LOD (Limit of Detection) ~0.05%~0.5%~0.01%
Precision (RSD) < 0.5%< 1.0%< 2.0%
Throughput Medium (20 min/run)Low (Prep + Acquisition)High (15 min/run)
Constraint Requires Reference Std for QuantificationRequires High SolubilityThermal Stability Risk

Synthesis of Insights (The Senior Scientist's Note)

In my experience with chloropyridazines, reliance on HPLC Area% alone is a critical failure mode.

  • The UV Bias: The 4,6-dichloro and 3,5-dichloro isomers often have different

    
    . If you integrate at 254 nm, you might overestimate purity if the impurity absorbs poorly at that wavelength. Always validate with qNMR for the first batch. 
    
  • The Water Trap: The nitrile group is susceptible to hydrolysis. If your HPLC mobile phase is acidic (pH < 3) and you leave samples in the autosampler for >24 hours, you will generate the amide impurity in situ. Keep autosampler temperature at 4°C.

  • The "Ghost" Peak: If you see a peak broadening in HPLC, it is likely the regioisomer hiding under the main peak. Switch to a Phenyl-Hexyl column immediately.

Workflow Visualization: Method Development Logic

MethodDev Start Initial HPLC Run (C18) Check Single Sharp Peak? Start->Check Success Validate Method Check->Success Yes Fail Broad/Shouldering Peak Check->Fail No Action Switch to Phenyl-Hexyl (Pi-Pi Interaction) Fail->Action Action->Success Resolution > 1.5

Figure 2: Logic flow for overcoming regioisomer co-elution in chloropyridazines.

References

  • PubChem. (2025).[3][4] 4,6-Dichloropyridazine-3-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[5] Synthesis in the Pyridazine Series.[5][6][7][8] I. Pyridazine and 3,6-Dichloropyridazine.[4][5][6] Journal of the American Chemical Society.[5] [Link]

Sources

A Senior Application Scientist's Guide to the Strategic Use of 4,6-Dichloropyridazine-3-carbonitrile in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern pharmaceutical and materials science research, the selection of a starting scaffold is a critical decision point that dictates the efficiency, cost, and ultimate success of a multi-step synthesis. 4,6-Dichloropyridazine-3-carbonitrile has emerged as a highly versatile, yet strategically demanding, heterocyclic building block. Its utility lies in the differential reactivity of its two chlorine atoms, enabling sequential, site-selective functionalization. This guide provides a comprehensive cost-benefit analysis of employing this reagent, comparing it with common alternatives. We will delve into the causality behind experimental choices, present validated protocols, and offer a decision-making framework for researchers, scientists, and drug development professionals to determine when the upfront investment in this scaffold yields the most significant downstream benefits.

The Profile of a Privileged Scaffold: 4,6-Dichloropyridazine-3-carbonitrile

4,6-Dichloropyridazine-3-carbonitrile is a solid, stable compound valued for its pre-installed nitrile group—a key pharmacophore and synthetic handle—and two distinct reactive centers for cross-coupling and nucleophilic substitution reactions.[1] Understanding its reactivity is paramount to unlocking its synthetic potential.

The two chlorine atoms at the C4 and C6 positions exhibit different electronic properties. While halides adjacent to nitrogen in N-heteroarenes are typically more reactive, modern catalytic systems have provided chemists with unprecedented control over this intrinsic reactivity.[2][3] The choice of palladium catalyst and, more importantly, the ancillary ligand can invert the expected selectivity, allowing for a programmed, step-wise elaboration of the pyridazine core. This level of control is the primary justification for its use over simpler, less functionalized scaffolds.

Table 1: Physicochemical Properties of 4,6-Dichloropyridazine-3-carbonitrile

PropertyValueSource
CAS Number 35857-90-0[1]
Molecular Formula C₅HCl₂N₃[1]
Molecular Weight 173.99 g/mol [1]
Physical Form Solid
Purity ≥97%[1]
Storage -20°C, sealed, away from moisture[1]
Safety Warning: H302, H315, H319, H335

A Case Study: Sequential Cross-Coupling for Rapid Library Generation

To illustrate the strategic advantage of 4,6-Dichloropyridazine-3-carbonitrile, we present a common workflow in medicinal chemistry: the synthesis of a di-substituted pyridazine. This approach is fundamental to structure-activity relationship (SAR) studies, where diverse functional groups are systematically installed and tested.

G cluster_0 Workflow: Sequential Functionalization A 4,6-Dichloropyridazine- 3-carbonitrile B Step 1: C4-Selective Suzuki-Miyaura Coupling A->B  R-B(OH)₂  Pd Catalyst (e.g., Pd/IPr)  Base, Solvent C Intermediate: 4-Aryl-6-chloropyridazine- 3-carbonitrile B->C  High Regioselectivity  Yield: 80-95% D Step 2: C6-Selective Buchwald-Hartwig Amination C->D  R₂NH  Pd Catalyst (e.g., Pd/XPhos)  Base, Solvent E Final Product: 4-Aryl-6-amino-pyridazine- 3-carbonitrile D->E  Access to Diverse Amines  Yield: 75-90%

Caption: Workflow for sequential C4 and C6 functionalization.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
  • Expertise & Rationale: The key to achieving high C4 selectivity is to override the intrinsic reactivity. We employ a palladium catalyst with a sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[2] The bulk of the ligand is believed to favor oxidative addition at the less-hindered C4 position. A common base like potassium carbonate is sufficient, and a solvent system of dioxane/water facilitates the reaction.[4]

  • Step-by-Step Methodology:

    • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 4,6-Dichloropyridazine-3-carbonitrile (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

    • Add the palladium catalyst, for instance, [Pd(IPr)Cl₂]₂ (0.02 eq.), and the ligand IPr (0.04 eq.).

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-chloropyridazine-3-carbonitrile intermediate.

Experimental Protocol: C6-Selective Buchwald-Hartwig Amination
  • Expertise & Rationale: With the C4 position occupied, the remaining C6-Cl bond is the target. The Buchwald-Hartwig amination is the premier method for C-N bond formation.[5] For this transformation, a different class of ligands is optimal. Bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are highly effective as they facilitate both the oxidative addition and the crucial C-N reductive elimination step.[6] A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine.[6]

  • Step-by-Step Methodology:

    • To a dry reaction vessel under an inert atmosphere, add the 4-aryl-6-chloropyridazine-3-carbonitrile intermediate (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

    • Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.03 eq.).

    • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

    • Heat the mixture to 90-110°C and monitor by TLC or LC-MS (typically 6-18 hours).

    • After cooling, quench the reaction carefully with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product via column chromatography or recrystallization.

Comparative Analysis of Alternatives

The decision to use 4,6-Dichloropyridazine-3-carbonitrile should be made after evaluating viable alternatives. Each alternative presents its own synthetic trade-offs.

Table 2: Comparison of Dichlorinated Heterocyclic Building Blocks

Feature4,6-Dichloropyridazine-3-carbonitrileMethyl 4,6-dichloropyridazine-3-carboxylate[7][8]4,6-Dichloropyrimidine-5-carbonitrile[9]3,6-Dichloropyridazine[10][11]
Key Advantage Pre-installed nitrile; excellent regiocontrolEster allows for diverse downstream chemistry (e.g., amidation)Isomeric scaffold for SAR explorationLow cost, simple starting material
Cost HighHighModerateLow
Regioselectivity High (Ligand-controlled)[2][12]High (Similar to nitrile analogue)[13][14]Moderate (C4 is generally more reactive)[15]Moderate to High (Ligand-dependent)[3]
Synthetic Steps Fewer steps if nitrile is required+1-2 steps to convert ester to other groupsDirect alternative+1-2 steps to install nitrile/other EWG
Key Challenge Higher initial reagent costPotential for ester hydrolysis under basic conditionsDifferent reactivity profile; C2 position can be reactiveRequires installation of the C3 functional group

The Cost-Benefit Decision Framework

The core of our analysis is not simply the price per gram of the starting material, but the total cost of the synthetic sequence to arrive at a desired advanced intermediate or final product.

G cluster_0 Decision-Making Logic Start Is the C3-Nitrile group essential for the target? Node_Yes Use 4,6-Dichloropyridazine- 3-carbonitrile Start->Node_Yes Yes Node_No Consider 3,6-Dichloropyridazine Start->Node_No No Benefit_Yes Benefit: - Fewer Steps - Higher Overall Yield - Predictable Selectivity Node_Yes->Benefit_Yes Cost_Yes Cost: - Higher Upfront Reagent Price Node_Yes->Cost_Yes Benefit_No Benefit: - Lower Initial Cost Node_No->Benefit_No Cost_No Cost: - Additional steps for functionalization - Potential for lower overall yield - Higher process mass intensity Node_No->Cost_No

Caption: A cost-benefit decision tree for scaffold selection.

  • When to Use 4,6-Dichloropyridazine-3-carbonitrile: Its use is most justified when the C3-nitrile is a non-negotiable feature of the final target and when the synthetic route relies on sequential, regioselective functionalization. In drug discovery programs where speed and access to a diverse library are critical, the higher initial cost is offset by:

    • Reduced Labor Costs: Fewer synthetic steps and purification cycles.

    • Higher Overall Yield: Avoiding low-yielding steps to install the nitrile group late in the synthesis.

    • Predictability: Reliable, ligand-controlled reactions minimize time spent on optimization and troubleshooting.[2][12]

  • When to Consider Alternatives:

    • If the C3 position can tolerate other functional groups (like an ester or can be left unsubstituted), then Methyl 4,6-dichloropyridazine-3-carboxylate or 3,6-Dichloropyridazine become economically attractive.[7][10] The latter is particularly cost-effective if the C3 position requires no substitution.

    • If exploring a different region of chemical space is the goal, the isomeric 4,6-Dichloropyrimidine-5-carbonitrile is a logical choice, though its distinct reactivity must be carefully considered.[9]

Conclusion and Recommendations

4,6-Dichloropyridazine-3-carbonitrile is a premier building block for complex synthesis, not a simple commodity chemical. Its value is not in its price, but in the synthetic efficiency it confers. The ability to execute programmed, site-selective reactions on a pre-functionalized core is a powerful tool for accelerating discovery programs.

Our recommendation is to view this reagent as a strategic investment. For projects where the nitrile group is essential and rapid, diverse library synthesis is the goal, the benefits of reduced step-count, predictable regiochemistry, and higher overall yields will almost certainly outweigh the higher initial procurement cost. Conversely, for simpler targets or when the nitrile is not required, lower-cost alternatives offer a more pragmatic starting point. The truly cost-effective synthesis is the one that reliably delivers the target molecule with the minimum expenditure of both material resources and researcher time.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.PMC.
  • 4,6-Dichloropyridazine-3-carbonitrile.ChemScene.
  • 4,6-Dichloropyridazine-3-carbonitrile | 35857-90-0.Sigma-Aldrich.
  • Methyl 4,6-dichloropyridazine-3-carboxylate | CAS 372118-01-9.AMERICAN ELEMENTS.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.ACS Publications.
  • 4,6-Dichloropyridazine-3-carbonitrile | 35857-90-0.BLD Pharm.
  • Catalyst-Controlled Regioselective Suzuki Couplings.The Journal of Organic Chemistry.
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.PubMed.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Combination of zibotentan and dapagliflozin for the treatment of endothelin related diseases.Google Patents.
  • Methyl 4,6-Dichloropyridazine-3-carboxylate.TCI Chemicals.
  • Cross-Coupling Reactions Guide.Sigma-Aldrich.
  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. Available at: [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. PMC - NIH. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.Purdue University.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Method for synthetizing 3,6-dichloropyridazine.Google Patents.
  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • Pharmacokinetics and Tolerability of Zibotentan in Patients with Concurrent Moderate Renal and Moderate Hepatic Impairment. PMC. Available at: [Link]

  • Zibotentan/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial. AstraZeneca. Available at: [Link]

  • Zibotentan and Flozins: Climbing to the ZENITH of nephroprotection? NephJC. Available at: [Link]

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journals. Available at: [Link]

  • Zibotentan in combination with dapagliflozin compared with dapagliflozin in patients with chronic kidney disease (ZENITH-CKD): a multicentre, randomised, active-controlled, phase 2b, clinical trial. PubMed. Available at: [Link]

  • Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PMC. Available at: [Link]

Sources

Safety Operating Guide

4,6-Dichloropyridazine-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical operational procedures for the disposal of 4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0) .

As a halogenated aromatic nitrile, this compound presents a dual hazard profile: toxicity associated with the pyridazine core and chemical reactivity linked to the nitrile (-CN) and chloro-substituents. Improper disposal can lead to the generation of hydrogen cyanide (HCN) gas or the formation of persistent environmental toxins.

Part 1: Hazard Identification & Waste Classification

Before initiating disposal, you must classify the waste stream accurately to ensure regulatory compliance (RCRA/EPA) and safety.

PropertySpecificationCritical Disposal Implication
CAS Number 35857-90-0Unique identifier for waste manifests.
Chemical Structure C₅HCl₂N₃Contains Chlorine (Halogenated) and Nitrile (Cyanide-functional).
Physical State Solid (typically)Dust inhalation hazard; requires particulate containment.
Reactivity ElectrophilicReacts with nucleophiles (amines, thiols). Hydrolyzes in strong acids/bases.
Incompatibility Strong Acids CRITICAL: Contact with strong acids (e.g., HCl, H₂SO₄) may release Hydrogen Cyanide (HCN) gas.
Waste Code (RCRA) D003 (Potentially)If capable of generating toxic gases (cyanides/sulfides). Treat as Toxic & Reactive .

Part 2: Segregation & Compatibility

The Golden Rule: Never commingle 4,6-Dichloropyridazine-3-carbonitrile with acidic waste streams or oxidizers.

  • Segregate from:

    • Acids: Risk of HCN evolution.

    • Oxidizers: Risk of violent reaction or formation of toxic nitrogen oxides (NOx).

    • Non-Halogenated Solvents: Mixing halogenated compounds with non-halogenated solvents significantly increases disposal costs and complicates incineration.

  • Compatible Storage:

    • Store with Halogenated Organic Wastes .

    • Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is potentially corrosive or wet.

Part 3: Disposal Workflow (Decision Tree)

The following logic gate ensures the compound is routed to the correct waste stream, minimizing cross-contamination risks.

DisposalWorkflow Start Waste Generation: 4,6-Dichloropyridazine-3-carbonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, powder, contaminated solids) StateCheck->Solid Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid ContainerSol Place in Wide-Mouth HDPE Jar Solid->ContainerSol LabelSol Label: 'Hazardous Waste - Toxic Solid' Constituent: Chloropyridazine Nitrile ContainerSol->LabelSol FinalPack Lab Pack / Bulking for Incineration LabelSol->FinalPack AcidCheck CRITICAL CHECK: Is pH < 7? Liquid->AcidCheck HaloCheck Is the solvent Halogenated? (DCM, Chloroform, etc.) HaloYes YES: Combine with HALOGENATED Waste HaloCheck->HaloYes Yes HaloNo NO: Segregate as TOXIC ORGANIC (High BTU) HaloCheck->HaloNo No HaloYes->FinalPack HaloNo->FinalPack AcidCheck->HaloCheck No (Neutral/Basic) Neutralize Adjust to pH 9-10 (Prevent HCN release) AcidCheck->Neutralize Yes (Acidic) Neutralize->HaloCheck

Figure 1: Waste segregation logic. Note the critical pH check to prevent HCN formation.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf-stock or solid reaction byproducts.

  • PPE Required: Double nitrile gloves, lab coat, safety goggles, and N95/P100 particulate respirator (if handling open powder outside a fume hood).

  • Containment: Transfer the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why? Wide-mouth jars prevent dust generation during transfer.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Must read: "Hazardous Waste - Solid, Toxic."

    • Chemical Name: "4,6-Dichloropyridazine-3-carbonitrile."[2][3][4]

    • Hazards: Check "Toxic" and "Irritant."[5]

  • Secondary Containment: Place the jar inside a secondary plastic bin or bag to capture any potential breakage.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or dissolved compound.

  • pH Verification: Dip a pH strip into the waste solution.

    • If Acidic (pH < 7): Slowly add a 10% Sodium Carbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) solution until pH is 9–10.
    • Scientific Rationale: This alkaline environment prevents the protonation of the nitrile group and subsequent release of HCN gas [1].

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Ethyl Acetate or Methanol : Pour into the Non-Halogenated Waste carboy only if the concentration of the chloropyridazine is low (<1%). If high concentration, default to Halogenated stream to ensure high-temperature incineration.

  • Cap & Tag: Ensure the carboy cap is vented (if available) or loosely tightened initially if gas evolution is suspected, then sealed tight. Update the waste log.

Protocol C: Contaminated Debris (Gloves, Weigh Boats)
  • Collect all disposable items contaminated with the chemical.

  • Place them in a clear plastic bag (minimum 2 mil thickness).

  • Seal the bag with tape and place it inside the Solid Hazardous Waste drum.

  • Do NOT throw in regular trash. The chlorinated nature makes it unsuitable for standard municipal landfills.

Part 5: Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[6][7]

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess Evacuate Evacuate Area (If >100g or volatile) Assess->Evacuate High Risk PPE Don PPE: Double Gloves, Goggles, Respirator Assess->PPE Manageable SolidSpill Solid Spill: Avoid Dust PPE->SolidSpill LiquidSpill Liquid Spill: Contain Flow PPE->LiquidSpill CleanSolid Cover with wet paper towel Scoop into bag SolidSpill->CleanSolid CleanLiquid Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->CleanLiquid Decon Wipe surface with 10% Bleach Solution CleanSolid->Decon CleanLiquid->Decon Disposal Tag as Hazardous Waste Decon->Disposal

Figure 2: Emergency spill response workflow. Note the use of bleach for surface decontamination.

Decontamination Note: After physical cleanup, wipe the surface with a 10% bleach solution . The hypochlorite ion acts to oxidize residual traces of the nitrile and cleave the pyridazine ring, rendering it less toxic [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Wastes - Hazardous Waste - Waste Types - Listed Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). 4,6-Dichloropyridazine-3-carbonitrile Compound Summary. National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.